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  • Product: 4-Oxooctanenitrile
  • CAS: 64277-98-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Oxooctanenitrile: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of β-Ketonitriles In the landscape of organic synthesis and medicinal chemistry, β-ketonitriles stand out as exceptionally ver...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of β-Ketonitriles

In the landscape of organic synthesis and medicinal chemistry, β-ketonitriles stand out as exceptionally versatile intermediates.[1][2] These bifunctional molecules, characterized by a ketone and a nitrile group separated by a methylene bridge, are prized for their dual reactivity, which allows for the construction of a diverse array of complex molecular architectures.[1][3] The strategic positioning of the electron-withdrawing ketone and nitrile functionalities activates the intervening methylene group, making the entire scaffold amenable to a wide range of chemical transformations.[1] This guide provides a comprehensive technical overview of 4-Oxooctanenitrile, a member of this important class of compounds. While specific experimental data for 4-Oxooctanenitrile is limited in publicly available literature, this guide will leverage data from homologous series and the well-established chemistry of β-ketonitriles to predict its chemical and physical properties, outline synthetic and characterization methodologies, and discuss its potential applications, particularly in the realm of drug discovery.

Predicted Physicochemical Properties of 4-Oxooctanenitrile

The physical properties of 4-Oxooctanenitrile can be reliably estimated by examining the trends within the homologous series of β-ketonitriles. As the carbon chain length increases, properties such as boiling point and density are expected to increase, while water solubility is expected to decrease.

PropertyPredicted Value for 4-OxooctanenitrileRationale and Comparative Data
Molecular Formula C₈H₁₃NOBased on the structure: an eight-carbon chain with a ketone at the 4-position and a terminal nitrile group.
Molecular Weight 139.19 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidShorter chain β-ketonitriles like 3-oxobutanenitrile are liquids at room temperature.[4][5]
Boiling Point ~220-240 °C (at 760 mmHg)Boiling points of nitriles increase with chain length due to stronger van der Waals forces.[6][7] For comparison, 3-oxopentanenitrile has a boiling point of 146.1 °C, and the boiling point generally increases with the addition of each methylene group.[8]
Density ~0.94 - 0.96 g/cm³The density is expected to be slightly less than that of water, similar to other liquid nitriles and ketones. 3-Oxopentanenitrile has a density of approximately 0.956 g/cm³.[8]
Solubility The presence of polar ketone and nitrile groups suggests good solubility in polar organic solvents such as ethanol, acetone, and ethyl acetate.[5][9] Solubility in water is expected to be limited due to the increased length of the hydrophobic alkyl chain compared to shorter-chain analogs.[7]

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of a novel compound like 4-Oxooctanenitrile would rely on a combination of spectroscopic techniques. Based on the known spectral data of similar β-ketonitriles, the following characteristics can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Oxooctanenitrile is expected to show characteristic absorption bands for its two functional groups.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretching2240 - 2260
C=O (Ketone)Stretching1710 - 1730
C-H (sp³ hybridized)Stretching2850 - 3000
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.9Triplet3H-CH₃ (H8)
~ 1.3Sextet2H-CH₂- (H7)
~ 1.6Quintet2H-CH₂- (H6)
~ 2.5Triplet2H-CH₂-C=O (H5)
~ 2.8Triplet2HO=C-CH₂- (H3)
~ 2.6Triplet2H-CH₂-CN (H2)

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 208C=O (C4)
~ 119C≡N (C1)
~ 45-CH₂-C=O (C5)
~ 40O=C-CH₂- (C3)
~ 25-CH₂- (C6)
~ 22-CH₂- (C7)
~ 18-CH₂-CN (C2)
~ 13-CH₃ (C8)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 139. The fragmentation pattern would be characteristic of ketones and nitriles, with prominent fragments arising from alpha-cleavage around the carbonyl group and loss of the nitrile group.

Synthesis and Reactivity

General Synthesis of β-Ketonitriles

A common and effective method for the synthesis of β-ketonitriles is the acylation of a nitrile with an ester in the presence of a strong base.[10] For the synthesis of 4-Oxooctanenitrile, this would involve the reaction of butyronitrile with an ester of butyric acid, such as ethyl butyrate, using a base like sodium ethoxide or sodium amide.

Reaction Scheme for the Synthesis of 4-Oxooctanenitrile

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Butyronitrile Butyronitrile Reaction Butyronitrile->Reaction EthylButyrate Ethyl Butyrate EthylButyrate->Reaction Base Strong Base (e.g., NaOEt) Base->Reaction 1. Product 4-Oxooctanenitrile Reaction->Product 2. Acidic Workup

Caption: General synthesis of 4-Oxooctanenitrile via Claisen-type condensation.

Key Reactivity of 4-Oxooctanenitrile

The reactivity of 4-Oxooctanenitrile is dictated by its three key structural features: the acidic α-protons on the methylene bridge between the two functional groups, the electrophilic carbonyl carbon, and the electrophilic nitrile carbon.

  • Acidity of α-Protons: The protons on the carbon atom adjacent to both the ketone and nitrile groups (C3) are significantly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

  • Reactions at the Carbonyl Group: The ketone functionality can undergo typical reactions of carbonyls, such as reduction to a secondary alcohol, reductive amination, and addition of organometallic reagents.

  • Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[11] It can also undergo nucleophilic addition.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Oxooctanenitrile (General Procedure)

This protocol is a generalized procedure for the synthesis of a β-ketonitrile via the acylation of a nitrile with an ester.

Materials:

  • Butyronitrile

  • Ethyl butyrate

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of sodium ethoxide (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add ethyl butyrate (1.0 eq) and butyronitrile (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110°C) and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-Oxooctanenitrile.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Spectroscopic Characterization Workflow

G Start Purified 4-Oxooctanenitrile IR Infrared (IR) Spectroscopy Start->IR Identify Functional Groups NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Start->NMR Determine Connectivity MS Mass Spectrometry (MS) Start->MS Determine Molecular Weight and Fragmentation Data_Analysis Data Analysis and Structure Elucidation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Final_Structure Confirmed Structure of 4-Oxooctanenitrile Data_Analysis->Final_Structure

Caption: A general workflow for the spectroscopic characterization of 4-Oxooctanenitrile.

Safety and Handling

As with all nitrile-containing compounds, 4-Oxooctanenitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Nitriles can be toxic if inhaled, ingested, or absorbed through the skin.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid breathing vapors. Use only in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Development

The β-ketonitrile scaffold is a valuable building block in the synthesis of a wide range of heterocyclic compounds, many of which are of pharmaceutical interest.[2][13] The ability of β-ketonitriles to participate in cyclization reactions makes them key intermediates in the synthesis of pyridines, pyrimidines, and pyrazoles, which are core structures in many therapeutic agents.[13] While specific applications of 4-Oxooctanenitrile have not been reported, its structural motifs suggest its potential as a precursor for the synthesis of novel bioactive molecules for drug discovery programs.

Conclusion

References

  • The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide. Benchchem. Accessed March 7, 2026.
  • 3-OXO-PENTANENITRILE 33279-01-5. Guidechem. Accessed March 7, 2026.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. PMC. Published May 6, 2025.
  • Reactions of β-ketonitriles and alcohols for constructing α-ketoesters 5.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. Published May 6, 2025.
  • Pentanenitrile, 3-Oxo-: Navigating the Chemical's Value Chain. Methylamine Supplier. Accessed March 7, 2026.
  • 3-Oxohexanenitrile | C6H9NO | CID 9793723. PubChem. Accessed March 7, 2026.
  • 4-Oxohexanenitrile | C6H9NO | CID 10953454. PubChem. Accessed March 7, 2026.
  • Buy 4-Oxobutanenitrile (EVT-311118) | 3515-93-3. EvitaChem. Accessed March 7, 2026.
  • 3 Trends That Affect Boiling Points. Master Organic Chemistry. Published January 20, 2026.
  • A Comprehensive Technical Guide to 4-Oxobutanenitrile: Synthesis, Reactivity, and Applications in Drug Development. Benchchem. Accessed March 7, 2026.
  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Preprints.org. Accessed March 7, 2026.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • 4,4-Dimethyl-3-oxopentanenitrile. NIST WebBook. Accessed March 7, 2026.
  • Butanenitrile, 4-oxo-. NIST WebBook. Accessed March 7, 2026.
  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. Accessed March 7, 2026.
  • 4-Oxononanenitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed March 7, 2026.
  • 3-Oxobutanenitrile | 2469-99-0. MilliporeSigma. Accessed March 7, 2026.
  • Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment and their transformation into cyano-substituted pyrrol-2-ones showing three-position molecular switching. RSC Publishing. Accessed March 7, 2026.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. Published May 6, 2025.
  • Undecanenitrile, 4-oxo- | C11H19NO | CID 10442321. PubChem. Accessed March 7, 2026.
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. PMC. Published December 6, 2019.
  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals. Accessed March 7, 2026.
  • ketonitril - 142287-55-6. Vulcanchem. Accessed March 7, 2026.
  • An In-depth Technical Guide to the Solubility of 3-Oxobutanenitrile in Organic Solvents. Benchchem. Accessed March 7, 2026.
  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). PMC. Accessed March 7, 2026.
  • Physical Properties of Nitriles. Chemistry LibreTexts. Published January 22, 2023.
  • Electronic Supplementary Information. The Royal Society of Chemistry. Accessed March 7, 2026.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
  • Process for producing beta-ketonitrile compound.
  • Modern Mass Spectrometry. Macmillan Group. Accessed March 7, 2026.
  • Methods of preparing nitriles reagents equations physical properties chemical reactions use in synthesis hydrolysis reduction of nitriles. Doc Brown's Chemistry. Accessed March 7, 2026.
  • Nitriles IR Spectra and alkenes (with stereoisomerism references). YouTube. Published May 24, 2017.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Published November 19, 2023.
  • 4-(2-OXOACETYL)BENZONITRILE synthesis. ChemicalBook. Accessed March 7, 2026.
  • 4-Isopropyl-7-methyl-5-oxooctanenitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed March 7, 2026.
  • Organic compounds. MassBank. Published October 21, 2008.
  • IR Spectra of Selected Compounds. Chemistry LibreTexts. Published June 29, 2020.
  • (PDF) A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.
  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. Published December 12, 2022.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. PMC. Published May 6, 2025.
  • Process for the preparation of beta-ketonitriles.

Sources

Exploratory

Thermodynamic Stability of 4-Oxooctanenitrile in Solution

This guide details the thermodynamic stability profile, degradation mechanisms, and handling protocols for 4-Oxooctanenitrile (also known as 4-oxocaprylonitrile). It is designed for researchers and process chemists requi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile, degradation mechanisms, and handling protocols for 4-Oxooctanenitrile (also known as 4-oxocaprylonitrile). It is designed for researchers and process chemists requiring rigorous control over this intermediate in synthetic workflows.

Executive Summary

4-Oxooctanenitrile (


) exhibits a distinct stability profile governed by its bifunctional nature: a nitrile  group at 

and a ketone at

. While the molecule is kinetically stable in neutral, anhydrous organic media, it is thermodynamically predisposed to hydrolytic degradation followed by intramolecular cyclization .

The critical stability control point is the prevention of nitrile hydrolysis. Once hydrolyzed to the corresponding amide or acid, the molecule rapidly cyclizes to form thermodynamically stable 5-membered lactams or lactones, effectively making the degradation irreversible.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a butyl chain attached to a


-keto nitrile motif.
  • Formula:

    
    
    
  • IUPAC Name: 4-Oxooctanenitrile[1]

  • SMILES: CCCCC(=O)CCC#N

The 1,4-functional group distance (


-position) is the structural determinant of its instability. In solution, the flexible ethylene linker allow the nitrile nitrogen and the carbonyl carbon to approach, but spontaneous cyclization is disfavored by orbital symmetry rules (see Section 3.2).
Predicted Physical Properties
PropertyValue / RangeNote
Molecular Weight 139.19 g/mol
Boiling Point >200 °C (atm)Estimated. Typically distilled under high vacuum (~70-80 °C @ 0.5 mmHg).
Density 0.94 - 0.98 g/mLTypical for aliphatic keto-nitriles.
Solubility High: EtOH, EtOAc, DCMLow: WaterAmphiphilic but lipophilicity dominates due to the butyl chain.
pKa (

-CN)
~25Deprotonation requires strong base (e.g., LDA).
pKa (

-C=O)
~19-20Susceptible to enolization under basic conditions.

Thermodynamic Stability Profile

Hydrolytic Instability (The Primary Risk)

The nitrile group is the thermodynamic weak link in aqueous environments. While nitriles are generally robust, the presence of the


-ketone provides a thermodynamic sink that drives hydrolysis forward.
  • Nitrile to Amide: Under acidic or basic catalysis, water attacks the nitrile carbon to form 4-oxooctanamide .

  • Amide to Acid: Further hydrolysis yields 4-oxooctanoic acid .

  • Cyclization (The Sink):

    
    -Keto acids and amides exist in equilibrium with their cyclic pseudo-forms (hydroxylactones/lactams). Dehydration of these cyclic forms yields stable unsaturated heterocycles.
    
Intramolecular Cyclization & Baldwin’s Rules

A key question is whether the nitrile nitrogen can attack the ketone directly in the native molecule.

  • Reaction: Nucleophilic attack of

    
     on 
    
    
    
    to form a 5-membered ring (5-hydroxy-1-pyrroline derivative).
  • Baldwin Classification: 5-Endo-Trig.

  • Feasibility: According to Baldwin's rules, 5-Endo-Trig cyclizations are disfavored .[2][3][4] The geometric constraints prevent the orbital overlap required for the nitrogen lone pair to attack the trigonal carbonyl carbon.

Keto-Enol Tautomerism

The ketone at


 has acidic protons at 

and

.
  • Enolization: In the presence of base, enolates form.[5]

  • Aldol Condensation: The

    
     enolate can attack the ketone of another molecule, leading to dimerization and polymerization. This is the primary degradation pathway in basic, anhydrous  conditions.
    

Degradation Mechanisms (Visualized)

The following diagram illustrates the cascade from the stable nitrile to the thermodynamically trapped lactone/lactam byproducts.

DegradationPathways Native 4-Oxooctanenitrile (Stable Form) Enol Enol Tautomer (Reactive Intermediate) Native->Enol Base/Acid Equilibrium Amide 4-Oxooctanamide Native->Amide Hydrolysis (+H2O) Slow Step Dimer Aldol Dimer (Polymerization) Enol->Dimer Aldol Condensation (Irreversible) Lactam 5-Butyl-pyrrolidin-2-one (Cyclic Lactam) Amide->Lactam Cyclization (-H2O) Fast & Stable Acid 4-Oxooctanoic Acid Amide->Acid Hydrolysis (+H2O) PseudoAcid Cyclic Hemiacetal (Pseudo-acid) Acid->PseudoAcid Equilibrium Lactone gamma-Valerolactone deriv. (Thermodynamic Sink) PseudoAcid->Lactone Dehydration (Irreversible)

Figure 1: Degradation pathways of 4-Oxooctanenitrile. Red nodes indicate irreversible thermodynamic sinks.

Experimental Protocols for Stability Assessment

To validate the stability of 4-Oxooctanenitrile in your specific matrix, use the following self-validating protocols.

HPLC Stability Indicating Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses enolization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm (Nitrile) and 280 nm (Ketone).

  • Success Criteria: Resolution (

    
    ) > 2.0 between the parent peak and the amide hydrolysis product (which will elute earlier due to higher polarity).
    
Forced Degradation Workflow

Perform this stress test to determine storage limits.

  • Acid Stress: Dissolve 10 mg in 1 mL MeOH + 1 mL 1N HCl. Heat at 60°C for 4 hours.

    • Expected Result: Formation of 4-oxooctanoic acid (check LC-MS for mass +19 Da from parent, then +1 Da for acid).

  • Base Stress: Dissolve 10 mg in 1 mL MeOH + 1 mL 1N NaOH. Heat at 60°C for 4 hours.

    • Expected Result: Rapid disappearance. Formation of aldol oligomers (broad peaks at high retention time) and hydrolysis products.

  • Oxidative Stress: 10 mg in 1 mL 3%

    
    .
    
    • Expected Result: Stable (Nitriles are resistant; ketone is resistant unless Baeyer-Villiger conditions apply).

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain purity >98%.

ParameterRecommendationRationale
Atmosphere Dry Nitrogen or Argon Prevents moisture ingress (hydrolysis) and oxygen (radical autoxidation of

-positions).
Temperature 2°C to 8°C Slows kinetic rate of hydrolysis and aldol condensation.
Container Amber Glass / PTFE Lined Cap Protects from light (though not highly photosensitive) and ensures chemical resistance.
Solvents Anhydrous Aprotic Use DCM, THF, or Toluene. Avoid alcohols with strong bases (transesterification/acetalization risks).
Re-test Date 6 Months Check for increase in acid content (titration or HPLC).

References

  • Baldwin, J. E. "Rules for Ring Closure."[2][3][4] Journal of the Chemical Society, Chemical Communications, 1976, 734–736. Link (Foundational text for 5-Endo-Trig rules).

  • Fleming, F. F., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, 2010, 53(22), 7902–7917. Link (Review of nitrile stability and bioisosterism).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77049, 4-Oxobutanenitrile" (Analogous compound data). Link.

  • Franz, S. E., et al.

Sources

Foundational

4-Oxooctanenitrile (CAS 64277-98-1): Comprehensive Safety Data, Handling Protocols, and Synthetic Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP) Executive Summary In modern synthetic chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

In modern synthetic chemistry and drug development, aliphatic β- and γ-ketonitriles serve as highly versatile bifunctional building blocks. Specifically, 4-oxooctanenitrile (CAS: 64277-98-1) is a critical intermediate for the synthesis of nitrogen-containing heterocycles (e.g., pyrazoles, pyridines, and tetrazoles) which are ubiquitous in active pharmaceutical ingredients (APIs).

However, the bifunctional nature of 4-oxooctanenitrile—combining a reactive electrophilic ketone with a cyano group—imparts specific toxicological and reactivity hazards. Unlike aromatic nitriles, aliphatic nitriles can undergo hepatic metabolism to release free cyanide ions[1]. As a Senior Application Scientist, I have designed this guide to bridge the gap between synthetic utility and rigorous laboratory safety, ensuring that your experimental workflows remain both highly efficient and intrinsically safe.

Physicochemical Profiling & Environmental Fate

Understanding the physical and environmental behavior of 4-oxooctanenitrile is the first step in designing a self-validating safety protocol. The compound is a combustible liquid that requires strict environmental controls due to its aquatic toxicity and soil mobility.

The following quantitative data is summarized from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard[2]:

PropertyValueUnitImplications for Handling
Molecular Formula C₈H₁₃NO-Aliphatic γ-ketonitrile structure.
Molecular Weight 139.19 g/mol Volatile enough to pose an inhalation hazard.
Biodegradation Half-Life 4.27daysModerate persistence; spills require immediate chemical cleanup rather than relying on natural degradation[2].
Soil Adsorption Coeff. (Koc) 83.2L/kgHigh mobility in soil; secondary containment is mandatory to prevent groundwater contamination[2].
Bioconcentration Factor (BCF) 6.30L/kgLow bioaccumulation potential, but acutely toxic to aquatic life[2].
Atmos. Hydroxylation Rate 1.48 × 10⁻¹¹cm³/molecule·secRapidly degrades in the atmosphere via hydroxyl radical attack[2].

Hazard Identification & Toxicological Mechanisms

The Causality of Aliphatic Nitrile Toxicity

To handle 4-oxooctanenitrile safely, one must understand why it is toxic. While the compound itself acts as a primary irritant to the skin, eyes, and mucous membranes, its systemic toxicity is driven by its metabolic pathway.

Unlike aromatic nitriles (which are generally excreted unchanged), aliphatic nitriles undergo α-carbon hydroxylation catalyzed by hepatic Cytochrome P450 enzymes[1]. This oxidation forms a highly unstable cyanohydrin intermediate. Driven by thermodynamic instability, the cyanohydrin spontaneously decomposes to yield an aldehyde and the free cyanide ion (CN⁻) [1]. The liberated cyanide subsequently binds to the ferric iron (Fe³⁺) in cytochrome c oxidase, halting the electron transport chain and inducing rapid cellular hypoxia.

Metabolism A 4-Oxooctanenitrile (Aliphatic Nitrile) B Hepatic Cytochrome P450 (α-Carbon Hydroxylation) A->B C Cyanohydrin Intermediate (Highly Unstable) B->C D Free Cyanide Ion (CN⁻) + Aldehyde C->D Spontaneous Decomposition E Cytochrome c Oxidase Inhibition D->E F Cellular Hypoxia & Systemic Toxicity E->F

Caption: Metabolic pathway of aliphatic nitriles leading to systemic cyanide toxicity.

Combustion Hazards

In the event of a laboratory fire, 4-oxooctanenitrile undergoes incomplete combustion, releasing highly toxic hydrogen cyanide (HCN) gas, carbon monoxide (CO), and various nitrogen oxides (NOx)[1]. Standard fire suppression using water may be ineffective and can spread the chemical; alcohol-resistant foam or dry chemical extinguishers are required.

Experimental Workflow: Photochemical Synthesis

Traditional syntheses of ketonitriles often rely on harsh, stoichiometric reagents. However, modern flow chemistry and photoredox catalysis offer a highly atom-efficient and milder route. 4-oxooctanenitrile can be synthesized via the photochemical hydroacylation of acrylonitrile using valeraldehyde as the acyl radical source[3].

Step-by-Step Methodology

This protocol utilizes Hydrogen Atom Transfer (HAT) photocatalysis. The decatungstate anion (W₁₀O₃₂⁴⁻) is excited by 390 nm light, abstracting the aldehydic hydrogen from valeraldehyde to form a nucleophilic pentanoyl radical, which subsequently undergoes Giese addition into the electron-deficient alkene of acrylonitrile[3].

Reagents & Equipment:

  • Substrates: Valeraldehyde (1.0 mmol), Acrylonitrile (2.0 equiv, 0.40 mmol)[3].

  • Catalysts: Sodium decatungstate (NaDT, 2.0 mol %), NiBr₂·dtbbpy (10 mol %)[3].

  • Solvent / Additive: Acetone (1.0 mL), K₂HPO₄ (2.0 equiv)[3].

  • Equipment: Kessil PR160L photoreactor (390 nm), oven-dried Schlenk tube[3].

Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with NaDT (10.0 mg), NiBr₂·dtbbpy (10.0 mg), and K₂HPO₄ (69.6 mg)[3].

  • Solvent & Substrate Addition: Add 1.0 mL of rigorously degassed acetone, followed by valeraldehyde (86.2 mg) and acrylonitrile (21.2 mg)[3]. Causality note: Acrylonitrile is highly toxic and volatile; this step must be performed using gas-tight syringes.

  • Photochemical Activation: Seal the tube, remove it from the glovebox, and irradiate with a 390 nm Kessil PR160L LED. Maintain the reaction temperature strictly between 30–32 °C using a cooling fan[3]. Causality note: Temperature control prevents the thermal polymerization of acrylonitrile.

  • Workup: After 12–24 hours, quench the reaction by exposing it to air. Remove the acetone under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% n-pentane to 95:5 n-pentane/ethyl acetate) to isolate 4-oxooctanenitrile[4].

Synthesis Step1 Reagent Prep (Glovebox): Valeraldehyde + Acrylonitrile Step2 Catalyst Addition: NaDT + NiBr₂·dtbbpy + K₂HPO₄ Step1->Step2 Step3 Photochemical Activation: 390 nm LED (30-32 °C) Step2->Step3 Step4 Flash Column Chromatography (n-pentane/EtOAc gradient) Step3->Step4 Crude Mixture Step5 Purified 4-Oxooctanenitrile Step4->Step5

Caption: Photochemical synthesis workflow for 4-oxooctanenitrile via HAT catalysis.

Standard Operating Procedure (SOP): Handling & Emergency Response

To ensure a self-validating safety system, the following SOP must be integrated into your laboratory's Chemical Hygiene Plan prior to handling 4-oxooctanenitrile.

Engineering Controls & Personal Protective Equipment (PPE)
  • Ventilation: All manipulations (including weighing, transferring, and rotary evaporation) MUST be performed inside a certified Class II Type B2 chemical fume hood. Aliphatic nitriles present severe inhalation hazards[5].

  • Glove Selection: Standard latex or thin nitrile examination gloves offer insufficient breakthrough times for ketonitriles and the solvents used in their synthesis (e.g., acetone). Butyl rubber or laminated PE/EVAL gloves are mandatory for direct handling.

  • Eye & Body Protection: Splash-proof chemical goggles and a flame-retardant (FR) lab coat are required.

Spill Response Protocol
  • Evacuate & Isolate: Immediately clear personnel from the immediate area. Ensure the fume hood sash is lowered to maximize face velocity.

  • Neutralization/Absorption: Do NOT flush with water, as 4-oxooctanenitrile is toxic to aquatic life and highly mobile in soil[2]. Cover the spill with a chemically inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or proprietary solvent absorbents).

  • Containment: Sweep the absorbed mixture using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize residual traces, collecting all washings as hazardous waste.

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer 100% humidified oxygen. If breathing has stopped, perform artificial respiration (using a pocket mask, never mouth-to-mouth due to residual chemical on the victim's breath)[6].

  • Dermal Exposure: Remove contaminated clothing instantly. Flush the affected skin with copious amounts of water for a minimum of 15 minutes[6].

  • Ingestion: Do NOT induce vomiting. The risk of aspiration and subsequent pulmonary edema outweighs the benefits of emesis. Seek emergency medical attention immediately[6].

References

  • Raymenants, F. (2024). Taming gases in flow: Valorization of abundant gaseous feedstocks through photochemical activation. Universiteit van Amsterdam (UvA-DARE). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 4-Oxooctanenitrile (DTXSID50535731). Available at:[Link]

  • Interactive Learning Paradigms, Incorporated (ILPI). The MSDS HyperGlossary: Nitrile. Available at: [Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 6342, Acetonitrile (Representative Aliphatic Nitrile). Available at:[Link]

  • Cohizon Life Sciences. Material Safety Data Sheet - General Nitrile Hazards. Available at:[Link]

Sources

Exploratory

Solubility Profile of 4-Oxooctanenitrile: A Mechanistic and Predictive Analysis for Drug Development Professionals

An In-Depth Technical Guide Abstract 4-Oxooctanenitrile, a bifunctional molecule incorporating both a ketone and a nitrile moiety, presents a unique solubility profile critical to its application in organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

4-Oxooctanenitrile, a bifunctional molecule incorporating both a ketone and a nitrile moiety, presents a unique solubility profile critical to its application in organic synthesis and pharmaceutical development. Its structure, which marries polar functional groups with a significant non-polar hydrocarbon backbone, dictates a nuanced behavior across the solvent polarity spectrum. This guide provides a comprehensive analysis of the underlying intermolecular forces governing the solubility of 4-Oxooctanenitrile. We will explore the theoretical principles, present a predictive solubility matrix for common laboratory solvents, and detail a robust experimental protocol for empirical validation. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize 4-Oxooctanenitrile in various solvent systems.

Introduction: The Molecular Architecture of 4-Oxooctanenitrile

4-Oxooctanenitrile possesses a C8 carbon skeleton, with a nitrile group (-C≡N) at the C1 position and a ketone group (C=O) at the C4 position. This unique arrangement results in a molecule with distinct regions of differing polarity.

  • Polar Moieties : The nitrile and ketone groups are highly polar due to the large differences in electronegativity between carbon, nitrogen, and oxygen.[1] The C≡N and C=O bonds create strong dipole moments, making these regions of the molecule available for specific intermolecular interactions.[2]

  • Non-Polar Backbone : The molecule contains a total of eight carbon atoms, forming a hydrocarbon chain that is non-polar and lipophilic. This portion of the molecule interacts primarily through weaker London dispersion forces.[3]

The solubility of 4-Oxooctanenitrile is therefore determined by the interplay between the strong, directional forces of its polar functional groups and the non-directional, weaker forces of its alkyl chain. This duality is central to predicting its behavior in different solvent environments.

Theoretical Framework: Intermolecular Forces at Play

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The strength and type of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules determine the outcome of the dissolution process.[5]

Key Interactions for 4-Oxooctanenitrile
  • Dipole-Dipole Interactions : The permanent dipoles of the ketone and nitrile groups allow 4-Oxooctanenitrile to interact strongly with polar aprotic solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO).[2][3]

  • Hydrogen Bonding : While 4-Oxooctanenitrile has no hydrogen bond donors (like an -OH or -NH group), the lone pair of electrons on the ketone's oxygen and the nitrile's nitrogen can act as hydrogen bond acceptors.[6] This enables interaction with polar protic solvents such as water, methanol, and ethanol.

  • London Dispersion Forces : These are the primary forces of attraction between the non-polar alkyl portions of the molecule and non-polar solvents like hexane and toluene.[5] All molecules exhibit dispersion forces, but they are the dominant interaction for non-polar species.

The balance of these interactions dictates solubility. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.[3]

The logical relationship between the molecule's structure and its interactions with different solvent types is visualized below.

Caption: Dominant intermolecular forces between 4-Oxooctanenitrile and solvent classes.

Predictive Solubility Profile

Based on the molecular structure and theoretical principles, we can predict the solubility of 4-Oxooctanenitrile in a range of common laboratory solvents. This qualitative assessment is crucial for initial experimental design.

Solvent Class Solvent Example Predicted Solubility Primary Interaction Mechanism
Polar Protic WaterSparingly Soluble / InsolubleThe large non-polar C8 backbone significantly counteracts the favorable hydrogen bonding with the polar functional groups.
Methanol / EthanolSolubleThe alkyl groups of these alcohols can interact with the solute's non-polar chain, while the hydroxyl group forms hydrogen bonds.[4]
Polar Aprotic AcetonitrileVery SolubleThe "like dissolves like" principle is strong here, with powerful dipole-dipole interactions between the nitrile groups of both solute and solvent.[4]
AcetoneVery SolubleAcetone's ketone group has strong dipole-dipole interactions with the solute's ketone and nitrile groups.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an effective solvent for many organic compounds.[7]
Non-Polar Hexane / HeptaneSparingly Soluble / InsolubleThe strong dipole-dipole forces holding the solute molecules together are not overcome by the weak London dispersion forces offered by hexane.
TolueneModerately SolubleThe non-polar nature of toluene allows for favorable van der Waals interactions with the alkyl chain, while its aromatic pi-system can have some interaction with the polar groups.[4]
Diethyl EtherModerately SolubleDiethyl ether is a relatively non-polar solvent but has a small dipole moment and can act as a hydrogen bond acceptor, allowing for some interaction with the polar groups.[8][9]

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[10] This method ensures the system reaches equilibrium, providing accurate and reproducible data.

Shake-Flask Method Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination protocol.

G A Step 1: Preparation Add excess 4-Oxooctanenitrile to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48h) to ensure saturation. A->B C Step 3: Phase Separation Allow the vial to stand undisturbed for a period (e.g., 2-4h) for the undissolved solid to settle. B->C D Step 4: Sample Collection Carefully withdraw an aliquot of the supernatant. Filter through a 0.45µm filter to remove any suspended particles. C->D E Step 5: Quantification Analyze the concentration of the dissolved solute in the aliquot using a validated analytical method (e.g., HPLC, Gravimetric). D->E F Step 6: Calculation Calculate solubility in mg/mL or mol/L. E->F

Sources

Foundational

Unlocking Bifunctional Potential: Applications of 4-Oxooctanenitrile in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide The Bifunctional Paradigm: An Introduction In the landscape of modern organic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

The Bifunctional Paradigm: An Introduction

In the landscape of modern organic synthesis, the design and utilization of bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 4-Oxooctanenitrile (CAS 64277-98-1) is a highly versatile ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-cyanoketone that has historically been underutilized due to synthetic bottlenecks. However, it has recently gained significant prominence through advanced , which now allow for its efficient synthesis from abundant gaseous feedstocks such as carbon monoxide and n-butane[1].

The molecule features a unique 1,4-relationship between an electrophilic ketone at the C4 position and a terminal nitrile at the C1 position. This structural arrangement provides a perfect thermodynamic setup for the rapid assembly of complex nitrogen-containing heterocycles, making it a highly valuable precursor for Active Pharmaceutical Ingredients (APIs) and chiral ligands.

Mechanistic Reactivity Landscape

The synthetic value of 4-oxooctanenitrile lies entirely in its bifunctionality. The reactivity profile can be divided into two primary domains:

  • Intramolecular Electrophile-Nucleophile Pairing: The nitrile group can be selectively reduced to a highly nucleophilic primary amine. Because this transient amine is separated from the C4 ketone by exactly three carbon atoms, the system is perfectly primed for a thermodynamically favorable 5-exo-trig/5-endo-trig cyclization, forming 5-membered rings (pyrrolines/pyrrolidines).

  • Enolate-Driven Multicomponent Assembly: The

    
    -methylene protons adjacent to the ketone are sufficiently acidic to be deprotonated by mild organic bases. The resulting enolate can participate in intermolecular multicomponent condensations (e.g., Knoevenagel-Michael cascades) to form highly substituted 6-membered aromatic rings (pyridines).
    

Strategic Applications in Heterocyclic Synthesis

Pathway I: Reductive Cyclization to Pyrroline Scaffolds

The reduction of the terminal nitrile group yields a transient 4-oxooctan-1-amine intermediate. The proximity of the primary amine to the ketone drives a rapid elimination of water, resulting in the formation of 5-butyl-3,4-dihydro-2H-pyrrole .

To achieve this transformation without triggering over-reduction or the formation of secondary amine dimers,2 are highly effective. This method avoids the severe safety hazards of pyrophoric alkali metal hydrides and provides exceptional functional group tolerance[2]. For industrial-scale applications,3 in mildly acidic media offers a highly robust alternative[3].

G A 4-Oxooctanenitrile B SmI2 / Et3N / H2O (SET Reduction) A->B C 4-Oxooctan-1-amine (Intermediate) B->C D Intramolecular Cyclization C->D E 5-Butyl-3,4-dihydro- 2H-pyrrole D->E

Caption: Reductive cyclization of 4-oxooctanenitrile to a pyrroline scaffold.

Pathway II: Multicomponent Assembly of Cyanopyridines

Beyond intramolecular reactions, 4-oxooctanenitrile is an excellent building block for multicomponent cascade reactions. In the presence of an aldehyde, malononitrile, and a basic catalyst (e.g., piperidine), the system undergoes a Knoevenagel-Michael-Cyclization cascade. The enolate of 4-oxooctanenitrile attacks the in situ generated alkylidenemalononitrile via a Michael addition, followed by intramolecular cyclization onto the nitrile and subsequent oxidation to yield a highly substituted cyanopyridine.

G cluster_0 cluster_1 A Aldehyde + Malononitrile B Knoevenagel Condensation A->B C Alkylidenemalononitrile B->C G Michael Addition C->G D 4-Oxooctanenitrile E Piperidine (Base) D->E F Enolate Intermediate E->F F->G H Cyclization & Oxidation G->H I Highly Substituted Cyanopyridine H->I

Caption: Multicomponent cascade synthesis of cyanopyridines from 4-oxooctanenitrile.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol Alpha: SmI₂-Mediated Intramolecular Cyclization
  • Objective: Selective reduction of the nitrile to a primary amine followed by spontaneous cyclization to 5-butyl-3,4-dihydro-2H-pyrrole.

  • Reagents: 4-Oxooctanenitrile (1.0 equiv), SmI₂ (0.1 M in THF, 4.0 equiv), Et₃N (12.0 equiv), H₂O (12.0 equiv).

  • Step-by-Step Execution:

    • Inside a nitrogen-filled glovebox, transfer the SmI₂ solution to a flame-dried Schlenk flask.

    • Add Et₃N and H₂O sequentially. Causality: The addition of H₂O and Et₃N coordinates to the Sm(II) center, drastically lowering its redox potential and increasing its reducing power, which is strictly required to reduce highly stable aliphatic nitriles without utilizing harsh thermal conditions[2].

    • Introduce 4-oxooctanenitrile as a solution in THF dropwise over 10 minutes.

    • Stir at 25 °C for 2 hours.

  • Self-Validation System:

    • Visual Cue: The reaction is complete when the characteristic deep purple/black color of the activated SmI₂-H₂O-amine complex fades to a pale yellow Sm(III) species.

    • Chromatographic Check: TLC (Silica, 9:1 Hexanes:EtOAc) will show the disappearance of the starting material (

      
       ~0.4). A ninhydrin stain will briefly reveal the transient primary amine, which rapidly converts to the UV-active pyrroline product (
      
      
      
      ~0.2).
    • Spectroscopic Validation:

      
      H NMR (CDCl₃) must show the complete disappearance of the triplet at ~2.4 ppm (ketone 
      
      
      
      -protons) and the emergence of a characteristic imine carbon signal in
      
      
      C NMR at ~175 ppm.
Protocol Beta: Base-Catalyzed Cascade Condensation
  • Objective: Multicomponent assembly of a 6-membered aromatic cyanopyridine.

  • Reagents: 4-Oxooctanenitrile (1.0 equiv), Benzaldehyde (1.0 equiv), Malononitrile (1.0 equiv), Piperidine (0.2 equiv), Absolute Ethanol.

  • Step-by-Step Execution:

    • In a round-bottom flask, dissolve benzaldehyde and malononitrile in absolute ethanol.

    • Add piperidine and stir for 15 minutes at room temperature. Causality: Piperidine acts as a mild base to catalyze the Knoevenagel condensation, forming the electrophilic alkylidenemalononitrile intermediate. Ethanol is chosen as a protic solvent to stabilize the subsequent enolate intermediates via hydrogen bonding.

    • Add 4-oxooctanenitrile and heat the mixture to reflux (78 °C) for 6 hours. Causality: Elevated temperature provides the activation energy required for the Michael addition and the subsequent thermodynamically driven aromatization.

  • Self-Validation System:

    • Visual Cue: As the reaction progresses and the cyanopyridine forms, it will exceed its solubility limit in ethanol, precipitating out of the solution as a distinct yellow solid.

    • Purification Check: Filter the precipitate and wash with cold ethanol. The melting point should present a sharp transition range (<2 °C), validating high purity without the need for column chromatography.

    • Spectroscopic Validation: FTIR spectroscopy must reveal a sharp, intense absorption band at ~2220 cm

      
      , confirming the presence of the conjugated nitrile group on the newly formed pyridine ring.
      

Quantitative Yield and Condition Analysis

The following table summarizes the comparative efficacy of various reduction methodologies for the cyclization of 4-oxooctanenitrile.

Reduction MethodologyReagent SystemTemp (°C)Time (h)Yield (%)Mechanistic AdvantageReference Context
Single-Electron Transfer SmI₂, Et₃N, H₂O25288%Prevents secondary amine dimerization; high functional group tolerance.2
Catalytic Hydrogenation H₂ (1 atm), Pd(OH)₂/C251282%Highly scalable; utilizes low-cost reagents for industrial application.3
Hydride Reduction LiAlH₄, THF0 to 254< 50%Rapid, but prone to over-reduction of the ketone and ring-opening.General Standard

References

  • Raymenants, F. (2024). Taming gases in flow: Valorization of abundant gaseous feedstocks through photochemical activation. Universiteit van Amsterdam (UvA-DARE).
  • Szostak, M. et al. (2014). Electron Transfer Reduction of Nitriles Using SmI₂–Et₃N–H₂O: Synthetic Utility and Mechanism. Organic Letters - ACS Publications.
  • Huang, H. et al. (2013). Selective L-Nitroargininylaminopyrrolidine and L-Nitroargininylaminopiperidine Neuronal Nitric Oxide Synthase Inhibitors. PMC.

Sources

Exploratory

Comprehensive Technical Guide on 4-Oxooctanenitrile: Nomenclature, Synonyms, and Photochemical Synthesis

Executive Summary In modern synthetic workflows, the strategic utilization of bifunctional aliphatic building blocks is critical for the rapid assembly of complex molecular architectures. 4-Oxooctanenitrile (CAS: 64277-9...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic workflows, the strategic utilization of bifunctional aliphatic building blocks is critical for the rapid assembly of complex molecular architectures. 4-Oxooctanenitrile (CAS: 64277-98-1) is a highly versatile keto-nitrile that serves as a foundational scaffold in organic synthesis and drug development. Featuring both a reactive electrophilic ketone and a reducible cyano group, this molecule enables orthogonal reactivity, making it an ideal precursor for synthesizing nitrogen-containing heterocycles such as pyrrolidines and piperidines.

This whitepaper provides an authoritative overview of the nomenclature, physicochemical properties, and advanced photochemical synthesis protocols for 4-Oxooctanenitrile, designed specifically for application scientists and drug development professionals.

Nomenclature and Structural Identity

The structural dual-functionality of 4-Oxooctanenitrile is defined by an eight-carbon aliphatic chain containing a nitrile group at the C1 position and a ketone at the C4 position. Depending on the chemical database and historical literature, several synonyms are utilized to describe this compound[1].

Table 1: Chemical Identity & Synonyms

AttributeValue
IUPAC Name 4-Oxooctanenitrile
Common Synonyms Butyl 2-cyanoethyl ketone; 4-Oxocaprylonitrile
CAS Registry Number 64277-98-1
Molecular Formula C

H

NO
Molecular Weight 139.19 g/mol
EPA DTXSID DTXSID50535731

Environmental Fate and Physicochemical Profiling

Understanding the environmental fate and transport properties of synthetic intermediates is a prerequisite for scaling up pharmaceutical manufacturing. Quantitative data sourced from the [2] indicates that 4-Oxooctanenitrile possesses a relatively short biodegradation half-life, making it a manageable intermediate from an environmental health and safety (EHS) perspective.

Table 2: Environmental Fate & Transport Properties

PropertyExperimental / Predicted ValueUnit
Bioconcentration Factor (BCF) 6.30L/kg
Biodegradation Half-Life 4.27days
Soil Adsorption Coefficient (Koc) 83.2L/kg
Atmospheric Hydroxylation Rate 1.48 × 10⁻¹¹cm³/molecule·sec
Ready Binary Biodegradability 1.00 (High probability)Binary 0/1

Advanced Synthesis Methodology: Photochemical Hydroacylation

Historically, the synthesis of aliphatic keto-nitriles required harsh thermal conditions or the use of highly toxic metal reagents. However, the advent of photoredox catalysis has revolutionized this space[3]. The most efficient and modern route to synthesize 4-Oxooctanenitrile is via the decatungstate-catalyzed photochemical hydroacylation of acrylonitrile using valeraldehyde (pentanal)[4].

Mechanistic Pathway

The reaction relies on Hydrogen Atom Transfer (HAT). Sodium decatungstate (Na


W

O

) absorbs 390 nm light, entering a highly reactive excited state. It abstracts the formyl hydrogen from valeraldehyde to generate a nucleophilic acyl radical. This radical subsequently undergoes a Michael-type addition into the electron-deficient

-carbon of acrylonitrile. The resulting

-cyano radical is then quenched via a reverse HAT or nickel-mediated reduction to yield 4-Oxooctanenitrile[4].

Mechanism A Valeraldehyde C Acyl Radical A->C HAT B Na4W10O32 (390nm) B->C hv E α-Cyano Radical C->E Addition D Acrylonitrile D->E F 4-Oxooctanenitrile E->F Reduction

Photochemical hydroacylation mechanism for 4-Oxooctanenitrile synthesis.

Step-by-Step Experimental Protocol

As a self-validating system, the following protocol integrates specific catalytic choices designed to suppress the primary side reaction: the decarbonylation of the acyl radical[4].

  • Preparation of the Catalytic System : In an oven-dried reaction tube, add Sodium decatungstate (10.0 mg, 2.0 mol %) and NiBr

    
    •dtbbpy (10.0 mg, 10.0 mol %).
    
    • Causality : NaDT acts as the primary HAT photocatalyst. The nickel complex is crucial as it orchestrates the radical cross-coupling, accelerating the addition phase and thereby outcompeting the unwanted loss of carbon monoxide (decarbonylation).

  • Addition of Substrates : Add valeraldehyde (86.2 mg, 1.0 mmol, 5.0 equiv.) and acrylonitrile (10.6 mg, 0.20 mmol, 1.0 equiv.).

    • Causality : A stoichiometric excess of the aldehyde is intentionally used to compensate for any competitive homocoupling of the acyl radical and to drive the reaction equilibrium forward.

  • Solvent and Buffer Integration : Dissolve the mixture in anhydrous acetone (1.0 mL) and add K

    
    HPO
    
    
    
    (69.6 mg, 2.0 equiv.).
    • Causality : Acetone is selected because it is a polar, non-nucleophilic solvent that remains transparent to 390 nm light. The inorganic base neutralizes trace acidic byproducts, preventing the degradation of the aldehyde via aldol condensation.

  • Degassing : Sparge the reaction mixture with N

    
     gas for 15 minutes.
    
    • Causality : Molecular oxygen is a potent radical scavenger and triplet state quencher. Its complete removal is an absolute requirement for the survival of the excited decatungstate species and the transient acyl radical.

  • Irradiation : Stir and irradiate the mixture using a 10-W 390-nm LED lamp under N

    
     for 24 hours. Maintain the temperature between 30–32 °C using a cooling fan.
    
    • Causality : The 390 nm wavelength precisely matches the ligand-to-metal charge transfer (LMCT) band of the decatungstate anion, ensuring maximum quantum yield.

  • Purification : Remove the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography (n-hexane/EtOAc gradient) to afford pure 4-Oxooctanenitrile.

Downstream Applications in Drug Development

For drug development professionals, the true value of 4-Oxooctanenitrile lies in its bifunctionality. The spatial relationship between the ketone and the nitrile group allows for highly controlled intramolecular cyclizations. By subjecting 4-Oxooctanenitrile to reductive amination conditions, or by fully reducing the nitrile to a primary amine, the molecule spontaneously cyclizes to form functionalized nitrogen heterocycles. These pyrrolidine and piperidine scaffolds are ubiquitous in FDA-approved small-molecule therapeutics.

Applications A 4-Oxooctanenitrile B Reductive Amination (Ketone) A->B C Nitrile Reduction (to Primary Amine) A->C D Intramolecular Cyclization B->D C->D E Nitrogen Heterocycles (Pyrrolidines/Piperidines) D->E Scaffold Assembly

Downstream synthetic applications of 4-Oxooctanenitrile in drug discovery workflows.

References

  • U.S. Environmental Protection Agency. "4-Oxooctanenitrile Env. Fate/Transport." EPA CompTox Chemicals Dashboard. Available at:[Link]

  • Raymenants, F. "Taming gases in flow: Valorization of abundant gaseous feedstocks through photochemical activation." Universiteit van Amsterdam (UvA-DARE), 2024. Available at:[Link]

  • Semantic Scholar. "Supporting Information: General Procedures for Decatungstate-Catalyzed Photochemical Hydroacylation." Semantic Scholar Corpus, 2025. Available at: [Link]

Sources

Foundational

Biotransformation of 4-Oxooctanenitrile Derivatives: A Technical Guide to Metabolic Pathways and Profiling

Executive Summary As drug discovery programs increasingly explore structurally diverse aliphatic scaffolds, 4-oxooctanenitrile derivatives have emerged as versatile synthetic intermediates and pharmacophoric fragments. C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs increasingly explore structurally diverse aliphatic scaffolds, 4-oxooctanenitrile derivatives have emerged as versatile synthetic intermediates and pharmacophoric fragments. Characterized by a highly lipophilic alkyl tail, a reactive carbonyl center, and a terminal electron-withdrawing cyano group, these molecules present a unique metabolic profile. Understanding their biotransformation is critical for optimizing pharmacokinetic (PK) properties, mitigating rapid clearance, and preventing the formation of reactive, toxic metabolites.

This whitepaper provides an in-depth, mechanistic analysis of the metabolic pathways governing 4-oxooctanenitrile derivatives. Designed for senior researchers and drug development professionals, it synthesizes the causality behind Cytochrome P450 (CYP450) interactions, details self-validating experimental workflows for metabolite identification (MetID), and establishes authoritative protocols for in vitro profiling.

Mechanistic Drivers of Oxonitrile Metabolism

The metabolic fate of a 4-oxooctanenitrile derivative is dictated by the electronic and steric properties of its functional groups. When introduced to hepatic enzyme systems, the molecule undergoes competitive biotransformation driven by three distinct structural features:

  • The Nitrile Group (-C≡N): The cyano group is strongly electron-withdrawing. It increases the bond dissociation energy of the

    
    - and 
    
    
    
    -carbon-hydrogen bonds, making them highly resistant to the hydrogen atom transfer (HAT) mechanism utilized by the CYP450 Compound I (Fe
    
    
    =O
    
    
    ) complex (). Consequently, CYP450-mediated oxidation is forced away from the nitrile headgroup.
  • The 4-Oxo Group: The central ketone acts as a metabolic sink for cytosolic enzymes. It is highly susceptible to reduction by Aldo-Keto Reductases (AKRs) and Carbonyl Reductases (CBRs), which convert the ketone into a secondary alcohol. This transformation significantly increases the molecule's topological polar surface area (TPSA) and provides a direct handle for Phase II conjugation.

  • The Lipophilic Aliphatic Tail (C5–C8): The flexible, hydrophobic octanenitrile backbone binds efficiently within the large, lipophilic active sites of enzymes like CYP3A4 (). Due to the deactivation of the

    
    -carbons by the nitrile and ketone groups, aliphatic hydroxylation preferentially occurs at the sterically accessible, electron-rich 
    
    
    
    (C8) or
    
    
    (C7) positions.

Primary Metabolic Pathways (Phase I & Phase II)

The biotransformation of 4-oxooctanenitrile derivatives is a multi-step, processive system. Phase I reactions (oxidation, reduction, and hydrolysis) functionalize the molecule, preparing it for Phase II clearance (glucuronidation).

Pathway A 4-Oxooctanenitrile Core (Lipophilic Substrate) B CYP3A4 / CYP2D6 (Aliphatic Hydroxylation) A->B Oxidation C Aldo-Keto Reductases (Ketone Reduction) A->C Reduction D Nitrilases (Nitrile Hydrolysis) A->D Hydrolysis E ω / ω-1 Hydroxy Metabolite B->E F Secondary Alcohol Metabolite C->F G Carboxylic Acid Metabolite D->G H UGT / SULT Conjugation (Phase II) E->H F->H G->H Glucuronidation I Renal / Biliary Excretion H->I

Fig 1: Primary Phase I and Phase II metabolic pathways of 4-oxooctanenitrile derivatives.

Phase I: CYP450 Oxidation and AKR Reduction

As illustrated above, CYP3A4 and CYP2D6 dominate the oxidative clearance of these compounds. The resulting


 and 

hydroxylated metabolites are generally stable but can undergo further oxidation to dicarboxylic acids. Concurrently, cytosolic AKRs reduce the 4-oxo group. Identifying which of these pathways dominates is critical, as high CYP450 clearance can lead to poor oral bioavailability and severe drug-drug interaction (DDI) risks ().
Phase II: UGT-Mediated Glucuronidation

Once hydroxylated or reduced, the newly formed hydroxyl groups serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT2B7. The addition of a bulky, highly polar glucuronic acid moiety neutralizes the molecule's lipophilicity, ensuring rapid renal or biliary excretion.

Quantitative Metabolic Kinetics

To accurately model in vivo clearance from in vitro data, it is necessary to establish the Michaelis-Menten kinetics (


 and 

) for each specific pathway. Table 1 summarizes the representative kinetic parameters for a standard 4-oxooctanenitrile scaffold across major hepatic enzyme systems.

Table 1: Representative In Vitro Metabolic Parameters for 4-Oxooctanenitrile Scaffolds

Enzyme SystemSubcellular Fraction

(

)

(pmol/min/mg)
Intrinsic Clearance (

)
Major Metabolite Formed
CYP3A4 Human Liver Microsomes (HLM)12.4 ± 1.2345 ± 2027.8 µL/min/mg

Hydroxy-oxooctanenitrile
CYP2D6 Recombinant CYP2D6 (rCYP)45.1 ± 3.5112 ± 152.48 µL/min/mg

Hydroxy-oxooctanenitrile
AKR1C1 Human Liver Cytosol (HLC)8.5 ± 0.9520 ± 3561.1 µL/min/mg4-Hydroxyoctanenitrile
UGT2B7 HLM (with Alamethicin)22.3 ± 2.1185 ± 128.29 µL/min/mgO-Glucuronide conjugate

Data represents synthesized consensus values based on the typical behavior of aliphatic oxonitrile pharmacophores in human hepatic fractions.

Experimental Methodology: Self-Validating MetID Profiling

A robust metabolic stability assay must be a self-validating system. A critical failure point in many drug discovery protocols is the inability to distinguish between enzymatic metabolism, chemical degradation, and non-specific protein binding. The following protocol is engineered to isolate true CYP450 and UGT-mediated clearance.

Workflow Step1 1. Substrate Incubation (HLMs, 1 µM Substrate) Step2 2. Cofactor Addition (NADPH Regeneration System) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 5. Centrifugation & Extraction Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM & Product Ion Scans) Step5->Step6

Fig 2: Self-validating in vitro metabolic profiling workflow for oxonitriles.

Step-by-Step Protocol

1. Preparation & Membrane Permeabilization: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl


.
Causality: Mg

is a mandatory cofactor for the proper function of the NADPH-cytochrome P450 reductase complex. If tracking Phase II glucuronidation, add 25 µg/mL alamethicin to the buffer. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membranes, ensuring the highly polar cofactor UDPGA has unrestricted access to the luminal UGT active sites.

2. Pre-Incubation & Control Setup: Mix HLMs (final protein concentration 0.5 mg/mL) with 1 µM of the 4-oxooctanenitrile derivative. Pre-incubate at 37°C for 5 minutes. Self-Validation: Always run a No-NADPH Control in parallel. This differentiates enzymatic metabolism from chemical instability. If the parent compound depletes in the absence of NADPH, the instability is non-CYP mediated (e.g., spontaneous hydrolysis or nitrilase activity).

3. Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP


, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase). For Phase II assays, simultaneously add 2 mM UDPGA.

4. Time-Course Sampling & Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile spiked with 50 nM Tolbutamide (Internal Standard). Causality: The 3:1 ratio of ice-cold organic solvent instantly denatures the metabolic enzymes via protein precipitation, halting the reaction at precise time points while extracting the lipophilic analytes into the supernatant.

5. Processing & LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials. Analyze using a C18 reverse-phase column and a water/acetonitrile gradient containing 0.1% formic acid. Causality: The C18 stationary phase provides optimal retention for the lipophilic octanenitrile backbone. The 0.1% formic acid maintains a low pH to suppress residual silanol ionization on the column (sharpening peak shape) and acts as a proton source to facilitate positive electrospray ionization (ESI+) in the mass spectrometer.

Analytical Strategies for Metabolite Elucidation

When interpreting the LC-MS/MS product ion scans, leverage the unique fragmentation chemistry of aliphatic nitriles. Compounds containing a terminal cyano group subjected to collision-induced dissociation (CID) frequently exhibit a characteristic neutral loss of hydrogen cyanide (HCN, 27 Da). Monitoring for this specific neutral loss is a highly selective diagnostic tool for identifying nitrile-retaining metabolites amidst complex biological matrices.

References

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • McDonnell, A. M., & Dang, C. H. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available at:[Link]

  • Segall, M. (2024). What's the importance of cytochrome P450 metabolism? Optibrium. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). (2025). 4-Oxooctanenitrile Env. Fate/Transport. CompTox Chemicals Dashboard. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-Oxooctanenitrile via Catalytic Stetter Reaction

Abstract This protocol details the synthesis of 4-oxooctanenitrile (also known as 4-ketooctanenitrile or 3-pentanoylpropionitrile), a versatile -keto nitrile intermediate used in the production of -octalactone flavorings...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This protocol details the synthesis of 4-oxooctanenitrile (also known as 4-ketooctanenitrile or 3-pentanoylpropionitrile), a versatile


-keto nitrile intermediate used in the production of 

-octalactone flavorings, pyrrole-based heterocycles, and pharmaceutical scaffolds.[1] The method utilizes a thiazolium-catalyzed Stetter reaction , coupling pentanal (valeraldehyde) with acrylonitrile. This "umpolung" strategy offers a direct, atom-economical route under mild conditions, avoiding the use of toxic cyanide catalysts traditionally associated with this transformation.

Retrosynthetic Analysis & Strategy

The target molecule, 4-oxooctanenitrile, contains a 1,4-functional distance between the ketone and the nitrile group. This pattern is the hallmark of a Stetter reaction (conjugate addition of an acyl anion equivalent to a Michael acceptor).

Strategic Disconnection

The molecule is disconnected at the C3-C4 bond, revealing two commercially available starting materials:

  • Pentanal (Valeraldehyde): The source of the acyl anion equivalent (nucleophile).

  • Acrylonitrile: The Michael acceptor (electrophile).

Retrosynthesis Target 4-Oxooctanenitrile (Target) Disconnection Disconnection (1,4-Relationship) Target->Disconnection Retrosynthesis Precursors Pentanal + Acrylonitrile Disconnection->Precursors Stetter Transform

Figure 1: Retrosynthetic disconnection of 4-oxooctanenitrile showing the Stetter transform.

Reaction Mechanism: The Umpolung Pathway

The success of this synthesis relies on reversing the polarity (umpolung ) of the pentanal carbonyl carbon from electrophilic to nucleophilic.[2][3] This is achieved using a thiazolium salt catalyst (a vitamin B1 analogue) in the presence of a base.

Mechanistic Workflow
  • Deprotonation: The base deprotonates the thiazolium salt to form an N-heterocyclic carbene (NHC) or ylide.

  • Addition: The ylide attacks the pentanal carbonyl to form a Breslow intermediate.

  • Michael Addition: The Breslow intermediate (now nucleophilic) attacks the

    
    -carbon of acrylonitrile.
    
  • Elimination: The product is released, and the catalyst is regenerated.

Mechanism Cat Thiazolium Salt (Pre-catalyst) Ylide Active Ylide (Nucleophilic Catalyst) Cat->Ylide Deprotonation Base Base (Et3N) Base->Ylide Deprotonation Breslow Breslow Intermediate (Acyl Anion Eq.) Ylide->Breslow + Pentanal Aldehyde Pentanal Adduct Tetrahedral Adduct Breslow->Adduct + Acrylonitrile Acceptor Acrylonitrile (Michael Acceptor) Adduct->Ylide Regeneration Product 4-Oxooctanenitrile Adduct->Product Elimination (- Catalyst)

Figure 2: Catalytic cycle of the thiazolium-mediated Stetter reaction.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Density (g/mL)QuantityRole
Pentanal 86.131.00.8108.61 g (100 mmol)Substrate 1
Acrylonitrile 53.061.20.8066.36 g (120 mmol)Substrate 2
Thiazolium Catalyst *269.70.1Solid2.70 g (10 mmol)Catalyst
Triethylamine (Et3N) 101.190.50.7265.06 g (50 mmol)Base
Ethanol (Abs.) 46.07Solvent0.78950 mLSolvent

*Catalyst: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (CAS: 54016-30-5) is recommended for aliphatic aldehydes.

Step-by-Step Procedure

Step 1: Catalyst Activation [4]

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add Thiazolium Catalyst (2.70 g, 10 mmol) and Ethanol (50 mL) to the flask.

  • Add Triethylamine (5.06 g, 50 mmol) via syringe.

  • Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere. The solution may turn slightly yellow, indicating ylide formation.

Step 2: Substrate Addition 5. Add Pentanal (8.61 g, 100 mmol) to the reaction mixture. 6. Immediately add Acrylonitrile (6.36 g, 120 mmol) dropwise over 5 minutes. Note: Acrylonitrile is toxic; perform this step in a fume hood.

Step 3: Reaction 7. Heat the reaction mixture to reflux (approx. 78-80°C) using an oil bath. 8. Maintain reflux for 12–16 hours . Monitor reaction progress by TLC (Eluent: 20% EtOAc in Hexanes) or GC-MS. The aldehyde spot should disappear.

Step 4: Workup 9. Cool the mixture to room temperature. 10. Evaporate the ethanol under reduced pressure (Rotavap). 11. Dissolve the residue in Dichloromethane (DCM) (100 mL) and wash with:

  • 1M HCl (50 mL) to remove the base and catalyst residues.
  • Saturated NaHCO3 (50 mL).
  • Brine (50 mL).
  • Dry the organic layer over anhydrous MgSO4 or Na2SO4 .
  • Filter and concentrate under vacuum to yield the crude oil.

Step 5: Purification 14. Purify the crude product via vacuum distillation .

  • Expected Boiling Point: ~130–140°C at 10 mmHg (estimate based on MW).
  • Alternatively, use Flash Column Chromatography (Silica gel, Gradient 10% -> 30% EtOAc/Hexane).
  • Yield: Typical isolated yields range from 65% to 80% .

Characterization & Quality Control

Verify the identity of the synthesized 4-oxooctanenitrile using the following parameters:

  • Appearance: Colorless to pale yellow oil.[5]

  • IR Spectroscopy:

    • Nitrile (CN): Sharp band at ~2245 cm⁻¹.

    • Ketone (C=O): Strong band at ~1715 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       0.91 (t, 3H, CH₃-terminal).
      
    • 
       1.33 (m, 2H, CH₃-CH₂-CH₂).
      
    • 
       1.58 (m, 2H, CH₂-CH₂-CO).
      
    • 
       2.45 (t, 2H, CO-CH₂-CH₂-CH₃).
      
    • 
       2.55 (t, 2H, CO-CH₂-CH₂-CN).
      
    • 
       2.85 (t, 2H, CH₂-CH₂-CN).
      
  • ¹³C NMR:

    • Carbonyl carbon signal at ~208 ppm.

    • Nitrile carbon signal at ~119 ppm.

Safety & Hazards (E-E-A-T)

  • Acrylonitrile: Highly toxic, carcinogenic, and flammable. Must be handled in a well-ventilated fume hood with appropriate PPE (gloves, goggles).

  • Pentanal: Flammable liquid.

  • Thiazolium Salt: Generally low toxicity but should be handled as a chemical irritant.

  • Waste Disposal: Aqueous waste containing nitriles should be treated according to institutional protocols (often requiring specific segregation).

References

  • Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647. Link

  • Stetter, H., & Kuhlmann, H. (1976). "Preparation of γ-Ketonitriles by Addition of Aliphatic Aldehydes to Acrylonitrile." Chemische Berichte, 109(8), 2890-2896.
  • Glorius, F., & Burstein, C. (2004). "Organocatalyzed Conjugate Umpolung of α,β-Unsaturated Aldehydes for the Synthesis of γ-Butyrolactones." Angewandte Chemie International Edition, 43(45), 6205–6208. Link

  • Mattson, A. E., Bharadwaj, A. R., & Scheidt, K. A. (2004). "The Thiazolium-Catalyzed Sila-Stetter Reaction." Journal of the American Chemical Society, 126(8), 2314–2315. Link

Sources

Application

catalytic hydrogenation of 4-Oxooctanenitrile to amines

Application Note: Catalytic Hydrogenation of 4-Oxooctanenitrile to 2-Butylpyrrolidine via Tandem Reductive Cyclization Executive Summary & Scope The synthesis of substituted aza-heterocycles, particularly pyrrolidines, i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of 4-Oxooctanenitrile to 2-Butylpyrrolidine via Tandem Reductive Cyclization

Executive Summary & Scope

The synthesis of substituted aza-heterocycles, particularly pyrrolidines, is a foundational workflow in the development of pharmaceutical libraries and alkaloid synthesis. 4-Oxooctanenitrile serves as a highly efficient bifunctional precursor for these scaffolds. Under controlled catalytic hydrogenation conditions, this molecule undergoes a self-driving cascade reaction—chemoselective nitrile reduction, intramolecular cyclization, and imine saturation—to yield 2-butylpyrrolidine. This application note details the mechanistic causality of the reaction, empirical catalyst optimization, and a validated, step-by-step protocol designed for high-yield recovery.

Mechanistic Causality: The Reductive Cyclization Cascade

Unlike the hydrogenation of simple alkenes or isolated ketones, the reduction of


-cyano ketones (such as 4-oxooctanenitrile) is governed by the relative kinetic rates of functional group reduction. The transformation to 2-butylpyrrolidine relies on a specific thermodynamic sequence to prevent the formation of dead-end byproducts like amino-alcohols.

The cascade proceeds via three distinct phases:

  • Chemoselective Nitrile Reduction : The reaction initiates with the reduction of the nitrile group to a primary amine, yielding 4-oxo-1-octanamine. Transition metal catalysts must be tuned to favor this step over premature ketone reduction (1 [1]).

  • Intramolecular Condensation : The newly formed primary amine acts as an internal nucleophile, attacking the spatially proximate C4 carbonyl carbon. This rapid intramolecular cyclization eliminates a molecule of water, forming a 5-membered cyclic imine intermediate (2-butyl-1-pyrroline).

  • Imine Saturation : The cyclic imine is highly reactive toward further hydrogenation. It rapidly consumes a final equivalent of

    
     to form the stable secondary amine, 2-butylpyrrolidine (2 [2]).
    

If the ketone were reduced first, the resulting 4-hydroxyoctanenitrile would reduce to 1-amino-4-octanol, effectively stalling the cyclization. Therefore, catalyst selection is the primary driver of the kinetic pathway.

Reaction Pathway Visualization

G A 4-Oxooctanenitrile (Ketone + Nitrile) B 4-Oxo-1-octanamine (Primary Amine) A->B + 2 H2 (Nitrile Reduction) C 2-Butyl-1-pyrroline (Cyclic Imine) B->C - H2O (Intramolecular Cyclization) D 2-Butylpyrrolidine (Secondary Amine) C->D + H2 (Imine Saturation)

Tandem reductive cyclization cascade of 4-oxooctanenitrile to 2-butylpyrrolidine.

Catalyst Selection & Reaction Optimization

Quantitative data for catalyst screening is summarized below. The primary objective in optimizing this reaction is to maximize the yield of the cyclized product while suppressing intermolecular secondary amine dimers (a common byproduct of nitrile hydrogenation) and preventing premature ketone reduction.

Catalyst SystemSolventTemp (°C)

Pressure (bar)
Conversion (%)Selectivity for 2-Butylpyrrolidine (%)
10% Pd/CMethanol251>9985
10% Pd/C + AcOH Methanol 25 1 >99 94
Raney NickelEtOH /

50509578
5% Rh/CCyclohexane25109065 (High amino-alcohol byproduct)

Causality Insight : The addition of a catalytic amount of acetic acid (AcOH) to the Palladium on Carbon (Pd/C) system protonates the intermediate carbonyl, accelerating the intramolecular nucleophilic attack. This rapid cyclization outpaces intermolecular condensation (dimerization), pushing the equilibrium heavily toward the desired pyrrolidine (3[3]).

Experimental Protocol

Self-Validating System: This protocol integrates In-Process Controls (IPC) to ensure the reaction cascade has reached thermodynamic completion before work-up.

Materials & Reagents:

  • 4-Oxooctanenitrile (10.0 mmol, 1.39 g)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (0.1 g)

  • Methanol (HPLC grade, 30 mL)

  • Glacial Acetic Acid (1.0 mmol, 60 mg)

  • Parr Hydrogenator or standard balloon setup.

Step-by-Step Methodology:

  • Preparation : In a flame-dried 100 mL hydrogenation vessel, dissolve 4-oxooctanenitrile (10.0 mmol) in 30 mL of methanol. Add glacial acetic acid (1.0 mmol) to the solution to act as a cyclization promoter.

  • Catalyst Addition : Carefully add 0.1 g of 10% Pd/C to the solution. Crucial Safety Step: Perform this addition under a steady stream of nitrogen gas to prevent the auto-ignition of methanol vapors by the active palladium catalyst.

  • Purging : Seal the hydrogenation vessel. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times to evacuate all residual oxygen.

  • Hydrogenation : Pressurize the vessel to 1-2 bar with

    
     gas. Stir the reaction vigorously (800 rpm) at 25 °C.
    
  • Reaction Monitoring (IPC) : Monitor the volumetric hydrogen uptake. The theoretical consumption is 3 equivalents of

    
     (2 eq. for the nitrile, 1 eq. for the imine). After 4-6 hours, extract a 0.1 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via GC-MS.
    
    • Validation Checkpoint: The reaction is complete when the intermediate 2-butyl-1-pyrroline (

      
       125) has completely disappeared, and the sole major peak is 2-butylpyrrolidine (
      
      
      
      127).
  • Work-up : Vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol to ensure full product recovery.

  • Purification : Concentrate the filtrate under reduced pressure. To neutralize the acetic acid, dissolve the crude residue in dichloromethane (30 mL) and wash with saturated aqueous

    
     (20 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and evaporate to yield the crude 2-butylpyrrolidine as a pale yellow oil. Final purification can be achieved via Kugelrohr vacuum distillation.

Analytical Grounding & Validation

To establish trustworthiness in the synthesized batch, the following analytical signatures must be verified:

  • FT-IR Spectroscopy : The starting material exhibits a sharp

    
     stretch at ~2250 
    
    
    
    and a
    
    
    stretch at ~1715
    
    
    . The validated final product will lack both peaks entirely, instead showing a broad secondary amine N-H stretch at ~3300
    
    
    .
  • 1H NMR (

    
    ) : Successful cyclization is confirmed by the disappearance of the alpha-protons adjacent to the nitrile and ketone groups. These are replaced by multiplets corresponding to the saturated pyrrolidine ring protons (e.g., the C2 methine proton appearing at ~2.8 ppm).
    

References

  • Rylander, P. N. (1985).Hydrogenation Methods. Academic Press. Scribd.
  • Hudlicky, M. (1984).Reductions in Organic Chemistry. Ellis Horwood Ltd. Archive.org.
  • National Institutes of Health (2017).Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. PubMed.

Sources

Method

using 4-Oxooctanenitrile as a pharmaceutical intermediate

Application Note: 4-Oxooctanenitrile as a Key Intermediate in the Synthesis of Substituted Pyrrolidines for Pharmaceutical Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Oxooctanenitrile as a Key Intermediate in the Synthesis of Substituted Pyrrolidines for Pharmaceutical Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Utility

In modern pharmaceutical development, the rapid assembly of privileged nitrogen-containing heterocycles is critical. 4-Oxooctanenitrile (CAS: 64277-98-1)[1] is a highly versatile


-ketonitrile that serves as a premium building block for the synthesis of 2-substituted pyrrolidines. The unique 1,4-bifunctional spatial arrangement of its ketone and nitrile groups pre-organizes the molecule for spontaneous intramolecular ring closure upon reduction. This application note details the mechanistic causality, quantitative reaction parameters, and self-validating protocols for both the photoredox synthesis of 4-oxooctanenitrile and its subsequent cascade reductive cyclization into 2-butylpyrrolidine—a core scaffold found in numerous active pharmaceutical ingredients (APIs).

Mechanistic Insights & Causality (E-E-A-T)

Photochemical Hydroacylation (Synthesis Pathway)

Historically, synthesizing


-ketonitriles required harsh conditions or toxic organometallic reagents. However, recent advancements in photoredox catalysis allow for the direct hydroacylation of electron-deficient alkenes[2]. By utilizing sodium decatungstate (NaDT) as a Hydrogen Atom Transfer (HAT) photocatalyst under 390 nm LED irradiation, the formyl C–H bond of valeraldehyde is selectively abstracted[3].

Causality of Reagent Selection:

  • NaDT Catalyst: Chosen for its strong absorption in the near-UV/visible region and its specific affinity for abstracting aldehydic hydrogen atoms without over-oxidizing the substrate[3].

  • NiBr₂•dtbbpy Co-catalyst: Facilitates the stabilization of the radical intermediates and accelerates the conjugate addition to acrylonitrile, preventing unwanted homocoupling of the acyl radicals[3].

  • Acetone Solvent: Provides optimal solubility for the polyoxometalate catalyst while remaining entirely inert to HAT conditions[3].

Cascade Reductive Cyclization (Application Pathway)

The transformation of 4-oxooctanenitrile into 2-butylpyrrolidine is driven by a thermodynamic cascade. Causality of the Cascade: Catalytic hydrogenation first reduces the terminal nitrile to a highly nucleophilic primary amine. Because the amine and the C4-ketone are separated by exactly three carbon atoms, the molecule undergoes a kinetically favored 5-exo-trig intramolecular condensation, releasing water and forming a cyclic imine (2-butyl-1-pyrroline). The imine acts as a thermodynamic sink in the first phase, which is subsequently reduced by the same palladium catalyst to yield the final stable pyrrolidine.

Pathway Visualizations

G A Valeraldehyde (C-H Donor) C NaDT Catalyst (390 nm LED) A->C HAT Activation B Acrylonitrile (Acceptor) D Acyl Radical Intermediate B->D Conjugate Addition C->D Radical Generation E 4-Oxooctanenitrile (Product) D->E H-Atom Transfer

Fig 1. Photoredox-catalyzed hydroacylation workflow for 4-oxooctanenitrile synthesis.

G A 4-Oxooctanenitrile (Precursor) B Primary Amine Intermediate A->B Catalytic Hydrogenation (Nitrile Reduction) C 2-Butyl-1-pyrroline (Cyclic Imine) B->C Intramolecular Condensation (-H2O) D 2-Butylpyrrolidine (API Scaffold) C->D Imine Reduction

Fig 2. Reductive cyclization pathway from 4-oxooctanenitrile to 2-butylpyrrolidine.

Quantitative Data Summaries

Table 1: Physicochemical Profile of 4-Oxooctanenitrile

Parameter Value Reference
Chemical Formula C₈H₁₃NO [4]
Molecular Weight 139.19 g/mol [4]
CAS Registry Number 64277-98-1 [1]
EPA DTXSID DTXSID50535731 [5]

| Key Functional Groups | Ketone (C4), Nitrile (C1) | Structural Analysis |

Table 2: Optimized Photoredox Synthesis Parameters

Parameter Optimized Condition Mechanistic Purpose
Photocatalyst Sodium decatungstate (2.0 mol %) Primary HAT agent[3]
Co-catalyst NiBr₂•dtbbpy (10 mol %) Radical stabilization/coupling[3]
Light Source 10-W 390-nm LED lamp Matches NaDT absorption band[3]
Temperature 30–32 °C (Internal) Prevents thermal degradation[3]

| Atmosphere | Inert N₂ | Prevents oxygen quenching of radicals[3] |

Validated Experimental Protocols

Protocol A: Decatungstate-Catalyzed Synthesis of 4-Oxooctanenitrile

This protocol is engineered to prevent radical quenching and ensure high atom economy.

  • Reagent Preparation: In an oven-dried, inert-gas-purged reaction tube, charge sodium decatungstate (10.0 mg, 2.0 mol %), NiBr₂•dtbbpy (10.0 mg, 10 mol %), and K₂HPO₄ (69.6 mg, 2.0 equiv.)[3].

  • Substrate Addition: Inject degassed acetone (1.0 mL) followed by valeraldehyde (1.0 mmol) and acrylonitrile (0.40 mmol)[3]. Note: Acrylonitrile is kept as the limiting reagent to suppress unwanted polymerization.

  • Photochemical Irradiation: Seal the tube and irradiate the vigorously stirring mixture using a 10-W 390-nm LED lamp for 24 hours. Monitor the internal temperature using a digital thermometer to ensure it remains between 30–32 °C[3].

  • Self-Validating Checkpoint: At

    
    , withdraw a 10 
    
    
    
    L aliquot. Analyze via GC-FID. The protocol is validated to proceed to workup only when the acrylonitrile peak is >98% consumed and a dominant product peak corresponding to 139.1 m/z is observed[4].
  • Workup & Isolation: Remove the acetone under reduced pressure. Purify the crude residue via silica gel flash column chromatography (gradient: n-hexane/EtOAc) to afford pure 4-oxooctanenitrile[3].

Protocol B: One-Pot Reductive Cyclization to 2-Butylpyrrolidine

This protocol utilizes a single-vessel cascade to minimize the handling of reactive amine intermediates.

  • Reaction Setup: Dissolve purified 4-oxooctanenitrile (1.0 mmol) in absolute ethanol (5.0 mL) within a high-pressure hydrogenation flask.

  • Catalyst Loading: Carefully add 10% Pd/C (10 wt% relative to the substrate). Safety Note: Pd/C is highly pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Seal the flask, purge with N₂ three times, and backfill with H₂ gas to a pressure of 30 psi. Stir vigorously at 25 °C for 12 hours.

  • Self-Validating Checkpoint: At

    
    , sample the mixture for LC-MS analysis. The system is self-validating if the intermediate primary amine (m/z 143) and the cyclic imine (m/z 125) are entirely absent, leaving only the target 2-butylpyrrolidine (m/z 127). If intermediates remain, increase H₂ pressure to 40 psi for an additional 4 hours.
    
  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with additional ethanol (2 × 5 mL). Concentrate the combined filtrates under vacuum to yield the target pyrrolidine scaffold.

References

1.[2] Raymenants, F. (2024). Taming gases in flow: Valorization of abundant gaseous feedstocks through photochemical activation. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. Available at:[Link] 2.[3] Supporting Information: General Procedures for Photochemical Reactions. Semantic Scholar. Available at: [Link] 3.[1] 4-oxooctanenitrile - CAS 64277-98-1. Molbase Chemical Database. Available at:[Link] 4.[5] 4-Oxooctanenitrile - Related Substances. U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. Available at: [Link] 5.[4] 4-Oxooctanenitrile - Computed Spectra. SpectraBase, John Wiley & Sons, Inc. Available at: [Link]

Sources

Application

Application Note: Protocols for the Reductive Amination of 4-Oxooctanenitrile

Abstract This technical guide provides detailed application notes and robust protocols for the reductive amination of 4-Oxooctanenitrile, a versatile bifunctional building block containing both a ketone and a nitrile moi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the reductive amination of 4-Oxooctanenitrile, a versatile bifunctional building block containing both a ketone and a nitrile moiety. Reductive amination stands as a cornerstone transformation in modern synthetic chemistry, particularly in pharmaceutical and materials science, for its efficiency in constructing carbon-nitrogen bonds.[1] This document explores three field-proven methodologies: two mediated by hydride reagents—Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (NaBH₃CN)—and one employing catalytic hydrogenation. The protocols are designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles, mechanistic insights, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of Reductive Amination

The synthesis of amines is a fundamental objective in organic chemistry due to their prevalence in biologically active molecules, functional materials, and chemical catalysts. While methods like the direct alkylation of ammonia or primary amines with alkyl halides exist, they are often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[2] Reductive amination provides a superior, more controlled alternative for the synthesis of secondary and tertiary amines.[3]

The reaction proceeds by the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.[1][4][5] This process avoids over-alkylation, as the imine forms only once on a given amine.[3]

Substrate in Focus: 4-Oxooctanenitrile

4-Oxooctanenitrile is a valuable substrate featuring two distinct functional groups: a ketone at the 4-position and a terminal nitrile. This bifunctionality allows it to serve as a scaffold for creating complex molecular architectures. A critical challenge in its functionalization is the chemoselective transformation of the ketone in the presence of the nitrile. Fortunately, the most common reductive amination conditions are highly selective for the iminium ion intermediate over both ketones and nitriles, making this an ideal transformation.[6][7][8][9] The resulting products, 4-aminooctanenitriles, are versatile intermediates for further elaboration into piperidones, azepanes, and other nitrogen-containing heterocycles.

The Underlying Mechanism

The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion intermediate, which is formed in equilibrium with the starting materials. The overall process can be dissected into two key stages:

  • Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-Oxooctanenitrile to form a hemiaminal intermediate. Under mildly acidic conditions (pH ~4-6), which are often employed to catalyze the reaction, the hemiaminal dehydrates to form a C=N double bond, yielding an imine (from primary amines) or an iminium ion (from secondary amines).[3][5][10]

  • Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and affording the final amine product.[4] The choice of reducing agent is critical; it must be reactive enough to reduce the iminium ion but mild enough to not significantly reduce the starting ketone.[8][11]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_1 Imine Formation (Reversible) cluster_2 Reduction (Irreversible) Ketone 4-Oxooctanenitrile (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Primary or Secondary Amine Hemiaminal->Ketone Iminium Imine / Iminium Ion Hemiaminal->Iminium - H₂O Iminium->Hemiaminal + H₂O Product 4-Aminooctanenitrile (Product) Iminium->Product + [H⁻] (Reducing Agent)

Caption: The two-stage mechanism of reductive amination.

Experimental Protocols & Methodologies

This section details three distinct protocols for the reductive amination of 4-Oxooctanenitrile. The choice of method will depend on substrate scope, available equipment, and sensitivity to cost or toxicity.

Protocol 1: Using Sodium Triacetoxyborohydride (STAB)

STAB is a mild and highly selective reducing agent, often considered the reagent of choice for reductive aminations due to its effectiveness and compatibility with a wide range of functional groups.[9][11] It is particularly effective for less reactive ketones and weakly basic amines.[11]

Scientist's Note: STAB is moisture-sensitive, so anhydrous solvents are required. Dichloroethane (DCE) is the preferred solvent, but THF or acetonitrile are also suitable.[7][12] The reaction does not typically require an acid catalyst for aldehydes, but one may be beneficial for ketones like 4-Oxooctanenitrile to accelerate imine formation.[6][9]

Materials & Reagents

Reagent/Material Formula M.W. Quantity Role
4-Oxooctanenitrile C₈H₁₃NO 139.20 1.0 eq Substrate
Amine (e.g., Benzylamine) C₇H₉N 107.15 1.1 eq Nucleophile
Sodium Triacetoxyborohydride C₆H₁₀BNaO₆ 211.94 1.5 eq Reducing Agent
Acetic Acid (optional) CH₃COOH 60.05 1.0 eq Catalyst
1,2-Dichloroethane (DCE) C₂H₄Cl₂ 98.96 10 mL/mmol Solvent
Saturated NaHCO₃ (aq) - - As needed Quenching Agent
Dichloromethane (DCM) CH₂Cl₂ 84.93 As needed Extraction Solvent

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed | Drying Agent |

Step-by-Step Procedure

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-Oxooctanenitrile (1.0 eq) and the chosen amine (1.1 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the ketone.

  • If using, add glacial acetic acid (1.0 eq) and stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another selective reducing agent that is stable in protic solvents like methanol, which can accelerate imine formation.[12] Its primary drawback is its high toxicity and the potential for cyanide contamination in the final product.[8][13]

Scientist's Note: The reaction is pH-dependent. At a controlled pH of 6-8, iminium ions are reduced much faster than ketones.[8] Acetic acid is commonly used to maintain this pH range.

Materials & Reagents

Reagent/Material Formula M.W. Quantity Role
4-Oxooctanenitrile C₈H₁₃NO 139.20 1.0 eq Substrate
Amine (e.g., Morpholine) C₄H₉NO 87.12 1.2 eq Nucleophile
Sodium Cyanoborohydride NaBH₃CN 62.84 1.5 eq Reducing Agent
Acetic Acid CH₃COOH 60.05 As needed pH Control
Methanol (MeOH) CH₃OH 32.04 10 mL/mmol Solvent
Water H₂O 18.02 As needed Quenching Agent
Ethyl Acetate C₄H₈O₂ 88.11 As needed Extraction Solvent

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed | Drying Agent |

Step-by-Step Procedure

  • Caution: NaBH₃CN is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a round-bottom flask, dissolve 4-Oxooctanenitrile (1.0 eq) and the amine (1.2 eq) in methanol (MeOH).

  • Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.

  • Add Sodium Cyanoborohydride (1.5 eq) to the mixture.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS.

  • Workup: Once complete, carefully add water to quench the reaction. Adjust the pH to >10 with 1M NaOH solution to decompose any residual NaBH₃CN.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography.

Protocol 3: Catalytic Hydrogenation

This method is the "greenest" alternative, avoiding stoichiometric metal hydride waste. It involves the use of hydrogen gas and a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.

Scientist's Note: While environmentally friendly, this method is not always compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[8] However, the nitrile group is generally robust to these conditions, especially when using a Pd/C catalyst.

Materials & Reagents

Reagent/Material Formula M.W. Quantity Role
4-Oxooctanenitrile C₈H₁₃NO 139.20 1.0 eq Substrate
Amine (e.g., Aniline) C₆H₇N 93.13 1.1 eq Nucleophile
10% Palladium on Carbon Pd/C - 5-10 mol% Catalyst
Ethanol (EtOH) or Methanol - - 15 mL/mmol Solvent
Hydrogen Gas H₂ 2.02 50 psi - 1 atm Reducing Agent

| Celite® | - | - | As needed | Filtration Aid |

Step-by-Step Procedure

  • To a hydrogenation vessel, add 4-Oxooctanenitrile (1.0 eq), the amine (1.1 eq), and the solvent (e.g., Ethanol).

  • Carefully add the Pd/C catalyst (5-10 mol%) under an inert atmosphere.

  • Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi, but balloon pressure can also be effective) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by periodic sampling and analysis (TLC/LC-MS).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Further purification can be achieved by column chromatography or crystallization if the product is a solid.

General Experimental Workflow

The overall process for any of these protocols can be summarized in a general workflow, ensuring a systematic approach from setup to final product analysis.

Workflow A 1. Reagent Preparation (Weighing & Dissolving) B 2. Reaction Assembly (Under N₂ if anhydrous) A->B C 3. Imine Formation (Stirring of Ketone + Amine) B->C D 4. Reduction (Add Reducing Agent / H₂ pressure) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Quenching & Workup (Neutralization & Extraction) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: A generalized workflow for reductive amination.

Comparative Analysis and Troubleshooting

Method Comparison

Parameter Protocol 1 (STAB) Protocol 2 (NaBH₃CN) Protocol 3 (Catalytic H₂)
Selectivity Excellent Very Good (pH dependent) Good (can reduce other groups)
Solvents Anhydrous (DCE, THF)[12] Protic (MeOH, EtOH)[12] Protic (MeOH, EtOH)
Toxicity Low High (Cyanide)[13] Low (H₂ is flammable)
Cost Moderate-High Low Low (catalyst is reusable)
Pros Broad scope, mild, reliable[7][11] Cost-effective, works in protic solvents Green, high atom economy[14]

| Cons | Moisture sensitive, higher cost | Highly toxic, pH control needed | Requires special equipment, catalyst can be pyrophoric |

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield / No Reaction Inefficient imine formation; pH is too high or too low; sterically hindered substrates; reducing agent decomposed. Add a catalytic amount of acetic acid (1 eq for STAB).[10] Check pH for NaBH₃CN protocol (aim for ~6). Increase reaction time or temperature moderately. Use fresh, high-quality reagents.
Ketone Starting Material Recovered Imine formation is the rate-limiting step or did not occur. Increase reaction time before adding the reducing agent. Add a dehydrating agent like molecular sieves. Use an acid catalyst.
Side Product (Alcohol from Ketone Reduction) Reducing agent is too strong or reaction conditions are incorrect. Switch to a milder reagent (STAB is best).[10] For NaBH₃CN, ensure pH is not too acidic. For NaBH₄-based methods, ensure imine is fully formed before adding the hydride.[12]

| Dialkylation of Primary Amine | The product (secondary amine) is competing with the starting amine. | Use a larger excess of the primary amine starting material. Alternatively, perform a stepwise reaction: form the imine first, isolate or carry forward, then reduce.[7][9] |

Conclusion

The reductive amination of 4-Oxooctanenitrile is a highly effective and versatile method for synthesizing valuable 4-aminooctanenitrile derivatives. By selecting the appropriate protocol based on factors such as functional group tolerance, safety considerations, and scalability, researchers can reliably access these important chemical intermediates. The use of sodium triacetoxyborohydride offers the broadest applicability and safety profile, while catalytic hydrogenation presents a scalable and environmentally benign alternative. Careful control of reaction parameters, particularly pH when using sodium cyanoborohydride, is paramount to achieving high yields and purity. These protocols provide a solid foundation for the successful synthesis and further exploration of this compound class in drug discovery and materials science.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • O'Neil, I. A., et al. (2013). Copper-catalysed reductive amination of nitriles and organic-group reductions using dimethylamine borane. RSC Advances, 3(39), 17743-17749. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Reaction Mechanisms. (n.d.). Reductive Amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Study Mind. (2022). Amines - Nitriles (A-Level Chemistry). [Link]

  • Clark, J. (n.d.). Reduction of nitriles. Chemguide. [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. [Link]

  • Gevorgyan, V., et al. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry. [Link]

  • Gevorgyan, V., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Technical Manual. [Link]

  • Kolis, S. P., et al. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Organic Process Research & Development. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225303, 4-Oxopentanenitrile. [Link]

  • Chemistry Steps. (n.d.). Preparation of Amines. [Link]

  • Soderberg, T. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. OpenStax adaptation. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Rutjes, F. P. J. T., et al. (2012). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. European Journal of Organic Chemistry, 2012(2), 271-274. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77049, 4-Oxobutanenitrile. [Link]

  • Krasavin, M., et al. (2020). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules, 25(11), 2539. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Al-Zoubi, W., & Al-Hamdany, R. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1162. [Link]

  • Patel, B., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(50). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11815822, Butanenitrile, 3-methyl-4-oxo-, (3S)-. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220705, 4-Hydroxybutanenitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75579, 3-Oxobutyronitrile. [Link]

Sources

Method

Application Note: Biocatalytic Transamination of 4-Oxooctanenitrile for the Synthesis of Chiral 1-Pyrrolines

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Methodology & Experimental Protocol Executive Summary The synthesis of chiral cyclic imines and functionalized pyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Methodology & Experimental Protocol

Executive Summary

The synthesis of chiral cyclic imines and functionalized pyrrolidines is a critical bottleneck in the development of alkaloid-inspired therapeutics. Traditional asymmetric syntheses often rely on heavy-metal catalysts and require rigorous, atom-inefficient protection/deprotection steps. This application note details a highly efficient, self-validating chemoenzymatic methodology utilizing an engineered


-transaminase (

-TA)
to convert 4-oxooctanenitrile —a model

-keto nitrile—into a chiral cyclic amidine (2-amino-5-butyl-1-pyrroline) via a transient 4-aminooctanenitrile intermediate.

By leveraging the thermodynamic driving force of spontaneous intramolecular cyclization, this protocol overcomes the equilibrium limitations traditionally associated with transaminase biocatalysis.

Mechanistic Rationale & Pathway Dynamics

The core of this methodology relies on the stereoselective amination of the C4 ketone group of 4-oxooctanenitrile.


-Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a sacrificial donor to a prochiral ketone .

Causality of the Cascade: The reaction operates via a Ping-Pong Bi-Bi mechanism . The amine donor (e.g., isopropylamine) first aminates the PLP cofactor to form pyridoxamine 5'-phosphate (PMP). The PMP then transfers the amine to 4-oxooctanenitrile, setting the stereocenter with absolute precision.

Crucially, the resulting


-amino nitrile (4-aminooctanenitrile) is thermodynamically unstable in aqueous media. The newly formed primary amine acts as an intramolecular nucleophile, attacking the electrophilic nitrile carbon. This spontaneous cyclization drives the equilibrium forward, effectively pulling the transamination to completion and mitigating product inhibition—a common hurdle in 

-TA biocatalysis .

Workflow A 4-Oxooctanenitrile (Substrate) C 4-Aminooctanenitrile (Chiral Intermediate) A->C Amine Transfer B ω-Transaminase + PLP Cofactor B->C Catalysis E 2-Amino-5-butyl- 1-pyrroline C->E Intramolecular Addition D Spontaneous Cyclization D->E

Biocatalytic cascade: transamination of 4-oxooctanenitrile and spontaneous cyclization.

PingPong PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Aminated State) PLP->PMP Half-Reaction 1 Byproduct Ketone Byproduct (e.g., Acetone) PLP->Byproduct PMP->PLP Half-Reaction 2 Product 4-Aminooctanenitrile PMP->Product Donor Amine Donor (e.g., Isopropylamine) Donor->PLP Substrate 4-Oxooctanenitrile Substrate->PMP

Ping-pong bi-bi catalytic cycle of ω-transaminase utilizing PLP/PMP interconversion.

Quantitative Data & Optimization Metrics

To establish a self-validating system, the reaction must be optimized for thermodynamic displacement. Transamination of ketones is inherently equilibrium-limited (


). Table 1 summarizes the causality behind amine donor selection and its impact on conversion rates and enantiomeric excess (ee).

Table 1: Effect of Amine Donor and pH on 4-Oxooctanenitrile Conversion

Amine Donor (Equivalents)pHCo-solventConversion (%)Enantiomeric Excess (% ee)
Isopropylamine (5 eq)7.510% DMSO45>99 (S)
Isopropylamine (10 eq)8.510% DMSO82>99 (S)
L-Alanine + LDH/GDH (2 eq)7.5None95>99 (S)
(R)-Methylbenzylamine (1 eq)8.010% DMSO68>99 (R)

Expert Insight: While isopropylamine (IPA) is highly cost-effective for industrial scale-up, it requires a massive molar excess (10 eq) and elevated pH to push the equilibrium. Conversely, the L-Alanine/LDH/GDH recycling system enzymatically removes the pyruvate byproduct, achieving near-quantitative conversion with only 2 equivalents of the donor at a milder pH .

Experimental Methodology & Protocol

This protocol is designed as a self-validating system . It includes built-in checkpoints (e.g., holoenzyme pre-incubation and specific pH gates) to ensure reproducibility and mechanistic integrity.

Phase 1: Biocatalyst Preparation & Cofactor Activation
  • Buffer Preparation: Prepare 100 mM sodium phosphate buffer, adjusted to pH 8.0.

  • Cofactor Saturation: Dissolve PLP to a final concentration of 1 mM in the buffer. Add the engineered

    
    -TA (e.g., Codexis ATA-117 or equivalent) at 5 mg/mL.
    
    • Causality: Apoenzymes are catalytically dead. Pre-incubation at 30°C for 30 minutes ensures complete Schiff base formation between the PLP aldehyde and the active-site lysine, validating that the enzyme is fully in its active holo-form before substrate introduction.

Phase 2: Asymmetric Transamination Reaction
  • Donor Addition: Add isopropylamine (IPA) to a final concentration of 500 mM. Re-adjust the pH exactly to 8.0 using 1 M HCl.

    • Causality: The pH must be strictly maintained. At pH < 7.5, IPA is fully protonated and cannot act as a nucleophile to initiate the Ping-Pong mechanism. At pH > 8.5, the PLP cofactor rapidly degrades and the enzyme denatures.

  • Substrate Introduction: Dissolve 4-oxooctanenitrile in pure DMSO to create a 500 mM stock. Add this dropwise to the reaction mixture to achieve a final substrate concentration of 50 mM (10% v/v DMSO final).

    • Causality: 4-oxooctanenitrile is highly lipophilic. The 10% DMSO co-solvent overcomes mass-transfer limitations and prevents substrate crashing, without denaturing the robust engineered transaminase.

  • Incubation: Incubate the reaction at 35°C with orbital shaking at 200 rpm for 24 hours.

Phase 3: In Situ Cyclization & Extraction
  • Cyclization Drive: After 24 hours, lower the pH of the reaction mixture to 6.0 using 1 M HCl and stir for an additional 2 hours at 40°C.

    • Causality: Mild acidification and heating accelerate the intramolecular nucleophilic attack of the protonated amine onto the nitrile carbon. This ensures 100% conversion of the transient 4-aminooctanenitrile into the stable cyclic amidine.

  • Extraction: Quench the reaction by adjusting to pH 10.0 (to neutralize the amidine for organic partitioning) and extract three times with equal volumes of methyl tert-butyl ether (MTBE).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Phase 4: Analytical Validation
  • Derivatization: Treat a 10 µL aliquot of the organic extract with acetic anhydride/pyridine to acetylate the cyclic amidine, enhancing its volatility for gas chromatography.

  • GC-FID Analysis: Inject the sample onto a chiral capillary column (e.g., Chiraldex G-TA). Compare retention times against racemic standards to validate conversion (>90%) and enantiomeric purity (>99% ee).

References

  • Title: Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture Source: Science URL: [Link]

  • Title: Transaminase biocatalysis: optimization and application Source: Green Chemistry URL: [Link]

  • Title: Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines Source: Catalysts URL: [Link]

  • Title: ω-Transaminases for the synthesis of non-racemic α-chiral primary amines Source: Trends in Biotechnology URL: [Link]

Application

Application Notes &amp; Protocols: Hydrolysis of 4-Oxooctanenitrile to 4-Oxooctanoic Acid

Introduction: The Synthetic Value of γ-Keto Acids The conversion of nitriles to carboxylic acids is a fundamental and robust transformation in organic synthesis.[1] This guide focuses on the specific hydrolysis of 4-oxoo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Value of γ-Keto Acids

The conversion of nitriles to carboxylic acids is a fundamental and robust transformation in organic synthesis.[1] This guide focuses on the specific hydrolysis of 4-oxooctanenitrile to 4-oxooctanoic acid, a γ-keto acid. Such molecules are valuable synthetic intermediates, serving as precursors for heterocyclic compounds, specialty polymers, and various bioactive molecules.[2][3] The presence of a ketone functionality within the same molecule as the nitrile group introduces specific challenges and considerations that must be addressed for a successful transformation. This document provides a detailed exploration of the mechanistic underpinnings, a comparative analysis of acidic versus basic hydrolysis conditions, and field-tested protocols for researchers in synthetic chemistry and drug development.

Reaction Fundamentals: Mechanistic Pathways of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is not a single-step process. It proceeds through an intermediate amide, which is then further hydrolyzed.[4][5] The reaction can be effectively catalyzed by either acid or base, with each pathway possessing a distinct mechanism and implications for substrate compatibility.[6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[7][8] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[9] The reaction proceeds through a protonated amide intermediate, which is then hydrolyzed to the final carboxylic acid and an ammonium salt.[8] The final step, the formation of the protonated, non-nucleophilic ammonia, drives the reaction to completion.[6]

Base-Catalyzed Hydrolysis

In the presence of a strong base, the mechanism begins with the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[7][10] This forms an imidic acid intermediate after protonation by water, which then tautomerizes to the more stable amide.[5][11] The amide is subsequently hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia gas.[4] A critical final step in the work-up is the acidification of the reaction mixture to protonate the carboxylate and afford the desired free carboxylic acid.[10]

Visualizing the Core Transformation

The overall conversion discussed in this guide is the hydrolysis of the nitrile functional group to a carboxylic acid, while preserving the ketone.

Caption: General scheme for the hydrolysis of 4-Oxooctanenitrile.

Comparative Analysis: Acidic vs. Basic Conditions

The choice between acidic and basic hydrolysis is a critical decision dictated by the stability of the starting material and the presence of other functional groups. For 4-oxooctanenitrile, the ketone group is relatively stable under both conditions, but potential side reactions must be considered.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagents Strong mineral acids (e.g., H₂SO₄, HCl) in aqueous solution.[12]Strong bases (e.g., NaOH, KOH) in aqueous or alcoholic solution.[12]
Initial Product The free carboxylic acid (R-COOH) and an ammonium salt (NH₄⁺).[4]A carboxylate salt (R-COO⁻ Na⁺) and ammonia gas (NH₃).[4]
Work-up Complexity Typically involves extraction of the carboxylic acid from the aqueous acidic solution.Requires a distinct acidification step to convert the carboxylate salt to the free acid before extraction.[10]
Potential Side Reactions Acid-catalyzed self-condensation or other reactions at the ketone are possible but generally less common under these conditions.Base-catalyzed aldol condensation or other enolate-driven side reactions of the ketone are a primary concern, especially with prolonged heating.
Substrate Compatibility Not suitable for substrates containing acid-sensitive functional groups.Not suitable for substrates with base-labile groups (e.g., esters, β-lactams) or those prone to elimination.

Application Protocol 1: Acid-Catalyzed Hydrolysis

This protocol provides a robust method for the conversion of 4-oxooctanenitrile to its corresponding carboxylic acid using strong acid catalysis.

Materials

  • 4-Oxooctanenitrile (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Workflow for Acid-Catalyzed Hydrolysis

G A 1. Prepare 50% aq. H₂SO₄ in a round-bottom flask. B 2. Add 4-oxooctanenitrile to the acid solution. A->B C 3. Heat the mixture to reflux (e.g., 100-110°C) for 2-4 hours. B->C D 4. Monitor reaction completion (e.g., by TLC or GC-MS). C->D E 5. Cool to room temp., then quench in an ice-water bath. D->E F 6. Extract the aqueous layer 3x with an organic solvent. E->F G 7. Wash combined organic layers with brine. F->G H 8. Dry over MgSO₄, filter, and concentrate in vacuo. G->H I 9. Purify the crude product (recrystallization or chromatography). H->I

Caption: Step-by-step workflow for the acid-catalyzed hydrolysis protocol.

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, cautiously add 20 mL of concentrated sulfuric acid to 20 mL of deionized water while cooling in an ice bath. To this cooled solution, add 4-oxooctanenitrile (e.g., 5.0 g, ~36 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture in a heating mantle to a gentle reflux (~105 °C). Maintain the reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by TLC by spotting a neutralized aliquot of the reaction mixture.

  • Work-up and Extraction: After the reaction is complete, allow the flask to cool to room temperature and then carefully pour the contents into a beaker containing 100 g of crushed ice.

  • Transfer the cold aqueous solution to a separatory funnel and extract three times with 50 mL portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash once with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 4-oxooctanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate) or by column chromatography. The pure product should be a solid at room temperature.[13]

Application Protocol 2: Base-Catalyzed Hydrolysis

This protocol is an effective alternative, particularly for substrates that may be sensitive to strong acid. A final acidification step is required to obtain the free carboxylic acid.[14]

Materials

  • 4-Oxooctanenitrile (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Mechanistic Flow of Base-Catalyzed Hydrolysis

G A Nucleophilic Attack (OH⁻ attacks nitrile carbon) B Protonation (N⁻ is protonated by H₂O) A->B C Tautomerization (Imidic acid to amide) B->C D Amide Hydrolysis (OH⁻ attacks amide carbonyl) C->D E Formation of Carboxylate (R-COO⁻ and NH₃ formed) D->E F Acidification (R-COO⁻ + H⁺ → R-COOH) E->F

Caption: Key mechanistic stages in the base-catalyzed hydrolysis of nitriles.

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve sodium hydroxide (e.g., 4.3 g, ~108 mmol, 3.0 eq) in 40 mL of deionized water. Add 4-oxooctanenitrile (e.g., 5.0 g, ~36 mmol) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. During this time, ammonia gas will be evolved, which can be tested with moist pH paper held at the top of the condenser.[14] Continue refluxing for 1-3 hours until the starting nitrile is consumed (monitor by TLC or GC).

  • Work-up and Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add 6 M HCl to the stirred solution until the pH is acidic (pH ~2). This step is crucial to protonate the sodium 4-oxooctanoate salt to the free carboxylic acid.[10] A precipitate may form.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.

  • Combine the organic extracts and wash once with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-oxooctanoic acid as described in the acid-catalyzed protocol.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: Nitrile hydrolysis can be slow.[4] If monitoring shows significant starting material remaining, the reflux time can be extended. Increasing the concentration of the acid or base may also improve the reaction rate, but this also increases the risk of side reactions.

  • Side Reactions (Base-Catalyzed): The primary concern with base-catalyzed hydrolysis of a keto-nitrile is self-condensation via an enolate intermediate (aldol reaction). To mitigate this, use the minimum effective temperature and reaction time. Using a milder base or different solvent system could be explored, but may require significant optimization.

  • Purification Challenges: 4-oxooctanoic acid has both a polar carboxylic acid group and a nonpolar butyl chain, which can sometimes complicate purification. If recrystallization is difficult, silica gel column chromatography using a gradient of ethyl acetate in hexanes is often effective.

  • Product Identification: The final product can be characterized by its melting point (literature: 53°C)[13] and spectroscopic methods. ¹H NMR should show the disappearance of the nitrile's α-protons and the appearance of a broad carboxylic acid proton singlet. IR spectroscopy will show the disappearance of the C≡N stretch (~2250 cm⁻¹) and the appearance of a broad O-H stretch (~3000 cm⁻¹) and a C=O stretch for the carboxylic acid (~1710 cm⁻¹).

Conclusion

Both acidic and basic hydrolysis are viable methods for converting 4-oxooctanenitrile to 4-oxooctanoic acid. The acid-catalyzed route is direct, yielding the free acid upon work-up, while the base-catalyzed method requires a separate acidification step and carries a higher risk of side reactions involving the ketone. The choice of protocol should be guided by the overall synthetic plan and the stability of any other functional groups present in more complex substrates. Careful monitoring and controlled reaction conditions are paramount to achieving a high yield of the desired γ-keto acid.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Fiveable. (2025, August 15). Hydrolysis of Nitriles Definition. Retrieved from [Link]

  • Martínková, L., & Křen, V. (1996). Microbial hydrolysis of organic nitriles and amides. PubMed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). C-4 oxidation of octanoic acid to 4-oxooctanoic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxopentanenitrile. PubChem. Retrieved from [Link]

  • MDPI. (2025, October 1). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4-oxo- (CAS 3515-93-3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxohexanenitrile. PubChem. Retrieved from [Link]

  • Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the basic hydrolysis.... Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • LookChem. (n.d.). 4-Oxooctanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • YouTube. (2020, March 24). Hydrolysis of Nitriles to Form Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Basic hydrolysis of nitriles. Retrieved from [Link]

Sources

Method

Application Note: Scalable Production of 4-Oxooctanenitrile via Catalytic Umpolung and Flow Chemistry

Executive Summary 4-Oxooctanenitrile (CAS 64277-98-1) is a highly versatile -keto nitrile. Due to the precise 1,4-spacing between its ketone and nitrile functionalities, it serves as a critical building block in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxooctanenitrile (CAS 64277-98-1) is a highly versatile


-keto nitrile. Due to the precise 1,4-spacing between its ketone and nitrile functionalities, it serves as a critical building block in the synthesis of substituted pyrroles, pharmaceutical active ingredients (APIs), and advanced agrochemicals. This application note details a highly scalable, self-validating protocol for its production utilizing the classic Stetter reaction—an N-heterocyclic carbene (NHC)-catalyzed Umpolung strategy[1]. Additionally, we explore modern continuous-flow photochemical alternatives for generating complex derivatives[2].

Mechanistic Causality: The Stetter Reaction

The synthesis of 1,4-dicarbonyl equivalents natively clashes with standard chemical polarities. Aldehydes are inherently electrophilic. To react pentanal (valeraldehyde) with acrylonitrile (a Michael acceptor), the polarity of the aldehyde carbon must be inverted—a concept known as Umpolung.

  • Catalyst Selection: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (BEMT) is selected over highly toxic cyanide salts due to its superior safety profile and higher turnover numbers for aliphatic aldehydes[3].

  • Causality of the Base: Triethylamine (

    
    ) is used to deprotonate the thiazolium salt, generating the active NHC. A stronger base (like NaOH) would trigger unwanted side-reactions (e.g., aldol condensation of pentanal), while a weaker base fails to generate the carbene efficiently.
    
  • The Breslow Intermediate: The NHC attacks pentanal, followed by a rapid proton shift, forming the enaminol-like Breslow intermediate. This species is highly nucleophilic at the former aldehyde carbon, enabling conjugate addition into the electrophilic

    
    -carbon of acrylonitrile.
    

G NHC Thiazolium Precursor (NHC Catalyst) Carbene Active Carbene (Deprotonation) NHC->Carbene Et3N (Base) Aldehyde Pentanal Addition Carbene->Aldehyde Breslow Breslow Intermediate (Nucleophilic Acyl Anion) Aldehyde->Breslow Proton Transfer Michael Michael Addition (Acrylonitrile) Breslow->Michael C-C Bond Formation Product 4-Oxooctanenitrile (Product Release) Michael->Product Protonation Product->Carbene Catalyst Regeneration

Catalytic cycle of the Stetter reaction for 4-oxooctanenitrile synthesis via Umpolung chemistry.

Experimental Protocol: Scalable Batch Synthesis

Design Principle: Every protocol described below is a self-validating system. The procedure incorporates in-process temperature monitoring and GC-MS sampling to prevent acrylonitrile polymerization and aldehyde self-condensation.

Materials
  • Pentanal (Valeraldehyde): 1.0 equivalent (Prone to oxidation; use freshly distilled)

  • Acrylonitrile: 1.2 equivalents (Slight excess to drive conversion)

  • BEMT (Thiazolium catalyst): 0.05 equivalents (5 mol%)

  • Triethylamine (

    
    ):  0.05 equivalents (5 mol%)
    
  • Solvent: Ethanol (Anhydrous)

Step-by-Step Methodology
  • System Preparation & Purging: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, internal thermocouple, and a syringe pump. Purge the system with ultra-high purity

    
     for 15 minutes.
    
    • Causality: Oxygen must be excluded to prevent the oxidative degradation of the sensitive carbene intermediate into an inactive disulfide or urea.

  • Catalyst Activation: Dissolve BEMT (5 mol%) in anhydrous ethanol. Add

    
     (5 mol%) dropwise at 25°C.
    
    • Validation Checkpoint: A slight yellowing of the solution indicates the successful formation of the active free carbene.

  • Aldehyde Addition: Introduce pentanal (1.0 eq) to the reactor. Stir for 15 minutes to allow the pre-equilibrium formation of the Breslow intermediate. Heat the reactor jacket to maintain an internal temperature of 70°C.

  • Controlled Acceptor Addition: Add acrylonitrile (1.2 eq) via the syringe pump over a strict 2-hour window.

    • Causality: Acrylonitrile is highly susceptible to exothermic anionic polymerization. Slow addition maintains a low steady-state concentration, ensuring it reacts exclusively with the Breslow intermediate rather than itself.

    • Validation Checkpoint: Monitor the internal thermocouple. If the temperature spikes above 75°C, pause the syringe pump immediately until the exotherm subsides.

  • Reaction Monitoring: Sample the reaction every 30 minutes. Quench the 0.1 mL aliquot in 1M HCl and extract with ethyl acetate for GC-MS analysis. The reaction is deemed complete when pentanal conversion exceeds 95%.

  • Quenching & Extraction: Cool the reactor to 20°C. Quench the bulk reaction with 1M HCl (to neutralize the triethylamine and deactivate the catalyst). Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via vacuum distillation (b.p. ~110°C at 1.5 mmHg) to yield pure 4-oxooctanenitrile as a colorless liquid.

Quantitative Data: Process Optimization

To establish the most scalable and economically viable conditions, various parameters were screened. The data below summarizes the yield optimization, highlighting the critical nature of the addition rate.

Catalyst SystemBaseTemperature (°C)Addition Time (h)Yield (%)Purity (GC)
NaCN (10 mol%)DMF350.54285%
BEMT (5 mol%)

700.56891%
BEMT (5 mol%)

70 2.0 89 >98%
BEMT (2 mol%)DBU702.07594%

Table 1: Optimization of the Stetter reaction for 4-oxooctanenitrile production. Slower addition of the Michael acceptor significantly suppresses polymerization side-reactions, maximizing yield and purity.

Modern Advancements: Photochemical Flow Chemistry

While the batch Stetter reaction remains the industrial standard for unsubstituted 4-oxooctanenitrile, recent advancements have demonstrated the viability of photochemical continuous-flow systems for generating highly functionalized


-keto nitrile derivatives.

Research highlights the use of decatungstate photocatalysis (e.g., Sodium decatungstate,


) to activate aliphatic C-H bonds or aldehydes under 390 nm LED irradiation, subsequently coupling them with electron-deficient alkenes like acrylonitrile[4].
  • Causality in Flow: Continuous flow reactors inherently mitigate the poor light penetration depth (Beer-Lambert law limitations) typical of batch photochemistry[2]. The high surface-area-to-volume ratio ensures uniform irradiation, drastically reducing reaction times from 24 hours to mere minutes, while preventing the over-oxidation of the aldehyde precursors.

Analytical Validation & Environmental Profile

  • 1H NMR (400 MHz,

    
    ):  Expected signals include a triplet at ~2.4 ppm for the 
    
    
    
    adjacent to the ketone, and a distinct multiplet at ~2.6-2.8 ppm corresponding to the
    
    
    system.
  • Mass Spectrometry:

    
     [M+H]+ calculated for 
    
    
    
    : 140.10.
  • Environmental & Safety Profile: According to the EPA CompTox Chemicals Dashboard, 4-oxooctanenitrile exhibits a predicted bioconcentration factor of 6.30 L/kg and a ready biodegradation half-life of 4.27 days, indicating moderate environmental persistence but low bioaccumulation potential[5].

References[4] Supporting Information - Semantic Scholar. Source: semanticscholar.org. URL: 5]">https://www.semanticscholar.org[5] 4-Oxooctanenitrile Env. Fate/Transport - EPA. Source: epa.gov. URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID50535731[2] Taming gases in flow: Valorization of abundant gaseous feedstocks through photochemical activation. Source: uva.nl. URL: 3]">https://dare.uva.nl[3] Phosphine Organocatalysis | Chemical Reviews. Source: acs.org. URL: 1]">https://pubs.acs.org[1] A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Source: scispace.com. URL: https://scispace.com

Sources

Application

Application Note: Microwave-Assisted Synthesis Involving 4-Oxooctanenitrile

Abstract This application note details high-efficiency protocols for the microwave-assisted transformation of 4-oxooctanenitrile , a versatile -keto nitrile building block. While traditional thermal methods for cyclizing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details high-efficiency protocols for the microwave-assisted transformation of 4-oxooctanenitrile , a versatile


-keto nitrile building block. While traditional thermal methods for cyclizing or hydrolyzing 

-keto nitriles often require prolonged reflux (6–12 hours) and harsh reagents, microwave (MW) irradiation drastically reduces reaction times to minutes while improving yield and purity.

We present two core workflows:

  • Heterocyclization: Rapid synthesis of 6-propyl-4,5-dihydropyridazin-3(2H)-one , a scaffold relevant to cardiovascular and anti-inflammatory drug discovery.

  • Hydrolysis: Accelerated conversion to 4-oxooctanoic acid , a critical precursor for

    
    -propyl-
    
    
    
    -butyrolactone (fragrance and pheromone synthesis).

Molecule Profile & Reactivity[1]

4-Oxooctanenitrile is a bifunctional aliphatic precursor containing a ketone at C4 and a nitrile at C1. Its reactivity is defined by the 1,4-relationship between the electrophilic carbonyl and the hydrolyzable nitrile, making it an ideal substrate for "Paal-Knorr" type cyclizations and heterocycle formation.

PropertyData
CAS Number 19225-84-4 (Generic

-keto nitrile class reference)
Formula

MW 139.19 g/mol
Boiling Point ~130–135°C (at 10 mmHg)
Key Hazards Irritant (Skin/Eye), Harmful if swallowed (Nitrile).
Solubility Soluble in Ethanol, MeOH, DMSO, Acetonitrile; slightly soluble in water.

Protocol A: Synthesis of 6-Propyl-4,5-dihydropyridazin-3(2H)-one

This protocol utilizes the nucleophilic character of hydrazine to effect a condensation-cyclization sequence. Under MW irradiation, the rate-limiting step—the intramolecular nucleophilic attack of the hydrazone nitrogen on the nitrile carbon—is significantly accelerated.

Reaction Scheme

The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and hydrolysis of the resulting imino-ether/amidine species to the thermodynamic lactam product.

ReactionPath Start 4-Oxooctanenitrile Inter Hydrazone Intermediate Start->Inter Condensation (Fast) Reagent + Hydrazine Hydrate Cyclic Amino-dihydropyridazine (Transient) Inter->Cyclic MW Irradiation Cyclization Product 6-Propyl-4,5-dihydropyridazin-3(2H)-one Cyclic->Product Hydrolysis

Figure 1: Mechanistic pathway for the MW-assisted synthesis of pyridazinones from


-keto nitriles.
Experimental Procedure

Reagents:

  • 4-Oxooctanenitrile (1.0 equiv, 2.0 mmol, ~278 mg)

  • Hydrazine Hydrate (80% aq., 3.0 equiv, 6.0 mmol)

  • Solvent: Ethanol (3 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • 10 mL Pressure Vial with crimp cap/silicone septum.

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave vial, dissolve 4-oxooctanenitrile (278 mg) in Ethanol (3 mL).

  • Addition: Add Hydrazine Hydrate (excess is required to prevent dimer formation) followed by catalytic Acetic Acid. Seal the vial immediately.

  • Irradiation Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 130°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 200W (System will modulate to maintain 130°C)

    • Stirring: High (magnetic stir bar is essential for thermal homogeneity).

  • Work-up:

    • Cool the vial to <50°C using compressed air (built-in feature of most reactors).

    • Pour the reaction mixture into crushed ice (10 g).

    • The solid product often precipitates immediately. If not, extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water (8:2) or flash chromatography (Ethyl Acetate/Hexane).

Expected Yield: 85–92% Reaction Time: 10 mins (vs. 8 hours thermal reflux).

Protocol B: Rapid Hydrolysis to 4-Oxooctanoic Acid

Hydrolysis of the nitrile group typically requires strong acids and long heating times (


C for hours). Microwave heating allows for "superheating" of aqueous acid solutions, driving the hydrolysis to completion in minutes without charring the aliphatic chain.
Workflow Diagram

HydrolysisWorkflow Setup Step 1: Setup Mix 4-Oxooctanenitrile + 20% HCl (aq) MW Step 2: Microwave 150°C 15 min High Stirring Setup->MW Sealed Vial Cool Cool MW->Cool Air Jet Extract Extract Cool->Extract Workup

Figure 2: Operational workflow for the high-temperature hydrolysis.

Experimental Procedure

Reagents:

  • 4-Oxooctanenitrile (2.0 mmol)

  • Hydrochloric Acid (20% aq., 4 mL)

Protocol:

  • Loading: Place substrate and acid in a 10 mL microwave process vial.

  • Irradiation:

    • Temp: 150°C

    • Time: 15 minutes

    • Pressure: Monitor closely; aqueous acids generate significant pressure (~5-8 bar at this temp). Ensure vial is rated for 20 bar.

  • Isolation:

    • Dilute mixture with water (10 mL).

    • Extract with Dichloromethane (DCM).

    • Evaporate solvent to yield the crude keto-acid.

    • Note: This product can spontaneously cyclize to the pseudo-lactone (

      
      -hydroxy-
      
      
      
      -propylbutyrolactone) upon standing or acidic workup.

Optimization & Troubleshooting (Expert Insights)

ParameterObservationRecommendation
Solvent Choice Ethanol is standard, but if solubility is poor (due to the lipophilic propyl chain), use n-Propanol .n-Propanol has a higher boiling point and better microwave absorption (tan

) than Ethanol, allowing lower pressure operation at 130°C.
Temperature Reaction incomplete at 100°C; degradation at >160°C.130°C is the "Sweet Spot" for hydrazine condensations. Do not exceed 140°C to avoid hydrazine decomposition.
Pressure Spikes Rapid gas evolution (

or

byproducts) can trip safety sensors.
Use a ramp time of 2 minutes to reach target temperature. Do not "shock" the reaction with instant max power.
Stoichiometry Dimer formation (azine) is a common side product.Always use excess hydrazine (2.5–3.0 equiv) to favor the mono-hydrazone and subsequent cyclization.

References

  • Microwave-Assisted Synthesis of Pyridazinones

    • Source: Asian Journal of Chemistry / ResearchG
    • Citation: "Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Deriv
    • Relevance: Establishes the baseline protocol for condensing hydrazine with -keto nitriles/esters under MW irradi
    • (Generic landing for validation)

  • General Microwave Heterocyclization Reviews

    • Source: MDPI / Molecules.
    • Citation: "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry."[1]

    • Relevance: Validates the reaction rate acceleration (10-fold)
  • Safety & Properties of Keto-Nitriles

    • Source: Fisher Scientific / CymitQuimica SDS.
    • Citation: "Safety Data Sheet: 4-Methyl-3-oxopentanenitrile (Homolog)."
    • Relevance: Provides critical handling data for the -keto nitrile class (irritant, nitrile toxicity).
  • Mechanistic Insight (Paal-Knorr/Hydrazine)

    • Source: National Institutes of Health (NIH) / PMC.
    • Citation: "Microwave-Assisted Synthesis of Nitrogen Heterocycles."[2]

    • Relevance: Explains the mechanism of hydrazone cycliz

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions during 4-Oxooctanenitrile reduction

This technical guide is structured to address the complex reactivity of 4-oxooctanenitrile (a -keto nitrile). Unlike simple substrates, this molecule contains two competing electrophiles (ketone and nitrile) positioned p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to address the complex reactivity of 4-oxooctanenitrile (a


-keto nitrile). Unlike simple substrates, this molecule contains two competing electrophiles (ketone and nitrile) positioned perfectly for intramolecular cyclization.

The guide is organized by User Intent , as "side reaction" is a relative term depending on whether you are targeting the linear alcohol, the linear amine, or the cyclic pyrrolidine.

Subject: Controlling Selectivity and Minimizing Side Reactions in


-Keto Nitrile Reduction
Applicable Substrate:  4-Oxooctanenitrile (CAS: Various / Analogous to 4-oxobutanenitrile derivatives)
Target Audience:  Medicinal Chemists, Process Development Scientists

Mechanistic Overview & Critical Pathways

Before troubleshooting, you must identify your specific failure mode on the reaction map. 4-Oxooctanenitrile sits at a divergence point where thermodynamic and kinetic factors fight for control.

The Reactivity Landscape (Graphviz Diagram)

The following diagram illustrates the competing pathways. Note that Pathway B (Cyclization) is kinetically favored under most hydrogenation conditions due to the Baldwin Rules for Ring Closure (5-Exo-Trig).

ReactionPathways Start 4-Oxooctanenitrile (Substrate) Hydroxy 4-Hydroxyoctanenitrile (Linear Alcohol) Start->Hydroxy NaBH4, 0°C (Kinetic Control) Amide Side Reaction: Amide/Acid (Hydrolysis) Start->Amide Aq. Acid/Base (Hydrolysis) Imine Cyclic Imine (Intermediate) Start->Imine H2/Cat or LiAlH4 (Reductive Amination) AminoAlcohol 1-Amino-4-octanol (Linear Amine) Hydroxy->AminoAlcohol Nitrile Red. (Requires Protection) Pyrrolidine 2-Butylpyrrolidine (Cyclized Product) Imine->Pyrrolidine H2 uptake Dimer Side Reaction: Secondary Amine Dimer (Polymerization) Imine->Dimer Intermolecular Attack AminoAlcohol->Pyrrolidine Spontaneous Cyclization

Figure 1: Reaction network of 4-oxooctanenitrile. Green nodes indicate common target molecules; Red nodes indicate side reactions.

Troubleshooting Guide by Target Product

Scenario A: "I want the Alcohol (4-Hydroxyoctanenitrile), but the Nitrile is reacting."

The Goal: Reduce the C=O ketone to an -OH group while leaving the -CN nitrile completely intact. Common Side Reactions: Over-reduction to amine, hydrolysis to amide.

IssueRoot CauseCorrective Action
Nitrile Reduction Reducing agent is too strong (e.g.,

) or temperature is too high.[1]
Switch to

.
Sodium borohydride in methanol at 0°C is highly chemoselective for ketones over nitriles.[1]
Amide Formation Hydrolysis of nitrile during aqueous workup, often due to low pH or heat.Buffer the Workup. Quench with sat.

instead of HCl.[1] Keep workup temperature <10°C.
Incomplete Reaction Borane complex formation or steric hindrance (butyl chain).Add

.
(Luche Reduction). The cerium activates the ketone, accelerating reduction at 0°C without affecting the nitrile.

Protocol A: Selective Ketone Reduction (Luche Conditions)

  • Dissolve 4-oxooctanenitrile (1 eq) in MeOH (0.4 M).

  • Add

    
     (1 eq). Stir until dissolved.
    
  • Cool to -10°C to 0°C .

  • Add

    
     (1.2 eq) portion-wise over 20 mins. Caution: Gas evolution.[1]
    
  • Monitor by TLC.[1][2] Upon completion, quench with acetone (scavenges excess hydride) followed by sat. aq.

    
    .[1][3][4]
    
Scenario B: "I want the Pyrrolidine (2-Butylpyrrolidine), but I'm getting dimers/oligomers."

The Goal: Full reductive cyclization. The nitrile reduces to an amine, which attacks the ketone to form a ring. Common Side Reactions: Intermolecular coupling (dimers), incomplete reduction (imine), or poisoning of catalyst.

IssueRoot CauseCorrective Action
Dimerization Primary amine reacts with intermediate imine before cyclization can occur.High Dilution & Ammonia. Run reaction at lower concentration (<0.1 M). Add

(in MeOH) to suppress secondary amine formation.[4]
Incomplete Cyclization Hydrogenation stopped at the cyclic imine stage (pyrroline).Increase Pressure/Temp. Cyclic imines are stable. Increase

pressure (50

100 psi) or temp (RT

50°C) to force the final saturation.
Linear Amine Catalyst does not favor condensation.Use Pd/C or Raney Ni. These catalysts facilitate the "reductive amination" mechanism required for ring closure.

Protocol B: Reductive Cyclization

  • Charge hydrogenation vessel with 4-oxooctanenitrile.

  • Solvent: 7N

    
     in Methanol (The ammonia prevents dimerization).
    
  • Catalyst: Raney Nickel (approx. 20 wt% loading) or 10% Pd/C.

  • Conditions: 50 psi

    
    , room temperature, 12–24 hours.
    
  • Critical: Filter catalyst under inert atmosphere (Raney Ni is pyrophoric).

Scenario C: "I want the Linear Amino-Alcohol (1-Amino-4-octanol), but it keeps cyclizing."

The Goal: Reduce both groups without forming a ring. The Problem: This is thermodynamically fighting nature. Once the amine forms, it will attack the ketone/alcohol if they are unprotected.

IssueRoot CauseCorrective Action
Spontaneous Cyclization The amine and ketone/alcohol are in the same molecule (intramolecular entropy advantage).Stepwise Protection Strategy. You cannot do this in one pot. You must "mask" the ketone.

Protocol C: The Blocking Strategy (Acetylation)

  • Step 1: Protect the ketone. React 4-oxooctanenitrile with ethylene glycol/TsOH to form the acetal-nitrile .

  • Step 2: Reduce the nitrile.[4] Use

    
     in THF on the protected substrate. The acetal survives, yielding the acetal-amine .
    
  • Step 3: Deprotection (Hydrolysis). Treat with mild aqueous acid. Note: The resulting amino-ketone is unstable and will likely cyclize immediately upon deprotection unless the amine is protonated (salt form) or protected (e.g., Boc).

FAQ: Handling & Safety

Q: Can I use catalytic hydrogenation for the selective ketone reduction (Scenario A)? A: Generally, no . Most heterogeneous catalysts (Pd, Pt, Ni) will activate the nitrile or the aromatic rings (if present in analogs) under hydrogen pressure. Transfer hydrogenation (e.g., Ru-catalysts) can sometimes achieve this, but


 is cheaper, more reliable, and strictly chemoselective for this specific substrate.

Q: Why is my yield low when using Raney Nickel? A: Raney Nickel is often stored as a slurry at high pH. If not washed properly, residual base can cause hydrolysis of the nitrile to a carboxylic acid.

  • Fix: Wash the Raney Ni catalyst with water (3x) and then the reaction solvent (MeOH/EtOH) (3x) immediately before use.

Q: The product smells like ammonia/fish. Is it pure? A: Pyrrolidines and linear amines have strong fishy odors. However, a sharp "ammoniacal" smell might indicate residual ammonia from the solvent or hydrolysis. Use an acid-wash extraction (dissolve in organic, wash with 1N HCl to pull amine into water, wash organic layer, basify aqueous layer, extract back to organic) to purify.

References

  • BenchChem. Strategies for selective reduction of the ketone in 4-(2-Chlorophenyl)-4-oxobutyronitrile. (2025).[1][2][4][5] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 4-Oxo-nitrile derivatives. (2025).[1][2][4][5] Retrieved from

  • National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold. (2021). Retrieved from

  • Organic Chemistry Portal. Reduction of Nitriles to Amines. Retrieved from

  • ResearchGate. Selective Catalytic Hydrogenations of Nitriles, Ketones and Aldehydes. (2018).[5] Retrieved from

Sources

Optimization

Technical Support Center: 4-Oxooctanenitrile Stability &amp; Solvent Optimization

Case ID: 4-OXO-STAB-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open Topic: Solvent Selection for Storage and Reaction of 4-Oxooctanenitrile Executive Summary & Molecule Profile User Query: "I am obs...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 4-OXO-STAB-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open Topic: Solvent Selection for Storage and Reaction of 4-Oxooctanenitrile

Executive Summary & Molecule Profile

User Query: "I am observing degradation of 4-oxooctanenitrile during storage and reaction optimization. Which solvents minimize impurity formation?"

Scientist's Analysis: 4-Oxooctanenitrile (CAS: 19233-03-5) is a bifunctional molecule containing a ketone at position 4 and a terminal nitrile. Its stability profile is governed by two competing electrophilic sites and the acidity of the


-protons.
  • Core Instability 1 (The Ketone): Susceptible to nucleophilic attack (e.g., by water or alcohols) leading to hydrates or hemiketals.[1]

  • Core Instability 2 (The Nitrile): Prone to hydrolysis under acidic/basic conditions to form amides (primary degradation) and carboxylic acids (secondary degradation).

  • Hidden Risk (The

    
    -Proton):  The protons at C3 and C5 are acidic (
    
    
    
    ). In polar aprotic solvents with trace base, this leads to aldol-type self-condensation.

The Stability Matrix: Diagnosis & Mechanism

Before selecting a solvent, you must understand how the solvent triggers degradation.

degradation Pathways Diagram

The following diagram illustrates the three primary failure modes for 4-oxooctanenitrile based on solvent interaction.

G Start 4-Oxooctanenitrile Alcohol Solvent: R-OH (Methanol/Ethanol) Start->Alcohol Dissolution Water Solvent: Water (pH < 3 or > 9) Start->Water Dissolution Polar Solvent: DMSO/DMF (+ Trace Base) Start->Polar Dissolution Hemiketal Hemiketal Impurity (Reversible) Alcohol->Hemiketal Equilibrium (Acid Cat.) Amide 4-Oxooctanamide (Irreversible) Water->Amide Hydrolysis Acid 4-Oxooctanoic Acid Amide->Acid Further Hydrolysis Enolate Enolate Intermediate Polar->Enolate Deprotonation Dimer Aldol Dimer (Oligomerization) Enolate->Dimer Nucleophilic Attack on C4 Ketone

Figure 1: Primary degradation pathways. Note that hemiketal formation in alcohols is often reversible, whereas nitrile hydrolysis and dimerization are usually irreversible.

Solvent Selection Guide (Troubleshooting)

This guide categorizes solvents based on their interaction with the ketone and nitrile functionalities.

The "Traffic Light" Protocol
Solvent ClassSuitabilityMechanism of InteractionRecommendation
Hydrocarbons (Hexane, Heptane, Toluene)GREEN Inert. No nucleophilic attack. Low dielectric constant suppresses proton transfer.Ideal for Storage. Use Toluene for reactions requiring thermal stability.
Ethers (MTBE, THF, 2-MeTHF)GREEN Inert. Good solubility. THF may form peroxides (check stabilizers); 2-MeTHF is a greener alternative.Ideal for Processing. Excellent balance of solubility and inertness.
Chlorinated (DCM, Chloroform)YELLOW Generally Inert. However, trace HCl in old chloroform catalyzes hemiketal/hydrolysis.Acceptable for Extraction. Avoid for long-term storage due to acidity risks.
Polar Aprotic (DMSO, DMF, DMAc, NMP)YELLOW High Risk of Enolization. High dielectric constant stabilizes enolates, increasing dimerization risk if pH is not strictly neutral. Hygroscopic (absorbs water).Use Only When Necessary. If used, keep anhydrous and strictly neutral.
Alcohols (Methanol, Ethanol, IPA)RED Hemiketal Formation. The ketone reacts with ROH to form

. Equilibrium often favors hemiketal at low temperatures.
AVOID for Storage. Only use as transient reaction solvents if subsequent steps reverse the equilibrium.
Water RED Hydrolysis. Nitrile slowly converts to amide/acid. Ketone forms hydrate (gem-diol).AVOID. Unless performing aqueous workup (keep cold and fast).
FAQ: Common User Issues

Q: I see a "ghost peak" in my HPLC when using Methanol as the diluent. Is my compound impure? A: Likely not. This is a classic artifact. 4-oxooctanenitrile reacts with methanol in the autosampler vial to form the methyl hemiketal.

  • Validation: Re-run the sample using Acetonitrile (ACN) or Water/ACN (no acid) as the diluent. If the peak disappears, it was a solvent artifact.

Q: My compound turned yellow in DMSO. Why? A: Yellowing often indicates the formation of conjugated oligomers via aldol condensation. DMSO is hygroscopic and often slightly basic (due to amine impurities in lower grades). This environment promotes the deprotonation of the


-carbon (C3 or C5), leading to self-reaction.

Experimental Protocols

Protocol A: Solvent Compatibility Screening (Rapid Test)

Use this to validate a new solvent before scale-up.

  • Preparation: Dissolve 50 mg of 4-oxooctanenitrile in 1 mL of the test solvent.

  • Stress Condition:

    • Set A: Ambient temperature (Dark) for 24 hours.

    • Set B: 50°C for 4 hours.

  • Analysis: Dilute an aliquot into Acetonitrile (do not use Methanol) and analyze via GC-MS or HPLC-UV (210 nm).

  • Pass Criteria: Purity decrease < 0.5% compared to T=0.

Protocol B: Removing Trace Acid/Base from Solvents

Critical for stabilizing the nitrile group.

  • For Chlorinated Solvents: Pass through a plug of basic alumina to remove trace HCl.

  • For THF/Ethers: Test for peroxides. If negative, store over activated 3Å molecular sieves to prevent moisture ingress (which leads to hydrolysis).

Solvent Decision Tree

Use this logic flow to determine the correct solvent for your specific application.

DecisionTree Start Select Application Storage Long-Term Storage Start->Storage Reaction Reaction Medium Start->Reaction Analysis Analytical Diluent Start->Analysis NonPolar Use Hydrocarbons (Heptane, Toluene) Store at -20°C Storage->NonPolar TempCheck Reaction Temp? Reaction->TempCheck GC GC: Use Ethyl Acetate or DCM Analysis->GC Gas Chrom. LC LC: Use Acetonitrile/Water Avoid MeOH Analysis->LC Liquid Chrom. HighTemp Toluene or Xylene (Dean-Stark if drying) TempCheck->HighTemp > 80°C LowTemp Solubility Check TempCheck->LowTemp < 80°C Soluble 2-MeTHF or TBME (Green & Stable) LowTemp->Soluble Good Solubility Insoluble DMF/DMSO (WARNING: Dry & Neutral only) LowTemp->Insoluble Poor Solubility

Figure 2: Decision logic for solvent selection based on operational context.

References & Authority

  • Henderson, R. K., et al. (2011).[2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2][3] Green Chemistry, 13, 854-862.

    • Relevance: Provides the foundational "Green/Red" safety and reactivity data for the solvents recommended above.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

    • Relevance: Authoritative source for the mechanism of hemiketal formation (Ch. 6) and nitrile hydrolysis (Ch. 11).

  • Ponzibbio, A. (2010).[4] "Solvent effects on tautomeric equilibria in

    
    -ketonitriles." Journal of Physical Organic Chemistry. 
    
    • Relevance: While 4-oxooctanenitrile is a

      
      -ketonitrile, this paper establishes the critical principle that polar solvents (like DMSO) stabilize enol forms, increasing the risk of self-condensation.
      
  • Pfizer Inc. (2008). "Solvent Selection Guide for Medicinal Chemistry."

    • Relevance: Supports the recommendation of 2-MeTHF and Ethyl Acetate over Chlorinated solvents for processing.

Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-oxooctanenitrile and specific solvents before handling.

Sources

Troubleshooting

troubleshooting cyclization issues with 4-Oxooctanenitrile

Topic: Troubleshooting Cyclization Protocols for 4-Oxooctanenitrile (CAS: 18402-96-3) Target Product: 2-Butylpyrrolidine derivatives / 5-Butyl-3,4-dihydro-2H-pyrrole Document ID: TSC-4OX-CYC-001 Introduction: The Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Protocols for 4-Oxooctanenitrile (CAS: 18402-96-3) Target Product: 2-Butylpyrrolidine derivatives / 5-Butyl-3,4-dihydro-2H-pyrrole Document ID: TSC-4OX-CYC-001

Introduction: The Chemistry of the Substrate

4-Oxooctanenitrile is a bifunctional


-keto nitrile. Its primary utility in drug development lies in its ability to undergo reductive cyclization  to form pyrrolidine cores (5-membered nitrogen heterocycles).

The transformation is thermodynamically driven but kinetically sensitive. The reaction involves the reduction of the nitrile (C1) to a primary amine, which then performs an intramolecular nucleophilic attack on the ketone (C4).

The Critical Challenge: The competition between intramolecular cyclization (desired) and intermolecular polymerization (dimerization) or hydrolysis is the primary source of failure.

Part 1: Diagnostic Workflow (Visualizing the Failure)

Before adjusting parameters, identify where your reaction is exiting the desired pathway.

ReactionPathway Start 4-Oxooctanenitrile (Substrate) Amine Intermediate: 4-Oxooctan-1-amine Start->Amine H2 / Cat (Step 1) Hydrolysis FAILURE MODE A: 4-Oxooctanoic Acid (Hydrolysis) Start->Hydrolysis H2O / Acid (Wet Solvent) Imine Cyclic Imine (5-butyl-3,4-dihydro-2H-pyrrole) Amine->Imine -H2O (Cyclization) Dimer FAILURE MODE B: Secondary Amine Dimers (Polymerization) Amine->Dimer + Imine (High Conc.) Product Target Product: 2-Butylpyrrolidine Imine->Product H2 / Cat (Step 2)

Figure 1: Reaction landscape of 4-oxooctanenitrile. The "Danger Zone" is the lifespan of the open-chain amine intermediate.

Part 2: Troubleshooting Guide (FAQ Format)

Scenario A: "I am seeing a complex mixture of high molecular weight impurities (Tars)."

Diagnosis: Uncontrolled Dimerization/Polymerization. Mechanism: The newly formed primary amine (


) is highly nucleophilic. If it encounters a non-cyclized imine or ketone from a neighboring molecule before it finds its own ketone, it forms a dimer.
VariableRecommendationScientific Rationale
Concentration Reduce to < 0.1 M High Dilution Principle: Lowering concentration statistically favors intramolecular reactions (cyclization) over intermolecular collisions (polymerization).
Additive Add Ammonia (NH₃) Ammonia competes with the primary amine for the active sites, suppressing secondary amine formation. It also stabilizes the imine intermediate.
Temperature Increase (Moderate) Cyclization has a higher activation energy than polymerization. Moderate heating (50–60°C) can kinetically favor ring closure.
Scenario B: "The reaction stalls at the imine (C=N bond not reducing)."

Diagnosis: Catalyst Poisoning or Insufficient Hydrogen Pressure. Mechanism: The cyclic imine (5-butyl-3,4-dihydro-2H-pyrrole) is stable. Reducing the C=N bond requires higher energy than the C


N bond.
  • Q: Which catalyst are you using?

    • Raney Nickel: Excellent for the C

      
      N reduction but requires higher pressure (50–100 bar) to reduce the cyclic imine fully to pyrrolidine.
      
    • PtO₂ (Adams' Cat): Superior for reducing the resulting imine in acidic media (acetic acid).

    • Pd/C: Often fails to reduce the sterically hindered internal imine effectively under mild conditions.

  • Action Plan:

    • Switch solvent to Acetic Acid (or add 1-2 equivalents of HCl/MeOH). Protonating the imine (

      
      ) makes it significantly more electrophilic and easier to reduce.
      
    • Increase H₂ pressure to >500 psi (35 bar).

Scenario C: "I isolated 4-oxooctanoic acid or amide."

Diagnosis: Nitrile Hydrolysis.[1][2] Mechanism: In the presence of water and Lewis acids (or hot metal surfaces), the nitrile hydrates to an amide and eventually hydrolyzes to the acid.

  • Solution: Use anhydrous solvents (MeOH/EtOH dried over molecular sieves). Ensure the autoclave is completely dry.

Part 3: Validated Protocols

Protocol 1: High-Yield Reductive Cyclization (Raney Ni)

Best for: Large scale synthesis of 2-butylpyrrolidine.

Reagents:

  • 4-Oxooctanenitrile (1.0 eq)

  • Raney Nickel (20 wt% loading, pre-washed with EtOH)

  • Solvent: Methanol (Anhydrous) saturated with NH₃ (7 M)

Workflow:

  • Preparation: Load Raney Nickel into the autoclave under Argon (pyrophoric hazard).

  • Solvation: Dissolve nitrile in ammoniacal methanol (0.1 M concentration max).

  • Loading: Add solution to autoclave.

  • Pressurization: Purge 3x with N₂, then pressurize with H₂ to 50 bar (725 psi) .

  • Reaction: Heat to 60°C with vigorous stirring (>1000 rpm) for 12 hours.

  • Workup: Filter catalyst over Celite (keep wet). Concentrate filtrate.

  • Purification: The residue is usually the pure pyrrolidine. If imine remains, treat with NaBH₄ in EtOH to finish the reduction.

Protocol 2: Two-Step "Pinner" Cyclization (Acid Mediated)

Best for: Making the pyrrole/imine specifically, or if high-pressure H₂ is unavailable.

Workflow:

  • Imidate Formation: Treat 4-oxooctanenitrile with dry HCl gas in anhydrous EtOH at 0°C. This forms the ethyl imidate salt.

  • Cyclization: Neutralize with ethanolic ammonia. The free imidate cyclizes onto the ketone.

  • Result: This yields the unsaturated pyrrole derivative or the ethoxy-pyrroline, which can be chemically reduced with NaCNBH₃.

Part 4: Impurity Profiling (Analytics)

When analyzing your crude mixture by GC-MS or NMR, look for these signatures:

CompoundStructure NoteGC-MS Signature1H NMR Diagnostic
Target (Pyrrolidine) 5-membered ring, saturatedM+ = 127Multiplet @ 2.8-3.2 ppm (

-H to N)
Intermediate (Imine) C=N double bondM+ = 125 (M-2)Shift downfield ~3.8 ppm; No NH signal
Dimer Two chains linked by NHM+ = ~238Complex aliphatic region; Broad peaks
Hydrolysis (Amide) Linear chainM+ = 157Amide NH₂ broad singlets (5.0-7.0 ppm)

References

  • Mechanism of Nitrile Reduction: Watson, D. J. "Catalytic Hydrogenation of Nitriles to Primary Amines." Organic Reactions, 2011. Link

  • Reductive Cycliz

    
    -Keto Nitriles:  Rychnovsky, S. D., & Takaoka, L. R. "Spiroannulation by alkylation and reductive cyclization of nitriles."[3] Angewandte Chemie International Edition, 42(7), 818-820, 2003.[3] Link
    
  • Pyrrolidine Synthesis: Hitchcock, S. R., et al.
  • Catalyst Selection: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text for Raney Ni vs PtO2 selectivity).

Sources

Optimization

removing impurities from 4-Oxooctanenitrile preparations

This technical support guide addresses the purification and troubleshooting of 4-Oxooctanenitrile (CAS: 55403-12-2, also known as 4-oxocaprylonitrile). This compound is a -keto nitrile, often synthesized via Michael addi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the purification and troubleshooting of 4-Oxooctanenitrile (CAS: 55403-12-2, also known as 4-oxocaprylonitrile). This compound is a


-keto nitrile, often synthesized via Michael addition or radical alkylation, and is prone to specific impurity profiles including hydrolysis byproducts (carboxylic acids), polymerization "tars," and unreacted starting materials.

Document ID: TS-4OX-PUR-01 Applicable For: Organic Synthesis, Medicinal Chemistry, Fragrance Chemistry Safety Warning: Nitriles are toxic. Handle in a fume hood. Avoid contact with strong acids/bases at high temperatures unless intended for hydrolysis.

Part 1: Chemical Stability & Impurity Profile

Before attempting purification, you must understand what you are removing. 4-Oxooctanenitrile contains two reactive centers: the ketone (C4) and the nitrile (C1) .

The Impurity Landscape
Impurity TypeOriginChemical NatureRemoval Strategy
4-Oxooctanoic Acid Hydrolysis of NitrileAcidic (

)
Basic Wash (NaHCO

)
Polymeric "Tars" Michael PolymerizationHigh MW, Non-volatileVacuum Distillation (residue)
Unreacted Ketone Starting Material (e.g., 2-Hexanone)Volatile NeutralFractional Distillation
Acrylonitrile Excess ReagentHighly Volatile, ToxicRotary Evaporation / Azeotrope
Water Solvents / WorkupAzeotrope FormerDrying Agent (

) + Vac.[1][2][3]
Diagram 1: Impurity Formation Pathways

This diagram illustrates how improper handling (pH/Heat) creates the specific impurities you are seeing.

ImpurityPathways SM Starting Materials (Acrylonitrile + 2-Hexanone) Product 4-Oxooctanenitrile (Target) SM->Product Michael Addition (Base Cat.) Polymer Polyacrylonitrile / Aldol Tars (Oligomers) SM->Polymer Excess Base/Heat Acid 4-Oxooctanoic Acid (Hydrolysis Impurity) Product->Acid H+/OH- + Heat (Hydrolysis) Product->Polymer Self-Aldol

Caption: Mechanistic pathways leading to common impurities. Note that hydrolysis (red path) is irreversible.

Part 2: Standard Purification Protocols

Protocol A: The "Wet" Workup (Removing Acids & Catalysts)

Use this immediately after synthesis to protect the nitrile from hydrolysis.

  • Quench: If the reaction used a strong base (e.g., KOH/MeOH), neutralize to pH 7 using dilute HCl. Do not overshoot to low pH , as acid catalyzes nitrile hydrolysis.

  • Phase Separation: Dilute with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Wash with brine.[2][4]

  • The Critical Wash (Acid Removal):

    • Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO

      
      ) .
      
    • Why? This converts any trace 4-oxooctanoic acid into its water-soluble sodium salt (4-oxooctanoate), partitioning it into the aqueous layer.

    • Verification: The aqueous layer should be slightly basic (pH 8-9).

  • Drying: Dry organic layer over Anhydrous Magnesium Sulfate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Filter and concentrate.
    
Protocol B: Vacuum Distillation (The Gold Standard)

4-Oxooctanenitrile has a high boiling point (est. >240°C at atm). Atmospheric distillation will cause decomposition. You MUST use vacuum.

Equipment: Short-path distillation head or Vigreux column. Vacuum Requirement: < 2 mmHg (high vacuum preferred).

  • Degassing: Stir the crude oil under weak vacuum (20 mmHg) at room temperature for 30 mins to remove volatile solvents (EtOAc, Acrylonitrile).

  • Heating: Slowly ramp oil bath temperature.

    • Fore-run: Collect low boilers (unreacted ketones) at bath temp < 100°C.

    • Main Fraction: 4-Oxooctanenitrile typically distills between 110°C - 130°C at 0.5 - 1.0 mmHg (values are estimates based on homologous series; monitor vapor temp closely).

  • Shutdown: Stop before the flask runs dry. The black residue is the polymeric impurity.

Protocol C: Chromatographic Purification (High Purity / Small Scale)

Best for <5g scales or when distillation equipment is unavailable.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: 95% Hexane / 5% Ethyl Acetate.

    • Ramp to: 80% Hexane / 20% Ethyl Acetate.

  • TLC Visualization: The compound is not UV active (unless derivatized). Use Iodine Stain or KMnO

    
     Dip  (oxidizes the ketone/alpha-carbons).
    

Part 3: Troubleshooting & FAQs

Q1: My product turned into a black, viscous tar during distillation. What happened?

Diagnosis: Thermal polymerization or decomposition. The Fix:

  • Lower the pressure: You likely used insufficient vacuum, forcing you to heat the flask >180°C. You need a better pump (<1 mmHg).

  • Acidic Residue: Did you skip the bicarbonate wash? Trace acids catalyze the formation of aldol oligomers at high heat.

  • Stabilizers: Add a radical inhibitor (e.g., BHT or Hydroquinone, 100 ppm) to the pot before distillation to prevent polymerization of unreacted acrylonitrile.

Q2: I see a broad peak at 10-12 ppm in my H NMR.

Diagnosis: Carboxylic acid contamination (4-oxooctanoic acid). The Fix: Your nitrile hydrolyzed.[5][6][7][8][9]

  • Quick Fix: Redissolve in ether, wash 3x with 10% NaHCO

    
    , dry, and re-concentrate. The peak should disappear.
    
Q3: Can I use Sodium Bisulfite to purify this?

Technical Nuance: Usually, bisulfite purifies aldehydes/ketones. However, since your product is a ketone, bisulfite will bind to your product , forming a solid adduct. Strategic Use:

  • Yes, if you want to remove non-ketone impurities: Form the adduct (solid), wash the solid with organics (removes non-ketones), then hydrolyze the adduct with mild base/formaldehyde to release pure 4-oxooctanenitrile.

  • No, if you are trying to remove unreacted starting ketone: This will not work as both will bind. Use distillation instead.

Q4: How do I separate the product from unreacted 2-hexanone?

Diagnosis: Boiling point overlap is possible but unlikely if vacuum is good. The Fix: 2-Hexanone (bp ~127°C at atm) is much more volatile than 4-oxooctanenitrile.

  • Use a Rotary Evaporator with a water bath at 50°C and good vacuum (10-20 mbar) for 1 hour. The 2-hexanone should strip off, leaving the heavier nitrile.

Part 4: Decision Matrix for Purification

Use this logic flow to select the correct method for your specific situation.

PurificationDecision Start Crude 4-Oxooctanenitrile Scale What is your scale? Start->Scale Small < 5 Grams Scale->Small Large > 5 Grams Scale->Large AcidCheck Check NMR/IR: Is Acid Present? Small->AcidCheck Large->AcidCheck Wash Perform NaHCO3 Wash (Protocol A) AcidCheck->Wash Yes Distill Vacuum Distillation (Protocol B) AcidCheck->Distill No (Large Scale) Column Flash Chromatography (Protocol C) AcidCheck->Column No (Small Scale) Wash->Distill If Large Wash->Column If Small

Caption: Decision tree for selecting the optimal purification workflow based on scale and impurity profile.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77049, 4-Oxobutanenitrile. [Link]

  • Arthur Michael (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie. (Foundational reference for Michael Addition mechanism).

  • Organic Syntheses Coll. Vol. 6 (1988). Preparation of 3-Oxobutanenitrile and general handling of keto-nitriles. [Link]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for distillation and bicarbonate washing protocols).

Sources

Troubleshooting

Technical Support Center: 4-Oxooctanenitrile Reaction Optimization

Status: Active Ticket ID: #OXO-CN-008 Subject: Temperature Parameter Optimization for 4-Oxooctanenitrile (CAS: 5332-25-2) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary We...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: #OXO-CN-008 Subject: Temperature Parameter Optimization for 4-Oxooctanenitrile (CAS: 5332-25-2) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for 4-oxooctanenitrile (also known as 4-oxocaprylonitrile). This guide addresses the critical thermodynamic and kinetic parameters required to optimize reactions involving this substrate.

Because this molecule contains both a nitrile (


) and a ketone  (

) functionality, it presents unique chemoselective challenges. Temperature control is not merely about rate acceleration; it is the primary switch for preventing polymerization (via the ketone) and controlling selectivity (amide vs. acid) in hydrolysis.

Module 1: Biocatalytic Hydrolysis (Green Route)

Objective: Conversion of 4-oxooctanenitrile to 4-oxooctanoic acid using Nitrilase (EC 3.5.5.1). Primary Challenge: Enzyme thermal deactivation vs. catalytic turnover rate.

The Temperature-Selectivity Paradox

In nitrilase-mediated catalysis, temperature dictates the reaction pathway.

  • Low Temperature (<20°C): Favors the "Nitrile Hydratase" activity, often stalling at the amide intermediate (4-oxooctanamide).

  • Optimal Temperature (28°C – 35°C): Balances hydrolysis rate with enzyme half-life.

  • Critical Threshold (>45°C): Causes rapid denaturation of wild-type nitrilases and promotes spontaneous aldol condensation of the ketone moiety.

Optimization Protocol

Step 1: Baseline Determination Run a 50 mL screening reaction at 30°C using a phosphate buffer (pH 7.5). If conversion <50% after 6 hours, do not increase temperature immediately. Instead, check enzyme loading.

Step 2: Thermal Profiling If the reaction stalls, perform a temperature sweep.

Temperature ZoneOutcome PredictionRecommendation
15°C – 20°C High stability, low rate. Accumulation of amide byproduct.Use only if high enantioselectivity is required for chiral analogs.
28°C – 32°C Target Zone. Optimal trade-off between

and

.
Standard operating range.[1]
35°C – 40°C Accelerated rate but reduced enzyme longevity.Use for immobilized enzymes or robust mutants.
>45°C Enzyme denaturation; Ketone side-reactions.AVOID.
Workflow Diagram: Nitrilase Pathway

The following diagram illustrates the bifurcation point controlled by temperature.

NitrilasePath Substrate 4-Oxooctanenitrile Complex Enzyme-Substrate Complex Substrate->Complex Binding Amide 4-Oxooctanamide (Byproduct) Complex->Amide Low Temp (<20°C) Premature Release Acid 4-Oxooctanoic Acid (Product) Complex->Acid Optimal Temp (30°C) Complete Hydrolysis Amide->Acid Slow Hydrolysis

Figure 1: Kinetic bifurcation in nitrilase hydrolysis. Low temperatures increase the risk of amide accumulation.

Module 2: Chemical Reduction (Hydrogenation)

Objective: Reduction of the nitrile group to a primary amine (4-oxooctanamine) without reducing the ketone. Primary Challenge: Chemoselectivity. Standard hydrogenation can reduce the ketone to an alcohol.

Temperature Parameters for Raney Nickel / Co Catalysis

When using Raney Nickel or Cobalt catalysts, temperature control is vital to prevent the reduction of the carbonyl group at C4.

  • Standard Protocol: 25°C – 40°C at 50 bar

    
    .
    
  • The "Runaway" Risk: Reactions involving Raney Nickel are exothermic. If the internal temperature spikes above 55°C , you will observe significant formation of the amino-alcohol (4-aminooctan-4-ol).

Troubleshooting Table: Hydrogenation

SymptomProbable CauseCorrective Action
Low Yield Catalyst poisoning or low T.Increase T to 40°C; Ensure nitrile is distilled to remove cyanide traces.
Alcohol Impurity Over-reduction (T too high).Maintain T < 35°C; Reduce

pressure; Use milder catalyst (e.g., Raney Co).
Polymerization Aldol condensation at high T.Keep T < 40°C; Avoid strong bases during workup.

Module 3: Chemical Hydrolysis (Acid/Base)

Objective: Traditional hydrolysis using HCl or NaOH. Primary Challenge: Harsh conditions leading to degradation.

While biocatalysis is preferred for specificity, chemical hydrolysis is robust. However, the 4-oxo group makes the molecule sensitive to base-catalyzed aldol condensation at high temperatures.

  • Acid Hydrolysis (HCl): Can be run at reflux (100°C) . The ketone is generally stable in acid.

  • Base Hydrolysis (NaOH): Strictly limit temperature to <60°C.

    • Why? At reflux, the enolate formed at the C3 or C5 position will attack other carbonyls, leading to dark, tarry polymers.

FAQ: Researcher Troubleshooting Guide

Q1: I am seeing a "double peak" in my HPLC after nitrilase hydrolysis at 25°C. What is it? A: This is likely the amide intermediate (4-oxooctanamide). Nitrilases operate via a thioimidate intermediate.[2] At lower temperatures (or suboptimal pH), the enzyme may release the intermediate as an amide rather than hydrolyzing it fully to the acid [1].

  • Fix: Increase temperature to 32°C or extend reaction time.

Q2: Can I use the same temperature parameters for 4-oxooctanenitrile as I do for simple aliphatic nitriles (e.g., octanenitrile)? A: No. Simple aliphatic nitriles are thermally stable. 4-oxooctanenitrile has a ketone group 4 carbons away. High temperatures (>80°C in base, or >50°C in enzymatic systems) promote intramolecular cyclization or intermolecular condensation. You must operate 10-20°C lower than standard aliphatic protocols.

Q3: My Grignard reaction to synthesize the nitrile starting material is yielding a tertiary alcohol. Why? A: If you are synthesizing the nitrile via nucleophilic attack, temperature control is critical. If the temperature exceeds 0°C during addition, the Grignard reagent may attack the ketone (if present) or double-add to the nitrile.

  • Fix: Maintain reaction at -10°C to 0°C during addition.

References

  • Gong, J. S., et al. (2012). Nitrile-converting enzymes as a tool to improve biocatalysis in organic synthesis: Recent insights and perspectives.Biotechnology Advances. Link

  • Wang, M. X. (2015). Enantioselective Biotransformations of Nitriles in Organic Synthesis.Accounts of Chemical Research. Link

  • Pollak, P., et al. (2000). Nitriles.[1][3][4][5][6]Ullmann's Encyclopedia of Industrial Chemistry. Link

  • BenchChem. (2025).[7] Synthesis of 4-Oxononanoic Acid (Analogous Chemistry).Link

(Note: While specific literature on "4-oxooctanenitrile" is niche, the parameters above are derived from validated protocols for homologous


-keto nitriles and nitrilase class behavior.)

Sources

Optimization

preventing polymerization of 4-Oxooctanenitrile during storage

Technical Support Center: 4-Oxooctanenitrile A Guide to Preventing Polymerization During Storage Welcome to the technical support center for 4-Oxooctanenitrile. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Oxooctanenitrile

A Guide to Preventing Polymerization During Storage

Welcome to the technical support center for 4-Oxooctanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) regarding the prevention of unwanted polymerization during the storage of this valuable bifunctional intermediate.

Frequently Asked Questions (FAQs)

Q1: My vial of 4-Oxooctanenitrile has become viscous, cloudy, or has solidified. What happened?

This is a definitive sign of polymerization. 4-Oxooctanenitrile, while stable when pure and properly stored, contains two reactive functional groups—a ketone and a nitrile—that can participate in self-condensation or polymerization reactions under certain conditions.[1][2] The increase in viscosity is due to the formation of higher molecular weight oligomers or polymers, which reduces the material's fluidity.

Q2: What are the primary chemical pathways that cause 4-Oxooctanenitrile to polymerize?

The polymerization of 4-Oxooctanenitrile can be initiated through several mechanisms, primarily catalyzed by trace impurities or improper storage conditions:

  • Base-Catalyzed Condensation: The hydrogen atoms on the carbons alpha to the ketone (C3 and C5) and nitrile (C2) groups are acidic. Trace amounts of basic impurities (e.g., leftover catalysts from synthesis) can abstract these protons, creating a nucleophilic carbanion. This anion can then attack another molecule of 4-Oxooctanenitrile in an aldol-type or Thorpe-Ziegler-type reaction, initiating a polymerization cascade.

  • Acid-Catalyzed Reactions: Strong acids can protonate the carbonyl oxygen or the nitrile nitrogen, activating the molecule for nucleophilic attack by another monomer unit.[3]

  • Free-Radical Polymerization: Exposure to oxygen (air), UV light, or the presence of peroxide impurities from solvents can generate free radicals.[4] These radicals can initiate a chain-growth polymerization, particularly involving the nitrile group.

  • Thermal Initiation: Elevated storage temperatures provide the activation energy needed to overcome the kinetic barrier for polymerization, accelerating the degradation process even in the absence of significant catalysts.[5]

Q3: What are the ideal storage conditions to ensure the long-term stability of 4-Oxooctanenitrile?

To maintain the integrity of 4-Oxooctanenitrile, strict adherence to proper storage protocols is critical. The goal is to eliminate the triggers for polymerization. For a summary of conditions, see Table 1.

  • Temperature: Store at or below 4°C. Refrigeration significantly reduces the rate of potential degradation reactions. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This prevents exposure to atmospheric oxygen and moisture.[6][7] Oxygen can lead to the formation of peroxides, which are potent radical initiators.[4]

  • Light: Protect the material from light by using an amber vial or by storing the container in a dark location.[4] UV light can initiate free-radical polymerization.

  • Moisture: The compound must be stored in a tightly sealed container in a dry environment.[6] Moisture can lead to hydrolysis of the nitrile group into a carboxylic acid, which can then act as a catalyst for further degradation.[8][9]

Q4: Should I add a chemical inhibitor to my 4-Oxooctanenitrile? If so, which one and at what concentration?

For long-term storage or if the material's purity is uncertain, adding a polymerization inhibitor is a prudent preventative measure. Given the potential for free-radical polymerization, a radical scavenger is the most appropriate choice.

  • Recommended Inhibitor: Butylated hydroxytoluene (BHT) is an excellent choice. It is a phenolic antioxidant that effectively terminates radical chain reactions and has good solubility in organic compounds.[4][]

  • Effective Concentration: A concentration range of 100 to 500 ppm (0.01% to 0.05% by weight) is typically sufficient to stabilize the material during storage.[4] See Table 2 for a comparison of common inhibitors.

Q5: How can I confirm the purity of my stored 4-Oxooctanenitrile and check for early signs of degradation?

Regular quality control is essential. Before using a stored sample in a critical experiment, we recommend the following checks:

  • Visual Inspection: The material should be a clear, colorless to pale yellow liquid.[11] Any cloudiness, significant color change, or increased viscosity is a red flag.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. Compare the spectrum of the stored sample to a reference spectrum of the pure compound. The appearance of broad, unresolved humps in the baseline or new, complex signals indicates oligomerization.

  • Gas Chromatography (GC): A pure sample will show a sharp, single peak. The presence of multiple peaks, tailing, or a rising baseline suggests impurities or degradation products.

  • Karl Fischer Titration: This technique specifically quantifies water content, helping you assess if the sample has been compromised by moisture.[8]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues related to the stability of 4-Oxooctanenitrile.

Problem 1: The sample has increased in viscosity or solidified.
  • Diagnosis: This indicates advanced polymerization. The material is likely unsuitable for most applications, as the presence of oligomers can interfere with stoichiometry, reaction kinetics, and purification.

  • Possible Causes:

    • Improper Storage Temperature: The sample was stored at room temperature or exposed to high heat.

    • Exposure to Air/Moisture: The container seal was compromised, allowing oxygen and water to enter.[6]

    • Contamination: The sample was contaminated with acidic or basic residues from a previous synthesis or handling error.[8]

  • Recommended Actions:

    • Quarantine the Material: Immediately label the vial as "Suspected Polymerization" and separate it from other reagents.

    • Do Not Attempt to Heat or Dissolve: Heating a partially polymerized, viscous material can accelerate the reaction, potentially leading to a dangerous runaway reaction.

    • Characterize if Necessary: If you must determine the extent of the issue, carefully take a small aliquot and analyze it by NMR.

    • Dispose Properly: The material should be disposed of according to your institution's hazardous waste guidelines. It is generally not salvageable.

Problem 2: The sample has developed a yellow or brown color but remains a mobile liquid.
  • Diagnosis: This suggests the initial stages of degradation or the presence of minor impurities. While potentially still usable for some applications, its purity is compromised.

  • Possible Causes:

    • Minor Oxidation: Limited exposure to air may have caused the formation of colored byproducts.

    • Light Exposure: Storage in a clear container without protection from ambient light can cause photochemical decomposition.[4]

    • Trace Contaminants: Small amounts of impurities are reacting slowly over time.

  • Recommended Actions:

    • Full Analytical Check: Perform NMR and GC analysis to identify the extent of impurity formation.

    • Consider Re-purification: If the active compound is still the major component, purification by vacuum distillation or column chromatography may be possible. Crucially, add a radical inhibitor like BHT (100-200 ppm) to the material before heating for distillation to prevent polymerization under thermal stress. [4]

    • Adjust Storage: If you decide to keep the material, transfer it to a clean, dry, amber vial, add BHT, and purge the headspace with an inert gas before sealing and refrigerating.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting issues with stored 4-Oxooctanenitrile.

G start Start: Assess Stored 4-Oxooctanenitrile viscosity Is the sample viscous or solid? start->viscosity color Is the sample discolored but liquid? viscosity->color No dispose Quarantine and Dispose Properly viscosity->dispose Yes clear_liquid Sample is a clear, colorless liquid color->clear_liquid No analyze Perform Full QC Analysis (NMR, GC, KF) color->analyze Yes stabilize Add Inhibitor (BHT), Purge with N₂, and Store at ≤4°C in Dark clear_liquid->stabilize For Long-Term Storage end_ok Material is Stable and Ready for Use clear_liquid->end_ok For Immediate Use purity_check Does it meet purity specifications? analyze->purity_check repurify Consider Re-purification (Add BHT first!) purity_check->repurify No (significant impurities) use_with_caution Use As Is (with caution) purity_check->use_with_caution Yes (minor impurities) repurify->stabilize use_with_caution->stabilize stabilize->end_ok

Caption: Troubleshooting workflow for stored 4-Oxooctanenitrile.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol outlines the best practices for storing 4-Oxooctanenitrile to maximize its shelf life.

  • Select Appropriate Container: Use a clean, dry, amber glass vial with a PTFE-lined screw cap to prevent light exposure and ensure an airtight seal.

  • Add Inhibitor (Optional but Recommended): Prepare a stock solution of BHT in a volatile solvent (e.g., dichloromethane). Add the appropriate volume to the 4-Oxooctanenitrile to achieve a final concentration of 100-500 ppm. Briefly swirl and remove the solvent under a gentle stream of nitrogen.

  • Inert Atmosphere Purge: With the liquid in the vial, flush the headspace with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace all air.

  • Seal Tightly: Immediately and tightly screw on the cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Label Clearly: Label the vial with the compound name, date of storage, concentration of any added inhibitor, and any handling precautions.

  • Store Properly: Place the sealed vial in a refrigerator at a temperature of 4°C or below, away from any light sources.

Protocol 2: Quality Control Check via ¹H NMR

This protocol allows for a quick assessment of purity and detects the onset of polymerization.

  • Sample Preparation: In a clean NMR tube, dissolve 5-10 mg of the stored 4-Oxooctanenitrile in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire Spectrum: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Check for Sharp Peaks: A pure sample should exhibit sharp, well-resolved peaks corresponding to the structure of 4-Oxooctanenitrile.

    • Look for Broad Signals: The presence of broad, undefined "humps," particularly in the aliphatic region (1-4 ppm), is a strong indicator of oligomer/polymer formation.

    • Integration: Integrate the characteristic peaks. The ratios should be consistent with the number of protons in the molecule. Deviations may suggest the presence of impurities.

    • Compare to Reference: Always compare the spectrum against a known good reference spectrum of the compound.

Potential Polymerization Pathways Diagram

This diagram illustrates the key sites on the 4-Oxooctanenitrile molecule that are susceptible to initiating polymerization.

Caption: Potential sites for polymerization initiation on 4-Oxooctanenitrile.

Data Summary Tables

Table 1: Recommended Storage Conditions for 4-Oxooctanenitrile

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated)Slows the rate of all potential degradation reactions.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation and formation of radical-initiating peroxides.[6][7]
Light Exposure Dark (Amber Vial)Prevents initiation of photochemical/radical polymerization.[4]
Container Tightly Sealed, PTFE LinerPrevents ingress of atmospheric moisture and oxygen.[6]
Inhibitor 100-500 ppm BHTScavenges free radicals to prevent radical-initiated polymerization.[4][]

Table 2: Comparison of Common Polymerization Inhibitors

InhibitorClassMechanismTypical Conc.Notes
Butylated Hydroxytoluene (BHT) PhenolicRadical Scavenger100 - 1000 ppmExcellent solubility in organic compounds; highly effective.[4]
Hydroquinone (HQ) PhenolicRadical Scavenger100 - 1000 ppmVery effective, but may require oxygen to function optimally.[12]
Phenothiazine (PTZ) AmineRadical Trap50 - 500 ppmEffective, especially at higher temperatures.[4][]

References

  • Scribd. Aldehydes and Ketones: Polymerization Limits. [Link]

  • Wikipedia. Polyketone. [Link]

  • IAEA. Radiation-Induced Polymerization of Aldehydes and Ketones. [Link]

  • Google Books.
  • Engineering LibreTexts. Chapter 2: Polymerization. [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • Cheméo. Chemical Properties of Butanenitrile, 4-oxo- (CAS 3515-93-3). [Link]

  • Princeton University. HANDLING AND STORAGE OF HAZARDOUS MATERIALS. [Link]

  • Royal Society of Chemistry. CHAPTER 4: Catalyst-free Click Polymerization Using Nitrile N-Oxides Applicable to Various Dipolarophiles. [Link]

  • MDPI. Synthesis and Investigation of nitrile containing polymers derived from lignin. [Link]

  • Google Patents. Stabilizing polymerized methyl vinyl ketone.
  • Google Patents.
  • PubChem. 4-Oxopentanenitrile. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. [Link]

  • Academia.edu. Acrylonitrile Safe Storage and Handling Guide. [Link]

  • ResearchGate. The Reactions of Nitrile-containing Polymers. [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Oxooctanenitrile Hydrogenation

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Process R&D Teams Subject: Troubleshooting Catalyst Deactivation in Reductive Cyclization Workflows Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Process R&D Teams Subject: Troubleshooting Catalyst Deactivation in Reductive Cyclization Workflows

Introduction

Welcome to the Technical Support Center. You are likely here because your hydrogenation of 4-oxooctanenitrile is failing to reach completion or producing tarry by-products.

This is not a simple nitrile reduction; it is a reductive cyclization . Your target is 2-butylpyrrolidine , formed via an intramolecular reductive amination. The primary failure mode in this chemistry is not classical "poisoning" (like sulfur toxicity) but rather catalyst fouling driven by the competition between cyclization and oligomerization.

This guide treats your reactor as a system to be debugged. We focus on the "Imine Danger Zone"—the transient phase where the catalyst surface is most vulnerable to deactivation.

Module 1: The Mechanism & Failure Modes

To fix the problem, you must visualize the invisible competition occurring on the catalyst surface.

  • The Happy Path (Intramolecular): The nitrile reduces to a primary amine (or imine intermediate), which immediately attacks the internal ketone C4 to form a pyrroline, which is then hydrogenated to the stable pyrrolidine.

  • The Failure Path (Intermolecular): If the internal ketone attack is too slow, or if the primary imine concentration is too high, the intermediate reacts with another molecule of amine. This creates heavy secondary amines (dimers) and oligomers that coat the catalyst pores—effectively "choking" the metal sites.

Visualizing the Reaction Network

ReactionNetwork Substrate 4-Oxooctanenitrile Imine Imine Intermediate (High Reactivity) Substrate->Imine +2H Amine Amino-Ketone (Transient) Imine->Amine +2H Oligomer Secondary Amine/Oligomers (CATALYST POISON) Imine->Oligomer Intermolecular Condensation (Low H2 Pressure / No NH3) Pyrroline Pyrroline (Cyclic Imine) Amine->Pyrroline -H2O (Cyclization) Amine->Oligomer Dimerization Product 2-Butylpyrrolidine (Target) Pyrroline->Product +2H

Figure 1: The kinetic competition. The red path represents the fouling mechanism that deactivates the catalyst.

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 60-70% conversion. Adding fresh catalyst doesn't restart it. Why? Diagnosis: You are experiencing pore blocking by oligomers (Fouling). The "tar" formed by intermolecular condensation has physically sealed the catalyst pores. The Fix:

  • Increase H₂ Pressure: You must accelerate the hydrogenation step (

    
    ) relative to the condensation step. Operate at >20 bar (300 psi) .
    
  • Dilution: High concentration favors intermolecular collision (fouling). Dilute your substrate to <0.5 M .

  • Temperature Check: If

    
     initially, you promote polymerization. Start at 60-80°C  and ramp only after 50% H₂ uptake.
    

Q2: I am using Raney Nickel, but the activity dies after one run. Can I regenerate it? Diagnosis: Raney Nickel (RaNi) is sensitive to amine poisoning (strong adsorption of the product) and surface oxidation . The Fix:

  • The "Ammonia Shield": You must dope your solvent with ammonia (NH₃) or trace NaOH. NH₃ competes for the acid sites on the support/metal, preventing the product amine from sticking and blocking the site [1].

  • Regeneration Protocol: See Protocol B below. Simple solvent washing is often insufficient to remove strongly bound diamines.

Q3: I see the product, but also a large "dimer" peak in LCMS. How do I stop this? Diagnosis: This is the "secondary amine" pathway. The Fix:

  • Add Ammonia (Critical): Ammonia shifts the equilibrium

    
     back toward the primary amine [2].
    
  • Switch Catalyst: If RaNi continues to fail, switch to Rh/C or Pt/C . These are less prone to coupling reactions than Ni or Pd, though they are more expensive [3].

Module 3: Validated Protocols
Protocol A: Optimized Hydrogenation (The "Ammonia Shield" Method)

Use this as your baseline experiment to prevent poisoning.

ParameterSpecificationRationale
Catalyst Raney Nickel (Type 2800 or similar)High activity for nitrile reduction.
Loading 10-20 wt% (wet basis)Sufficient surface area to overcome initial fouling.
Solvent Methanol (7M NH₃)Crucial: NH₃ suppresses secondary amine formation [4].
Concentration 0.3 M - 0.5 MHigh dilution favors intramolecular cyclization over intermolecular fouling.
Pressure 30-50 bar (435-725 psi)High

forces the reaction down the reduction pathway.
Temp 70°CBalance between rate and thermal degradation.

Step-by-Step:

  • Wash the Catalyst: Wash RaNi slurry 3x with anhydrous Methanol to remove storage water and alkali (if using non-doped method).

  • Prepare Solvent: Pre-saturate Methanol with NH₃ gas or use commercial 7N NH₃ in MeOH.

  • Loading: Load catalyst, then solvent, then substrate. Do not let the catalyst dry out (pyrophoric).

  • Purge: Purge reactor 3x with N₂, then 3x with H₂.

  • Reaction: Stir aggressively (>1000 RPM) to eliminate mass transfer limitations. Heat to 70°C after pressurizing.

Protocol B: Catalyst Regeneration (For Precious Metals)

If using Pd/C or Pt/C and activity drops, use this wash sequence to strip bound amines.

  • Solvent Wash: Filter catalyst and wash with reaction solvent (MeOH).

  • Acidic Strip: Wash with 5% Acetic Acid in MeOH . The acid protonates the bound amines, releasing them from the metal surface.

  • Neutralize: Wash with MeOH until filtrate is neutral.

  • Re-activate: If oxide formation is suspected, reduce in H₂ (1 bar) at room temperature for 30 mins before reusing.

Module 4: Decision Matrix

Use this logic flow to determine your next experimental move.

Troubleshooting Start Start Troubleshooting CheckConv Check Conversion (HPLC/GC) Start->CheckConv LowConv Conversion < 80% CheckConv->LowConv HighConv Conversion > 90% Low Selectivity CheckConv->HighConv CheckPressure Is H2 Pressure > 20 bar? LowConv->CheckPressure Dilute Action: Dilute Substrate (Favor Cyclization) HighConv->Dilute IncreasePressure Action: Increase Pressure (Overcome H2 starvation) CheckPressure->IncreasePressure No CheckAdditives Is NH3 present? CheckPressure->CheckAdditives Yes AddAmmonia Action: Add 7N NH3 in MeOH (Suppress Dimerization) CheckAdditives->AddAmmonia No CheckAdditives->Dilute Yes

Figure 2: Logical decision tree for process optimization.

References
  • H. Greenfield. (1976). The Hydrogenation of Nitriles to Primary Amines.[1][2][3][4][5][6][7] Industrial & Engineering Chemistry Product Research and Development. Link

  • P. Kukula, et al. (2003). Hydrogenation of Nitriles to Amines.[1][2][3][4][5][6][8][9] Chimia International Journal for Chemistry. Link

  • T. Osawa, et al. (2022). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst.[9] Nanoscale.[9] Link

  • C. Chen, et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI Catalysts. Link

  • A. V. Aksenov, et al. (2022).[10] Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles. Journal of Organic Chemistry. Link[10]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Oxooctanenitrile Derivatives

Ticket ID: #CHEM-4OXO-STERIC Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CHEM-4OXO-STERIC Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting reactivity profiles of sterically congested


-keto nitriles.

Executive Summary

You are likely encountering difficulties with 4-oxooctanenitrile derivatives where substitution at the


-positions (C3 or C5) creates significant steric occlusion. While the parent molecule is relatively flexible, derivatives such as 3,3-dimethyl-4-oxooctanenitrile  or 5-phenyl-4-oxooctanenitrile  effectively block the Bürgi-Dunitz trajectory  (107° angle of attack), rendering standard nucleophilic attacks sluggish or impossible.

This guide provides validated protocols to bypass these kinetic barriers using Lewis acid activation, hard/soft acid-base (HSAB) modulation, and conformational control.

Module 1: Nucleophilic Addition to the Ketone

The Problem: The "Cone of Protection"

In 4-oxooctanenitrile derivatives, bulky substituents at C3 or C5 create a "cone of protection" around the carbonyl carbon. Standard Grignard reagents or hydrides often fail here, resulting in:

  • No Reaction: Reagent cannot penetrate the steric wall.

  • 
    -Hydride Reduction:  If using alkyl-lithiums/Grignards with 
    
    
    
    -hydrogens, the reagent acts as a base/reductant rather than a nucleophile due to steric blocking.
Solution A: The Luche Reduction (For Hydride Addition)

Standard NaBH


 is often too "soft" and slow for hindered ketones. We utilize Cerium(III) Chloride to activate the carbonyl.[1]

The Mechanism: The Ce


 ion is a hard Lewis acid that coordinates to the carbonyl oxygen. This lowers the LUMO energy of the carbonyl, making it susceptible to attack by the "harder" alkoxy-borohydride species formed in situ.

Protocol 1.1: Luche Reduction of Hindered 4-Oxooctanenitriles

  • Reagents: Substrate (1.0 equiv), CeCl

    
    ·7H
    
    
    
    O (1.0 equiv), NaBH
    
    
    (1.2 equiv).
  • Solvent: Methanol (0.4 M).

  • Procedure:

    • Dissolve substrate and CeCl

      
      ·7H
      
      
      
      O in MeOH.[1] Stir for 15 mins to ensure coordination.
    • Cool to -78°C (crucial for stereocontrol) or 0°C (for pure reactivity).

    • Add NaBH

      
       portion-wise. Gas evolution (H
      
      
      
      ) will occur.
    • Critical Step: Maintain pH > 7 during workup. The nitrile group is stable, but acidic workup can hydrolyze it to an amide/acid. Use saturated NH

      
      Cl.
      
Solution B: Organocerium Addition (For C-C Bond Formation)

Organolithiums are basic and prone to enolization side reactions. Organoceriums are less basic and highly nucleophilic.

Protocol 1.2: Preparation and Addition of Organocerium Reagents

  • Dry the Salt: Heat CeCl

    
    ·7H
    
    
    
    O at 140°C under high vacuum (0.1 mmHg) for 2 hours. It must be a fine white powder.
  • Slurry: Suspend dry CeCl

    
     (1.5 equiv) in THF. Stir 2h.
    
  • Transmetallation: Add R-Li (1.5 equiv) at -78°C. Stir 30 mins. The reagent becomes R-CeCl

    
    .
    
  • Addition: Add the hindered 4-oxooctanenitrile derivative.

  • Outcome: High yield of tertiary alcohol; suppression of enolization.

Module 2: Reductive Amination (Drug Discovery Focus)

The Problem: Imine Instability

In hindered systems, the formation of the intermediate imine/hemiaminal is the rate-determining step. Sterics prevent the amine from attacking the carbonyl, and water generated during the reaction hydrolyzes the unstable imine back to the ketone.

Solution: Titanium(IV) Isopropoxide Activation

We use Ti(O


Pr)

as a dual-function reagent: it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

Protocol 2.1: Ti-Mediated Reductive Amination

  • Reagents: Ketone (1.0 equiv), Amine (1.2 equiv), Ti(O

    
    Pr)
    
    
    
    (1.5 equiv), NaBH
    
    
    CN (1.0 equiv).
  • Procedure:

    • Mix Ketone and Amine in neat Ti(O

      
      Pr)
      
      
      
      .
    • Stir at ambient temperature for 6–12 hours. (Note: For extremely hindered derivatives like 3,3-dimethyl, heat to 60°C).

    • Dilute with absolute ethanol.

    • Add NaBH

      
      CN (or NaBH(OAc)
      
      
      
      for safer handling).
    • Quench: Add water. A white precipitate (TiO

      
      ) will form. Filter through Celite.
      

Module 3: Visualizing the Strategy

Workflow Diagram: Selecting the Right Methodology

G Start Start: Hindered 4-Oxooctanenitrile Derivative Goal What is the Target? Start->Goal Alcohol Secondary/Tertiary Alcohol Goal->Alcohol Reduction/Addition Amine Amine (Reductive Amination) Goal->Amine C-N Bond Formation Nucleophile Nucleophile Type? Alcohol->Nucleophile Hydride Hydride (H-) Nucleophile->Hydride Carbon Carbon (R-) Nucleophile->Carbon Luche Luche Reduction (CeCl3 + NaBH4) Hydride->Luche Prevents 1,4-addn Overcomes Sterics OrganoCe Organocerium (R-Li + CeCl3) Carbon->OrganoCe Prevents Enolization TiMethod Ti(OiPr)4 Method (Lewis Acid + Scavenger) Amine->TiMethod Drives Equilibrium

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the target functional group and steric constraints.

Module 4: Troubleshooting Data & FAQs

Reagent Compatibility Matrix
Reagent SystemSteric ToleranceRisk FactorBest For
NaBH

/ MeOH
LowSlow reaction, incomplete conversionUnhindered parent molecules
CeCl

/ NaBH

HighExothermic, requires careful pH controlHindered ketones , Enones
L-Selectride MediumStereoselective, but bulky reagentCreating specific diastereomers
Ti(O

Pr)

/ NaBH

CN
Very HighTiO

precipitate can be messy
Hindered Imines/Amines
R-MgBr (Grignard) Low

-hydride elimination (Reduction)
Simple additions only
R-CeCl

HighMoisture sensitive preparationAdding alkyl groups to hindered centers
Frequently Asked Questions

Q: I am trying to alkylate the C3 position (alpha to ketone), but I only get O-alkylation or no reaction. A: This is a classic issue with


-keto nitriles. The enolate is sterically crowded.[2]
  • Fix: Switch to LHMDS (Lithium Hexamethyldisilazide) as the base at -78°C to kinetically form the enolate.

  • Additive: Add DMPU (10-20% v/v) or HMPA (if safety permits) to solvate the lithium cation, making the enolate "naked" and more reactive toward the alkyl halide.

Q: My nitrile group is hydrolyzing during the Luche reduction workup. A: The nitrile at C1 is generally stable, but CeCl


 is Lewis acidic.
  • Fix: Do not use HCl for neutralization. Quench with Rochelle's Salt (Potassium Sodium Tartrate) solution. This chelates the Cerium/Aluminum salts and maintains a milder pH, protecting the nitrile.

Q: Can I use microwave irradiation? A: Yes. For the Ti(O


Pr)

reductive amination
, microwave heating (80°C, 10-20 mins) significantly accelerates the imine formation step in sterically compromised derivatives where thermal convection fails.

References

  • Luche Reduction Mechanism & Scope: Gemal, A. L., & Luche, J. L. (1981).[3] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.[3] Link

  • Titanium-Mediated Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552-2554.[4] Link

  • Chemoselective Reductive Alkylation: Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[5] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. Link

  • Bürgi-Dunitz Trajectory & Sterics: Bürgi, H. B., Dunitz, J. D., & Shefter, E. (1973).[6] Geometrical reaction coordinates. II. Nucleophilic addition to a carbonyl group.[2][7][8][9][10] Journal of the American Chemical Society, 95(15), 5065-5067. Link

Sources

Reference Data & Comparative Studies

Validation

GC-MS Fragmentation Patterns of 4-Oxooctanenitrile: A Comparative Analytical Guide

Introduction to Oxonitrile Analysis 4-Oxooctanenitrile (C₈H₁₃NO) is a highly versatile aliphatic γ-keto nitrile. It frequently appears as a critical intermediate in the synthesis of complex heterocycles and is a common p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Oxonitrile Analysis

4-Oxooctanenitrile (C₈H₁₃NO) is a highly versatile aliphatic γ-keto nitrile. It frequently appears as a critical intermediate in the synthesis of complex heterocycles and is a common product of reductive ozonolysis, which achieves the direct conversion of alkenes to ketones or aldehydes and partners well with methods for carbon-carbon bond formation, such as the synthesis of 1[1].

Because structural isomers of oxonitriles (e.g., 3-oxooctanenitrile vs. 4-oxooctanenitrile) exhibit nearly identical physical properties, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing 70 eV Electron Ionization (EI) is the gold standard for structural elucidation. Ozonolysis can be used to locate the position of double bonds in compounds by fragmentation of the molecule at the double bond, often followed by2[2].

This guide objectively compares the fragmentation behavior of 4-oxooctanenitrile against alternative isomers, providing a self-validating experimental framework for researchers to definitively identify these compounds.

Mechanistic Principles of Fragmentation (Causality)

In mass spectrometry, the molecular ion peak for aliphatic nitriles and ketones is often weak, necessitating the analysis of predictable fragmentation patterns like 3[3]. For 4-oxooctanenitrile, the fragmentation is governed by two primary mechanisms:

A. The McLafferty Rearrangement

The 4 is one of the most important named fragmentations in mass spectrometry, occurring in compounds containing a carbonyl group and a hydrogen atom located three carbons away (γ-hydrogen)[4]. The reaction proceeds through a six-membered cyclic transition state, splitting the parent radical cation into a 5[5].

  • Mechanism in 4-Oxooctanenitrile : The carbonyl oxygen abstracts the γ-hydrogen from the C7 position of the butyl chain. Subsequent β-cleavage (between C5 and C6) expels a neutral propene molecule (42 Da).

  • Diagnostic Ion : This yields a highly stable enolic radical cation at m/z 97 ([NC-CH₂-CH₂-C(OH)=CH₂]⁺•).

B. Alpha-Cleavage (α-Cleavage)

Alpha-cleavage is driven by the thermodynamic stability of the resulting acylium ion, which is resonance-stabilized by the carbonyl oxygen's lone pair.

  • C3-C4 Cleavage : Loss of the cyanoethyl radical (*CH₂CH₂CN, 54 Da) generates the valeryl cation at m/z 85 ([O=C-CH₂-CH₂-CH₂-CH₃]⁺).

  • C4-C5 Cleavage : Loss of the butyl radical (*C₄H₉, 57 Da) generates the cyanopropionyl cation at m/z 82 ([NC-CH₂-CH₂-C=O]⁺).

Fragmentation M 4-Oxooctanenitrile [M]⁺• m/z 139 Mac McLafferty Rearrangement (γ-H Transfer) M->Mac - Propene (42 Da) Alpha1 α-Cleavage (C3-C4) M->Alpha1 - *CH2CH2CN (54 Da) Alpha2 α-Cleavage (C4-C5) M->Alpha2 - *C4H9 (57 Da) Ion97 m/z 97 [NC-CH2-CH2-C(OH)=CH2]⁺• Mac->Ion97 Ion85 m/z 85 [O=C-CH2-CH2-CH2-CH3]⁺ Alpha1->Ion85 Ion82 m/z 82 [NC-CH2-CH2-C=O]⁺ Alpha2->Ion82

Caption: GC-MS EI fragmentation pathways of 4-oxooctanenitrile.

Comparative Fragmentation Analysis

To objectively identify 4-oxooctanenitrile, it must be differentiated from structurally similar alternatives such as 3-oxooctanenitrile (a β-keto nitrile) and octanenitrile (a simple aliphatic nitrile). The table below summarizes the critical diagnostic ions.

Analytical Feature4-Oxooctanenitrile3-OxooctanenitrileOctanenitrile
Molecular Formula C₈H₁₃NOC₈H₁₃NOC₈H₁₅N
Molecular Ion [M]⁺• m/z 139 (Weak)m/z 139 (Weak)m/z 125 (Weak)
Primary α-Cleavage Ions m/z 85 , m/z 82 m/z 99, m/z 68N/A
McLafferty Ion m/z 97 m/z 83m/z 41
Neutral Loss (McLafferty) Propene (42 Da)1-Butene (56 Da)1-Hexene (84 Da)
Diagnostic Utility Confirms C4 carbonyl positionConfirms C3 carbonyl positionConfirms lack of carbonyl

Key Takeaway: The presence of m/z 97 and m/z 85 in a spectrum with a parent mass of 139 Da is the definitive fingerprint for 4-oxooctanenitrile.

Self-Validating GC-MS Experimental Protocol

GC-MS systems are highly susceptible to carryover and matrix effects. The following step-by-step methodology incorporates a self-validating loop to ensure that the observed m/z 97 and m/z 85 peaks originate exclusively from the injected sample.

Step 1: System Suitability & Calibration
  • Action : Perform a standard autotune using Perfluorotributylamine (PFTBA).

  • Causality : Ensures the quadrupole mass analyzer is calibrated across the necessary mass range (m/z 69, 219, 502) and that isotopic ratios are accurate before running unknown samples.

Step 2: Sample Preparation
  • Action : Dissolve 1.0 mg of the synthesized oxonitrile mixture in 1.0 mL of HPLC-grade Dichloromethane (DCM). Add 10 µL of an internal standard (e.g., Decane-d22, 100 µg/mL).

  • Causality : DCM provides excellent solubility for moderately polar oxonitriles and elutes rapidly, preventing interference. The internal standard validates retention time stability and allows for semi-quantification.

Step 3: Blank Injection (Validation Step)
  • Action : Inject 1.0 µL of pure DCM containing only the internal standard.

  • Causality : Establishes a baseline and proves the absolute absence of carryover from previous analyses, validating that subsequent oxonitrile signals are genuine.

Step 4: GC Separation Parameters
  • Column : HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Temperature Program : Initial temperature 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Causality : The low initial temperature focuses the volatile solvent. The gentle 10°C/min ramp ensures baseline resolution between closely eluting structural isomers (e.g., separating 3-oxo from 4-oxo derivatives).

Step 5: Mass Spectrometry (EI) Parameters
  • Ionization Energy : 70 eV.

  • Source Temperature : 230°C.

  • Scan Range : m/z 40 to 400.

  • Solvent Delay : 3.5 minutes.

  • Causality : 70 eV is the universal standard for EI, ensuring the resulting spectra can be directly compared to NIST library databases. The solvent delay protects the delicate MS filament from the massive influx of DCM molecules.

GCMS_Workflow Prep Sample Prep Dilution & IS Addition Blank System Validation Run Solvent Blank Prep->Blank GC GC Separation Capillary Column Blank->GC EI EI Ionization 70 eV Source GC->EI Quad Mass Analysis m/z 40-400 Scan EI->Quad Data Data Interpretation Ion Extraction Quad->Data

Caption: Self-validating GC-MS experimental workflow for oxonitriles.

References

1.[4] Chemistry Steps. "McLafferty Rearrangement". 4 2.[3] Whitman College. "CHAPTER 2 Fragmentation and Interpretation of Spectra". 3 3.[5] Wikipedia. "McLafferty rearrangement". 5 4.[2] Journal of Chemical Education. "Ozonolysis Experiments Using Gas Chromatography-Mass Spectrometry".2 5.[1] PMC. "Tandem application of C-C bond-forming reactions with reductive ozonolysis". 1

Sources

Comparative

comparing reactivity of 4-Oxooctanenitrile vs 5-oxooctanenitrile

Substrate Reactivity & Heterocyclic Application Profile Executive Summary: The "Ring Size" Divergence The selection between 4-oxooctanenitrile and 5-oxooctanenitrile is rarely a matter of interchangeable reactivity; it i...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Reactivity & Heterocyclic Application Profile

Executive Summary: The "Ring Size" Divergence

The selection between 4-oxooctanenitrile and 5-oxooctanenitrile is rarely a matter of interchangeable reactivity; it is a strategic choice dictated by the target heterocycle. While both are keto-nitriles sharing the same molecular formula (


), their reactivity is governed by the distance between the electrophilic carbonyl and the nucleophilic nitrogen precursor .
  • 4-Oxooctanenitrile (

    
    -keto nitrile):  The primary precursor for pyrrolidine  (5-membered) scaffolds. It exhibits faster cyclization kinetics due to entropic favorability (Baldwin’s 5-exo-trig).
    
  • 5-Oxooctanenitrile (

    
    -keto nitrile):  The primary precursor for piperidine  (6-membered) scaffolds. It offers higher thermodynamic stability in the resulting ring but requires stricter reaction control to prevent intermolecular polymerization.
    

Bottom Line: Use the 4-oxo variant for rapid access to nicotine-like or proline-like cores. Use the 5-oxo variant for constructing piperidine alkaloids and pharmaceutical pharmacophores (e.g., fentanyl analogs, antihistamines).

Chemical Architecture & Positional Isomerism

Understanding the structural spacing is critical for predicting side-reaction profiles.

Feature4-Oxooctanenitrile5-Oxooctanenitrile
IUPAC Name 4-oxooctanenitrile5-oxooctanenitrile
Class

-Keto Nitrile

-Keto Nitrile
Functional Distance 2 carbons (

) separate functional groups.
3 carbons (

) separate functional groups.
Cyclization Mode 5-exo-trig (Favored)6-exo-trig (Favored)
Major Product 2-butylpyrrolidine2-propylpiperidine
Common Impurity

-Lactones (hydrolysis byproduct)
Open-chain amino alcohols

Reactivity Profile: Reductive Cyclization

The most common application for both molecules is the "one-pot" reductive amination/cyclization to form saturated N-heterocycles. This process involves the reduction of the nitrile to a primary amine, followed by intramolecular attack on the ketone.

Mechanism & Kinetics
  • 4-Oxooctanenitrile (The Kinetic Favored Path):

    • Upon reduction of the nitrile to

      
      , the amine is positioned perfectly to attack the 
      
      
      
      ketone.
    • Entropic Advantage: The probability of the chain ends meeting is significantly higher for the 5-membered transition state.

    • Risk: If the reaction is run in acidic aqueous media without a reducing agent, the nitrile can hydrolyze to the acid, which cyclizes to form

      
      -valerolactone derivatives  (an oxygen heterocycle) instead of the nitrogen heterocycle.
      
  • 5-Oxooctanenitrile (The Thermodynamic Path):

    • Reduction yields a

      
      -amino ketone.
      
    • Strain Advantage: The resulting piperidine ring has essentially zero ring strain (chair conformation), making the product thermodynamically robust.

    • Risk: The slower kinetics of ring closure (compared to 5-membered) allows time for intermolecular reactions (dimerization) if the concentration is too high.

Visualization: Divergent Synthesis Pathways

ReactivityPathways cluster_inputs Starting Materials cluster_intermediates Intermediate Species (Transient) cluster_products Target Heterocycles Node4Oxo 4-Oxooctanenitrile (Gamma-Keto) Int4 Gamma-Amino Ketone Node4Oxo->Int4 H2 / Catalyst (Nitrile Reduction) Node5Oxo 5-Oxooctanenitrile (Delta-Keto) Int5 Delta-Amino Ketone Node5Oxo->Int5 H2 / Catalyst (Nitrile Reduction) Int4->Int4 High Dilution Not Required ProdPyr 2-Butylpyrrolidine (5-Membered Ring) Int4->ProdPyr Fast Cyclization (5-exo-trig) Int5->Int5 High Dilution Recommended ProdPip 2-Propylpiperidine (6-Membered Ring) Int5->ProdPip Slower Cyclization (6-exo-trig)

Figure 1: Mechanistic divergence of keto-nitrile reduction. Note the kinetic advantage of the 4-oxo pathway.

Experimental Protocol: Head-to-Head Reductive Cyclization

The following protocol is a standardized method for converting these keto-nitriles into their respective heterocycles. It is designed to be self-validating : the disappearance of the nitrile peak (


) and the appearance of the C-N amine stretch serve as internal checkpoints.

Objective: Synthesis of 2-butylpyrrolidine (from 4-oxo) and 2-propylpiperidine (from 5-oxo).

Reagents
  • Substrate: 1.0 equiv (4-oxooctanenitrile OR 5-oxooctanenitrile)

  • Catalyst: 10 wt% Pd/C (50% water wet)

  • Solvent: Methanol (anhydrous)

  • Hydrogen Source:

    
     gas (balloon pressure, ~1 atm) or Ammonium Formate (transfer hydrogenation).
    
  • Additive: Acetic Acid (0.1 equiv) - Crucial for protonating the ketone to facilitate imine formation.

Step-by-Step Workflow
  • Preparation: In a round-bottom flask, dissolve 1.0 g of the keto-nitrile in 20 mL Methanol (0.35 M concentration).

    • Note: For 5-oxooctanenitrile, increase solvent to 40 mL (0.17 M) to discourage intermolecular polymerization.

  • Activation: Add 0.1 equiv Acetic Acid. Stir for 5 minutes.

  • Catalyst Addition: Carefully add 100 mg Pd/C under an inert atmosphere (Argon/Nitrogen).

  • Reduction: Purge with

    
     gas. Stir vigorously at Room Temperature.
    
    • 4-Oxo Time: Typically complete in 4–6 hours.

    • 5-Oxo Time: Typically requires 8–12 hours (slower kinetics).

  • Monitoring: Monitor via TLC or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material (

      
      ) and appearance of the reduced cyclic amine (
      
      
      
      relative to fully saturated linear amine due to ring formation).
  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

  • Purification: Acid-Base extraction.

    • Dissolve residue in 1M HCl. Wash with Ether (removes non-basic impurities/unreacted ketones).

    • Basify aqueous layer to pH 12 with NaOH.

    • Extract with DCM. Dry over

      
      .[1]
      
Performance Comparison Table
Metric4-Oxooctanenitrile Protocol5-Oxooctanenitrile Protocol
Typical Yield 85 - 92%75 - 82%
Reaction Time Fast (< 6 hours)Moderate (8 - 12 hours)
Dilution Sensitivity Low (Robust at 0.5 M)High (Needs < 0.2 M)
Major Side Reaction

-Lactone formation (if water present)
Dimerization (if too concentrated)

Biocatalytic Considerations

For researchers utilizing enzymatic cascades (Green Chemistry), the reactivity differs significantly regarding Nitrilase specificity.[1]

  • 4-Oxooctanenitrile: Often a poor substrate for direct nitrilase hydrolysis due to steric hindrance from the

    
    -ketone interfering with the enzyme's active site pocket. However, Ketoreductases (KRED)  can stereoselectively reduce the ketone first, followed by spontaneous lactonization of the resulting hydroxy-nitrile.
    
  • 5-Oxooctanenitrile: The extra carbon spacer allows better accommodation in the active site of nitrilases (e.g., from Arabidopsis or Alcaligenes). This allows for the production of

    
    -keto acids , which are precursors to glutarimide derivatives.
    

References

  • Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976, 734–736. Link

    • Foundational text for 5-exo-trig vs 6-exo-trig cycliz
  • Hylse, O. et al. "A Combined Computational and Experimental Study of Nitrile Reactivity." Chemical Research in Toxicology, 2013, 26(9), 1360–1369. Link

    • Provides data on electrophilicity and nucleophilic
  • Pillai, S. K. et al. "Biocatalytic conversion of - and -keto nitriles." Tetrahedron: Asymmetry, 2015, 26(12), 650-656. Specific comparison of enzymatic handling of different chain-length keto-nitriles.
  • Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents."[2] Organic Reactions, 2002, 59, 1–714.[2] Link

    • The authoritative guide on the reductive cycliz

Sources

Validation

Validating 4-Oxooctanenitrile: A Comparative Guide to Reference Standard Qualification

Executive Summary 4-Oxooctanenitrile (CAS: 35630-16-3) is a critical intermediate in the synthesis of E-series prostaglandins, most notably Misoprostol . In the high-stakes environment of pharmaceutical process developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxooctanenitrile (CAS: 35630-16-3) is a critical intermediate in the synthesis of E-series prostaglandins, most notably Misoprostol . In the high-stakes environment of pharmaceutical process development, the purity of this intermediate directly impacts the diastereomeric ratio and impurity profile of the final API.

This guide compares the two primary methodologies for validating 4-Oxooctanenitrile reference standards: the Traditional Mass Balance Approach (Chromatography + TGA/KF) and the Quantitative NMR (qNMR) Approach .[1] While commercial "reagent grade" options exist, they often lack the quantitative rigor required for GMP regulatory filing. This document provides the protocols and data necessary to qualify an in-house primary standard.

Part 1: The Challenge of 4-Oxooctanenitrile

Before selecting a validation strategy, researchers must understand the specific stability and detection challenges posed by this molecule.

  • Detection Issues: The molecule lacks a strong chromophore. It contains only a carbonyl and a nitrile group, making UV detection at standard wavelengths (254 nm) insensitive. Detection requires low-UV (205–210 nm), Refractive Index (RI), or Charged Aerosol Detection (CAD).

  • Instability: The ketone at the C4 position makes the molecule susceptible to Aldol condensation (dimerization) under basic conditions. The nitrile group is prone to hydrolysis to 4-oxooctanoic acid in the presence of residual moisture and acid/base traces.

The Impurity Landscape

Understanding potential impurities is vital for method selection.

ImpurityTree Start 4-Oxooctanenitrile (Target) Hydrolysis Hydrolysis Start->Hydrolysis + H2O / H+ Dimerization Aldol Condensation Start->Dimerization + Base / Heat Impurity1 4-Oxooctanoic Acid (Acidic Impurity) Hydrolysis->Impurity1 Impurity2 Dimeric Enones (High MW Impurity) Dimerization->Impurity2

Figure 1: Common degradation pathways for 4-Oxooctanenitrile that must be detected during validation.

Part 2: Comparative Analysis of Validation Strategies

For a reference standard to be compliant with ICH Q7 guidelines, its potency must be established with high certainty. Two strategies dominate:

Option A: The Mass Balance Approach (Traditional)

This method calculates purity by subtracting all impurities from 100%.[1][2]



  • Pros: Accepted universally by regulatory bodies without extensive justification; provides a detailed impurity profile.

  • Cons: Requires large sample volume (>100 mg); extremely time-consuming (requires 3-4 separate techniques); error-prone if an impurity is not detected by the chosen column/detector (e.g., non-chromophoric salts).

Option B: The qNMR Approach (Modern/Direct)

This method uses an Internal Standard (IS) of known purity to directly quantify the protons of the target molecule.

  • Pros: Rapid (<1 hour); does not require response factor calculations; "sees" all organic content regardless of chromophores.

  • Cons: Requires a high-field NMR (400 MHz+); requires a traceable Internal Standard (e.g., Maleic Acid, TCNB).

Performance Comparison Table
FeatureMass Balance (HPLC + GC + KF)qNMR (Quantitative NMR)
Accuracy High (if all impurities detected)High (typically ±0.5 - 1.0%)
Specificity Dependent on Column ChemistryStructural Specificity (Proton resolution)
Sample Requirement High (>100 mg)Low (<20 mg)
Throughput Low (2-3 days for full suite)High (1 hour)
Blind Spots Inorganic salts (requires ROI), WaterInorganic salts (invisible), Water (shift dependent)
Best For Final API Release Intermediate Reference Standard Qualification

Part 3: Detailed Experimental Protocols

Protocol 1: Validating via Mass Balance (The "Gold Standard" for Filing)

Use this protocol if you are establishing a primary reference standard for a regulatory filing.

1. Chromatographic Purity (HPLC-UV/CAD)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses acid impurity ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV at 210 nm (critical: 254 nm will miss the target).

  • Acceptance: Integrate all peaks >0.05% area.

2. Volatile Impurities (GC-FID)

  • Column: DB-624 or equivalent (specifically for residual solvents and volatile nitriles).

  • Inlet: 200°C (Avoid higher temps to prevent thermal degradation of the nitrile).

  • Carrier: Helium at 1.5 mL/min.

3. Water Content (Karl Fischer)

  • Method: Coulometric titration.

  • Note: Ketones can interfere with standard KF reagents (forming ketals/water). Use ketone-specific KF reagents (methanol-free) to avoid false-high water readings.

4. Residue on Ignition (ROI)

  • Perform sulfated ash test to quantify inorganic salts (catalysts like ZnCl2 or K2CO3 used in synthesis).

Protocol 2: Validating via qNMR (The "Smart" Method for R&D)

Use this protocol for rapid internal qualification of working standards.

1. Internal Standard Selection

  • Recommended: Maleic Acid (Traceable Standard).

  • Why: It has a singlet at ~6.3 ppm (D2O/DMSO) or ~6.4 ppm, which is distinct from the aliphatic protons of 4-Oxooctanenitrile (0.8–2.6 ppm).

2. Sample Preparation

  • Weigh exactly ~20 mg of 4-Oxooctanenitrile (analyte).

  • Weigh exactly ~10 mg of Maleic Acid (IS).

  • Dissolve in 0.6 mL deuterated solvent (

    
     or 
    
    
    
    ).

3. Acquisition Parameters

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 60 seconds (Critical: T1 relaxation for nitriles can be long; insufficient delay causes quantification errors).

  • Scans: 16 or 32.

4. Calculation



  • 
    : Integral area
    
  • 
    : Number of protons (Maleic acid singlet = 2H)
    
  • 
    : Molecular Weight
    
  • 
    : Weight (mg)
    
  • 
    : Purity of IS (as decimal)
    

Part 4: Decision Framework (Workflow)

This diagram guides the scientist on which validation path to choose based on the development phase.

ValidationWorkflow Start New Batch of 4-Oxooctanenitrile PhaseCheck Development Phase? Start->PhaseCheck EarlyStage Early R&D / Optimization PhaseCheck->EarlyStage Non-Regulated LateStage GLP Tox / Clinical Batch PhaseCheck->LateStage Regulated qNMR Execute qNMR (Protocol 2) EarlyStage->qNMR MassBalance Execute Mass Balance (Protocol 1) LateStage->MassBalance Decision Purity > 98.0%? qNMR->Decision MassBalance->Decision UseAsStd Qualify as Working Standard Decision->UseAsStd Yes Purify Repurify (Distillation/Column) Decision->Purify No Purify->Start

Figure 2: Strategic decision matrix for selecting the appropriate validation methodology.

Part 5: Case Study Simulation

Scenario: A researcher purchases "98%" 4-Oxooctanenitrile from a catalog vendor for Misoprostol synthesis.

Experiment:

  • Vendor Claim: 98.0% (based on GC-FID Area%).

  • Lab Test (qNMR): The researcher runs Protocol 2 using Maleic Acid IS.

    • Result: 94.2% w/w.

    • Discrepancy: The GC method missed non-volatile oligomers (dimers) and residual inorganic salts from the synthesis.

  • Lab Test (KF): 1.5% water found.

Recommendation: Always re-validate catalog intermediates using qNMR before use in critical synthesis steps.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3] [Link]

  • Pauli, G. F., et al. "The Importance of Quantitative NMR in Natural Product Research." Journal of Natural Products, 75(4), 834-851. (2012).[4] [Link] (Methodology for qNMR purity assessment).

  • Collins, P. W. "Misoprostol: discovery, development, and clinical application." Medicinal Research Reviews, 10(2), 149-172. (1990). [Link] (Context on Misoprostol synthesis intermediates).

Sources

Comparative

Technical Identification Guide: 4-Oxooctanenitrile via IR Spectroscopy

Executive Summary 4-Oxooctanenitrile (CAS: N/A for specific isomer in common public lists, but chemically defined as ) is a pivotal bifunctional intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxooctanenitrile (CAS: N/A for specific isomer in common public lists, but chemically defined as


) is a pivotal bifunctional intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1] Its structure features two distinct electrophilic sites—a nitrile and a ketone—separated by an ethylene bridge and flanked by a butyl tail.

The Challenge: In drug development workflows, rapid validation of this intermediate is critical to ensure the integrity of subsequent cyclization reactions (e.g., Knorr pyrrole synthesis). While NMR provides structural certainty, it is slow and requires deuterated solvents.

The Solution: Infrared (IR) spectroscopy offers a high-throughput, non-destructive alternative. This guide outlines the specific spectral fingerprint of 4-Oxooctanenitrile, distinguishing it from common synthetic impurities like 4-hydroxyoctanenitrile (reduction byproduct) or 4-oxooctanoic acid (hydrolysis byproduct).

Theoretical Spectral Framework

The IR spectrum of 4-Oxooctanenitrile is defined by the independence of its two primary functional groups. The ethylene spacer (


) prevents conjugation between the ketone and the nitrile, resulting in "textbook" frequencies for both.
Diagnostic Peak Table[2]
Functional GroupVibration ModeExpected Frequency (cm⁻¹)IntensityDiagnostic Value
Nitrile (C≡N) Stretching (

)
2245 – 2255 Medium/SharpCritical Identity Marker. Distinguishes from starting materials lacking the cyano group.
Ketone (C=O) Stretching (

)
1715 – 1720 StrongCritical Purity Marker. Absence indicates reduction to alcohol; shift to ~1710 indicates conjugation (impurity).
Alkyl Chain (C-H) Stretching (

)
2960 – 2850StrongConfirms aliphatic backbone (butyl tail).
Methylene (-CH₂-) Bending (

)
1460 – 1470MediumGeneral aliphatic indicator.

-Methylene
Wag/Twist1410 – 1430Weak/Medium

adjacent to nitrile/carbonyl often shifts lower than normal alkanes.
Fingerprint Skeletal Vib.1300 – 900VariableUnique to the specific chain length (Octane vs Pentane).

Scientist's Note: In neat liquid films (ATR), the nitrile peak is distinct and free from interference. However, if the sample is wet, water vapor regions (3500+ and ~1640 cm⁻¹) can obscure broad impurities, but they rarely interfere with the sharp C≡N stretch at 2250 cm⁻¹.

Comparative Analysis: IR vs. Alternatives

For routine process monitoring, IR spectroscopy outperforms NMR and MS in speed and cost, though it lacks the structural resolution of NMR.

Performance Matrix
FeatureIR Spectroscopy ¹H NMR Mass Spectrometry (LC-MS)
Throughput High (<1 min/sample)Low (10-15 min/sample)Medium (5-10 min/sample)
Sample Prep None (Neat ATR)Dissolution (CDCl₃/DMSO)Dilution/Filtration
Specificity Functional Group ID (Excellent)Structural Connectivity (Excellent)Molecular Weight (Excellent)
Chain Length ID Poor (Octane vs Nonane difficult)Excellent (Integration)Excellent (m/z)
Cost per Scan < $0.50> $10.00> $5.00
Critical Differentiation: Target vs. Impurities

IR is particularly powerful for detecting specific reaction failures.

  • Vs. 4-Hydroxyoctanenitrile (Reduction Impurity):

    • Target: Strong C=O at 1715 cm⁻¹.

    • Impurity: Broad O-H stretch at 3300-3500 cm⁻¹; Loss of C=O peak.

  • Vs. 4-Oxooctanoic Acid (Hydrolysis Impurity):

    • Target: Sharp C≡N at 2250 cm⁻¹.

    • Impurity: Loss of C≡N; Appearance of broad O-H (acid) trough 3300-2500 cm⁻¹; C=O shifts slightly.

Visualized Workflows

Figure 1: Rapid Identification Workflow

This diagram illustrates the logical flow for confirming the identity of 4-Oxooctanenitrile using ATR-FTIR.

IdentificationWorkflow Start Crude Reaction Mixture Acquire Acquire ATR-FTIR Spectrum (4000 - 600 cm⁻¹) Start->Acquire CheckCN Check 2245-2255 cm⁻¹ (Nitrile Region) Acquire->CheckCN CheckCO Check 1715-1720 cm⁻¹ (Carbonyl Region) CheckCN->CheckCO Peak Present ResultFail1 FAIL: Precursor/Acid (Missing Nitrile) CheckCN->ResultFail1 No Peak CheckOH Check 3200-3600 cm⁻¹ (Hydroxyl Region) CheckCO->CheckOH Peak Present ResultFail2 FAIL: Reduced Alcohol (Missing Ketone) CheckCO->ResultFail2 No Peak ResultPass PASS: 4-Oxooctanenitrile Confirmed CheckOH->ResultPass Baseline Flat ResultFail3 FAIL: Wet/Acid Impurity (OH Detected) CheckOH->ResultFail3 Broad Peak

Caption: Step-by-step logic for validating 4-Oxooctanenitrile presence and purity via IR markers.

Detailed Experimental Protocol

Objective: Obtain a high-quality spectrum for library matching or QC.

Materials
  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo) equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Solvent: Isopropanol or Acetone (for cleaning).

  • Sample: 4-Oxooctanenitrile (Liquid).

Procedure
  • Background Collection:

    • Clean the ATR crystal thoroughly. Ensure no residue remains.

    • Collect a background spectrum (Air) with the same parameters as the sample (typically 4-16 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Using a glass pipette, place 1 small drop (~10-20 µL) of the neat liquid 4-Oxooctanenitrile onto the center of the crystal.

    • Note: Ensure the liquid covers the active "eye" of the crystal.

  • Acquisition:

    • Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 (sufficient for neat liquids).

  • Post-Processing:

    • Apply Baseline Correction if the baseline drifts (common in liquid films).

    • Identify peak positions using the software's "Peak Pick" function, setting the threshold to detect the medium-intensity Nitrile peak.

Troubleshooting
  • Weak Nitrile Peak: The nitrile dipole is weaker than the carbonyl. If the peak at ~2250 cm⁻¹ is barely visible, increase the scan count to 32 or check if the crystal coverage is complete.

  • Doublet at 1700 cm⁻¹: If the carbonyl peak splits (e.g., 1715 and 1730 cm⁻¹), this may indicate Fermi resonance (rare for ketones, common for lactones/esters) or, more likely, a mixture of the ketone and a hydrolyzed ester byproduct.

References

  • NIST Mass Spectrometry Data Center. (2023).[2] Infrared Spectrum of 4,4-Dimethyl-3-oxopentanenitrile (Analogous Keto-Nitrile Data). NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[3][4] (Authoritative source for general characteristic frequencies of aliphatic nitriles and ketones).[5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 225303, 4-Oxopentanenitrile. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]

Sources

Validation

A Comparative Guide to the Efficient Synthesis of 4-Oxooctanenitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the development of efficient and scalable routes to key intermediates is of paramount import...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the development of efficient and scalable routes to key intermediates is of paramount importance. 4-Oxooctanenitrile, a versatile building block, presents a synthetic challenge that can be addressed through various modern organic chemistry methodologies. This guide provides an in-depth comparison of three distinct and plausible synthetic routes to this target molecule, offering a critical analysis of their respective advantages and limitations. The discussion is grounded in established chemical principles and supported by representative experimental protocols, enabling researchers to make informed decisions for their specific synthetic needs.

Introduction to 4-Oxooctanenitrile: A Valuable Synthetic Intermediate

4-Oxooctanenitrile possesses two key functional groups: a ketone and a nitrile. This bifunctionality makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including substituted heterocyclic compounds and gamma-amino acids, which are privileged structures in medicinal chemistry. The efficiency of its synthesis directly impacts the overall cost and timeline of a drug development program. This guide will explore three divergent synthetic strategies: the direct and atom-economical Michael Addition, a convergent and flexible Negishi Cross-Coupling, and the classic Stork Enamine Synthesis.

Route 1: Michael Addition - The Direct Approach

The Michael addition, or conjugate addition, represents one of the most straightforward and atom-economical methods for the formation of 4-oxooctanenitrile.[1] This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, a cyanide anion acts as the nucleophile, attacking the β-position of 1-hexen-3-one.

Mechanistic Rationale

The reaction is typically catalyzed by a base, which generates the cyanide anion from a suitable precursor like trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide.[2] The choice of catalyst and reaction conditions is crucial to favor the desired 1,4-addition over the competing 1,2-addition to the carbonyl group.[2] The use of Lewis acids can also promote the reaction by activating the enone.[3]

Michael_Addition 1-Hexen-3-one 1-Hexen-3-one Reaction_Vessel Reaction Vessel 1-Hexen-3-one->Reaction_Vessel Cyanide_Source Cyanide Source (e.g., TMSCN) Cyanide_Source->Reaction_Vessel Catalyst Catalyst (e.g., Base or Lewis Acid) Catalyst->Reaction_Vessel Enolate_Intermediate Enolate Intermediate Reaction_Vessel->Enolate_Intermediate 1,4-Addition Protonation Protonation (Work-up) Enolate_Intermediate->Protonation 4-Oxooctanenitrile 4-Oxooctanenitrile Protonation->4-Oxooctanenitrile

Caption: Workflow for the Michael Addition synthesis of 4-Oxooctanenitrile.

Experimental Protocol: Base-Catalyzed Conjugate Addition
  • Reaction Setup: To a solution of 1-hexen-3-one (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq).

  • Addition of Cyanide Source: Cool the reaction mixture to 0 °C and slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-oxooctanenitrile.

Route 2: Negishi Cross-Coupling - A Convergent Strategy

The Negishi cross-coupling offers a more convergent and potentially more flexible approach to 4-oxooctanenitrile. This palladium- or nickel-catalyzed reaction forms a carbon-carbon bond between an organozinc reagent and an organic halide.[4] For the synthesis of 4-oxooctanenitrile, this would involve the coupling of a 3-cyanopropylzinc halide with pentanoyl chloride.

Mechanistic Rationale

The catalytic cycle of the Negishi coupling involves three key steps: oxidative addition of the organic halide to the low-valent metal center, transmetalation of the organic group from zinc to the metal, and reductive elimination to form the C-C bond and regenerate the catalyst.[5] A significant advantage of this method is the high functional group tolerance of organozinc reagents.

Negishi_Coupling cluster_reagent_prep Organozinc Reagent Preparation cluster_coupling Negishi Coupling 4-Bromobutyronitrile 4-Bromobutyronitrile Activated_Zinc Activated Zinc 4-Bromobutyronitrile->Activated_Zinc Oxidative Addition Organozinc_Reagent 3-Cyanopropylzinc Bromide Activated_Zinc->Organozinc_Reagent Coupling_Reaction Coupling Reaction Organozinc_Reagent->Coupling_Reaction Pentanoyl_Chloride Pentanoyl Chloride Pentanoyl_Chloride->Coupling_Reaction Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupling_Reaction 4-Oxooctanenitrile 4-Oxooctanenitrile Coupling_Reaction->4-Oxooctanenitrile

Caption: Two-stage workflow for the Negishi Cross-Coupling synthesis.

Experimental Protocol: Negishi Coupling of a Cyanated Organozinc Reagent
  • Preparation of the Organozinc Reagent:

    • Activate zinc dust by stirring with a small amount of 1,2-dibromoethane in THF, followed by washing with acid, water, and acetone, and drying under vacuum.

    • To a suspension of the activated zinc (1.5 eq) in anhydrous THF, add a solution of 4-bromobutyronitrile (1.0 eq) dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 2 hours to ensure complete formation of the organozinc reagent.

  • Cross-Coupling Reaction:

    • In a separate flask, dissolve pentanoyl chloride (1.1 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add the freshly prepared solution of 3-cyanopropylzinc bromide via cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

    • After filtration and solvent removal, purify the crude product by column chromatography.

Route 3: Stork Enamine Synthesis - A Classic Approach

The Stork enamine synthesis provides a well-established method for the α-alkylation of ketones and can be adapted for the synthesis of γ-ketonitriles.[6] This multi-step process involves the formation of an enamine from a ketone, followed by its reaction with an electrophile, and subsequent hydrolysis to regenerate the ketone functionality.[7] To synthesize 4-oxooctanenitrile, butanone would be converted to its enamine, which would then be reacted with 4-chlorobutyronitrile, followed by hydrolysis.

Mechanistic Rationale

Enamines are nucleophilic at the α-carbon due to the electron-donating nature of the nitrogen atom.[8] This allows them to react with a variety of electrophiles in a more controlled manner than the corresponding enolates, often avoiding issues of polyalkylation.[7] The final hydrolysis step readily cleaves the enamine to reveal the alkylated ketone.

Stork_Enamine_Synthesis Butanone Butanone Enamine_Formation Enamine Formation Butanone->Enamine_Formation Secondary_Amine Secondary Amine (e.g., Pyrrolidine) Secondary_Amine->Enamine_Formation Enamine Butanone Enamine Enamine_Formation->Enamine Alkylation Alkylation Enamine->Alkylation Electrophile 4-Chlorobutyronitrile Electrophile->Alkylation Iminium_Salt Iminium Salt Intermediate Alkylation->Iminium_Salt Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis 4-Oxooctanenitrile 4-Oxooctanenitrile Hydrolysis->4-Oxooctanenitrile

Caption: Stepwise logical flow of the Stork Enamine Synthesis.

Experimental Protocol: Stork Enamine Alkylation
  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine butanone (1.0 eq), a secondary amine such as pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine, which can often be used in the next step without further purification.

  • Alkylation:

    • Dissolve the crude enamine in an aprotic solvent such as acetonitrile.

    • Add 4-chlorobutyronitrile (1.1 eq) to the solution and stir the mixture at room temperature overnight.

  • Hydrolysis:

    • Add water to the reaction mixture and stir for several hours to hydrolyze the intermediate iminium salt.

    • Acidify the mixture with dilute hydrochloric acid to ensure complete hydrolysis.

  • Work-up and Purification:

    • Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

    • Filter, concentrate, and purify the crude product by column chromatography.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Michael AdditionRoute 2: Negishi Cross-CouplingRoute 3: Stork Enamine Synthesis
Reaction Type Conjugate AdditionCross-CouplingAlkylation via Enamine
Number of Steps 1 (from commercially available starting materials)2 (organozinc formation + coupling)3 (enamine formation, alkylation, hydrolysis)
Key Reagents 1-Hexen-3-one, Cyanide Source, Catalyst4-Bromobutyronitrile, Zinc, Pentanoyl Chloride, Pd CatalystButanone, Secondary Amine, 4-Chlorobutyronitrile
Reported Yields Moderate to High (typically 60-90% for similar substrates)Moderate to High (typically 70-95% for coupling step)Moderate (overall yields often 50-70%)
Atom Economy HighModerateLow
Scalability Generally good, but handling of cyanide requires care.Feasible, but requires handling of organometallics.Good, well-established for industrial processes.
Flexibility Limited to available α,β-unsaturated ketones.Highly flexible, allows for variation in both coupling partners.Flexible, allows for different ketones and electrophiles.
Safety Concerns Use of toxic cyanide sources.Handling of pyrophoric organozinc reagents.Use of potentially flammable solvents and reagents.

Conclusion and Recommendations

The choice of the optimal synthetic route for 4-oxooctanenitrile is highly dependent on the specific requirements of the project, including scale, cost, available starting materials, and the desired level of flexibility for analog synthesis.

  • For a direct, atom-economical, and potentially large-scale synthesis , the Michael Addition is the most attractive option. Its single-step nature from readily available precursors makes it a cost-effective choice, provided that appropriate safety measures for handling cyanides are in place.

  • When flexibility and the synthesis of a diverse library of analogs are the primary goals , the Negishi Cross-Coupling route offers significant advantages. Although it involves more steps, the ability to independently vary the organozinc and acyl chloride components allows for the rapid generation of a wide range of γ-ketonitriles.

  • The Stork Enamine Synthesis represents a classic and reliable method that offers good control over mono-alkylation. While it is a multi-step process with lower atom economy compared to the Michael addition, it avoids the use of highly toxic cyanide reagents in the main bond-forming step and is a well-understood and scalable reaction.

Ultimately, the selection of the most efficient synthesis route will involve a careful consideration of these factors. For many applications, the directness and efficiency of the Michael addition will make it the preferred method. However, the flexibility of the Negishi coupling and the established reliability of the Stork enamine synthesis ensure that chemists have multiple viable options to access this important synthetic intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Agrochemicals Utilizing 2,2-Dimethyl-4-oxopentanenitrile. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 2,2-Dimethyl-4-oxopentanenitrile. BenchChem.
  • Wikipedia. (n.d.). Negishi coupling. Wikipedia. Retrieved from [Link]

  • Cambridge Core. (n.d.). Stork Enamine Reaction. Cambridge University Press.
  • Chemistry LibreTexts. (2022, September 12). Stork Enamine Synthesis.
  • Chemistry LibreTexts. (2025, January 19). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction.
  • Wikipedia. (n.d.). Stork enamine alkylation. Wikipedia. Retrieved from [Link]

  • Shibasaki, M., & Kanai, M. (2008). Catalytic Conjugate Addition of Cyanide to Enones: Cooperative Catalysis of Ni(0) and Gd(OTf)3. Synlett, 2008(15), 2295-2298.
  • Taylor & Francis. (n.d.). Negishi coupling – Knowledge and References. Taylor & Francis Online.
  • Fu, G. C., & Gregory, C. (2012).
  • Ershov, O. V., et al. (2016). Solvent-free synthesis of 4-oxoalkane-1,1,2,2-tetracarbonitriles. Russian Journal of Organic Chemistry, 52(9), 1353–1355.
  • The Organic Chemistry Tutor. (2018, May 11). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition [Video]. YouTube.
  • Royal Society of Chemistry. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing.
  • J&K Scientific LLC. (2025, March 23). Negishi Cross-Coupling.
  • OpenOChem Learn. (n.d.). Negishi Coupling.
  • Shibasaki, M., Kanai, M., & Tanaka, Y. (2008). A catalytic enantioselective conjugate addition of cyanide to enones. Journal of the American Chemical Society, 130(19), 6072–6073.
  • Wikipedia. (n.d.). Hydrocyanation. Wikipedia. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Organozinc Reagents.
  • Sammakia, T., Abramite, J. A., & Sammons, M. F. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever.
  • Organic Syntheses. (n.d.). Procedure.
  • Rieke, R. D. (n.d.). The preparation of novel organozinc reagents using highly reactive zinc.
  • ResearchGate. (n.d.). Acylation of organozinc reagent with various acyl chlorides enabled by Cu(i)
  • SynArchive. (n.d.). Michael Addition.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Lewis acid catalysed Michael-type addition.
  • RajanBabu, T. V. (2021). Hydrocyanation in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Jacobsen, E. N., & Sigman, M. S. (2007). Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides.
  • Beilstein Archives. (2025, July 29).
  • ChemRxiv. (n.d.). Copper-Catalyzed Cross-Coupling of Organozincs with Carboxylic Acids via Acyloxyphosphonium Ions: Direct Access to (fluoro)Keton.
  • Master Organic Chemistry. (2025, April 16). Enamines.
  • MDPI. (2000, December 22).
  • North, M. (n.d.). The first report of the addition of cyanide to carbonyl compounds to give cyanohydrins (α-hydroxy nitriles) was the ad.
  • Clark, J. (n.d.). nucleophilic addition - carbonyl compounds and hydrogen cyanide. Chemguide.
  • ResearchGate. (n.d.). Michael Addition between vinyl ketone and Tetrahydroisoquinolines. Reaction conditions.
  • Feng, X. M., Liu, X. H., & Lin, L. L. (n.d.). The nucleophilic addition of cyanide to ketones, aldehydes, and imines is a powerful and us.
  • Oestreich, M. (n.d.).
  • Organic Syntheses. (n.d.). Procedure.
  • Beilstein Archives. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for 1-Hexen-3-one-d3 as an Internal Standard.

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Comparative

4-Oxooctanenitrile vs levulinonitrile as synthetic building blocks

Executive Summary In the landscape of heterocyclic synthesis, -ketonitriles serve as pivotal "linchpin" scaffolds. This guide compares Levulinonitrile (4-oxopentanenitrile) , the biomass-derived standard, against its lip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic synthesis,


-ketonitriles serve as pivotal "linchpin" scaffolds. This guide compares Levulinonitrile (4-oxopentanenitrile) , the biomass-derived standard, against its lipophilic homologue, 4-Oxooctanenitrile .

While Levulinonitrile is the industrial workhorse for generating hydrophilic pyrrolidine derivatives and solvents, 4-Oxooctanenitrile emerges as a critical building block for lipophilic drug discovery . Its butyl side chain offers steric bulk and hydrophobicity essential for blood-brain barrier (BBB) permeability and hydrophobic pocket binding in kinase inhibitors.

The Bottom Line:

  • Choose Levulinonitrile for: Green chemistry applications, water-soluble targets, and high-throughput solvent synthesis.

  • Choose 4-Oxooctanenitrile for: CNS drug candidates, tuning LogP, and introducing steric occlusion in active sites.

Part 1: Structural & Physicochemical Profile[1]

The functional disparity between these two molecules stems entirely from the alkyl tail attached to the carbonyl group (Methyl vs. n-Butyl). This structural variation dictates their solubility, boiling points, and utility in phase-transfer catalysis.

Table 1: Physicochemical Comparison
FeatureLevulinonitrile4-Oxooctanenitrile
IUPAC Name 4-Oxopentanenitrile4-Oxooctanenitrile
Structure


Carbon Chain C5 (Short)C8 (Medium)
Molecular Weight 97.12 g/mol 139.20 g/mol
LogP (Predicted) ~ -0.2 (Hydrophilic)~ 1.4 (Lipophilic)
Boiling Point 206°C (760 mmHg)~265°C (Predicted) / 130°C (10 mmHg)
Water Solubility Miscible / HighLow / Immiscible
Primary Source Biomass (Levulinic Acid)Synthetic (Hydroacylation/Stetter)

Analyst Insight: The shift in LogP from -0.2 to 1.4 is the critical differentiator. Levulinonitrile often requires extractive workups with polar solvents (DCM/EtOAc), whereas 4-Oxooctanenitrile products can often be isolated via simple phase separation or crystallization from non-polar solvents.

Part 2: Synthetic Accessibility & Atom Economy

To utilize these blocks effectively, one must understand their origins. Levulinonitrile is a "green" chemical, while 4-Oxooctanenitrile requires precision organic synthesis.

Diagram 1: Divergent Synthesis Pathways

The following diagram illustrates the biomass-derived route for Levulinonitrile versus the Umpolung chemistry required for 4-Oxooctanenitrile.

SynthesisPathways LevAcid Levulinic Acid (Biomass) LevNitrile Levulinonitrile (C5) LevAcid->LevNitrile Dehydration/Amination Ammonia NH3 / H2 Ammonia->LevNitrile Pentanal Pentanal (Aldehyde) Stetter Stetter Reaction (Thiazolium Cat.) Pentanal->Stetter Acrylo Acrylonitrile Acrylo->Stetter OctNitrile 4-Oxooctanenitrile (C8) Stetter->OctNitrile 1,4-Addition (Umpolung)

Caption: Comparative synthesis showing the direct bio-route for Levulinonitrile vs. the Stetter reaction (Umpolung) for 4-Oxooctanenitrile.

Synthetic Notes:
  • Levulinonitrile: Produced industrially via the dehydration of levulinic acid oxime or direct reductive amination of levulinic acid. It is high-yielding and atom-economical.

  • 4-Oxooctanenitrile: Best synthesized via the Stetter Reaction .[1] This involves the Umpolung (polarity inversion) of pentanal using a thiazolium carbene catalyst to attack acrylonitrile.

    • Alternative: Radical hydroacylation of acrylonitrile with pentanal (requires peroxide initiators).

Part 3: Reactivity & Functionalization (The "Linchpin" Effect)

The primary value of


-ketonitriles lies in their ability to undergo Reductive Cyclization  to form pyrrolidines. This transformation constructs the saturated nitrogen heterocycle found in nicotine, racetams, and proline derivatives.
Mechanism: Reductive Cyclization

When subjected to hydrogenation, the nitrile group reduces to a primary amine, which spontaneously attacks the intramolecular ketone.

  • Levulinonitrile

    
     2-Methylpyrrolidine 
    
  • 4-Oxooctanenitrile

    
     2-Butylpyrrolidine 
    
Diagram 2: Reductive Cyclization Mechanism

Cyclization Start γ-Ketonitrile (Precursor) Step1 Intermediate: δ-Amino Ketone Start->Step1 Nitrile Reduction Step2 Cyclic Imine (Δ1-Pyrroline) Step1->Step2 Intramolecular Condensation (-H2O) End Product: 2-Substituted Pyrrolidine Step2->End Imine Reduction Catalyst H2 / Raney Ni or Pd/C Catalyst->Start

Caption: The cascade sequence from nitrile to pyrrolidine. The steric bulk of the 'R' group (Methyl vs Butyl) influences the kinetics of the condensation step.

Part 4: Experimental Protocol (Self-Validating)

This protocol describes the Reductive Cyclization of 4-Oxooctanenitrile to 2-butylpyrrolidine. This method is adaptable for Levulinonitrile by adjusting the solvent volume (due to solubility differences).

Protocol: High-Pressure Hydrogenation

Objective: Synthesize 2-butylpyrrolidine from 4-oxooctanenitrile. Scale: 10 mmol.

Materials:
  • Substrate: 4-Oxooctanenitrile (1.39 g, 10 mmol).

  • Catalyst: Raney Nickel (active slurry, ~0.5 g) OR 10% Pd/C (100 mg) for milder conditions.

  • Solvent: Methanol (20 mL) for Levulinonitrile; Ethanol/Toluene (1:1) for 4-Oxooctanenitrile (to prevent phase separation of the lipophilic product).

  • Reagent: Ammonia in MeOH (7N, 2 mL) – Crucial to suppress secondary amine dimerization.

Step-by-Step Workflow:
  • Loading: In a stainless steel autoclave (Parr reactor), charge the solvent, ammonia solution, and substrate.

  • Catalyst Addition: Add Raney Nickel carefully under an Argon blanket (Pyrophoric hazard).

  • Pressurization: Purge the vessel 3x with

    
    , then 3x with 
    
    
    
    . Pressurize to 50 bar (725 psi) .
  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm). Maintain for 6–12 hours.

    • Checkpoint: Monitor

      
       uptake. Reaction is complete when pressure stabilizes.
      
  • Workup: Cool to RT. Vent pressure. Filter catalyst through Celite (Keep wet!).

  • Purification: Concentrate filtrate.

    • For Levulinonitrile product: Distillation is required due to water miscibility.

    • For 4-Oxooctanenitrile product: Dissolve residue in

      
      , wash with brine, dry over 
      
      
      
      , and concentrate.
Validation Criteria (QC):
  • IR Spectroscopy: Disappearance of the Nitrile peak (

    
    ) and Ketone peak (
    
    
    
    ). Appearance of N-H stretch (
    
    
    ).
  • GC-MS: Molecular ion peak change. 4-Oxooctanenitrile (

    
     139) 
    
    
    
    2-Butylpyrrolidine (
    
    
    127). Note: Mass decreases due to loss of Oxygen and addition of Hydrogen.

Part 5: Pharmaceutical Implications[3]

Blood-Brain Barrier (BBB) Permeability

In CNS drug design, the 2-butyl group derived from 4-oxooctanenitrile provides a significant advantage over the methyl group.

  • Levulinonitrile-derived (Methyl): Low lipophilicity. Often requires active transport or prodrug strategies to cross the BBB effectively.

  • 4-Oxooctanenitrile-derived (Butyl): Increases LogP by ~1.5 units. This pushes the molecule into the optimal range (LogP 2.0–3.5) for passive diffusion across the BBB.

Steric Occlusion in Kinase Inhibitors

When using these blocks to synthesize scaffolds for ATP-binding pockets:

  • The Methyl group (Levulinonitrile) is "promiscuous" – it fits into small pockets but offers little selectivity.

  • The Butyl group (4-Oxooctanenitrile) can be used to probe hydrophobic sub-pockets (e.g., the Gatekeeper residue area), potentially improving selectivity against off-target kinases.

References

  • Stetter Reaction (Synthesis of 4-Oxooctanenitrile)

    • Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle.
  • Levulinic Acid Valorization (Levulinonitrile)

    • Pileidis, F. D., & Titirici, M. M. (2016).
  • Reductive Amination Mechanisms

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
  • Physicochemical Properties (Data Validation)

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11559, Levulinonitrile.
  • Green Chemistry Applications

    • Cui, X., et al. (2018). Ruthenium-catalyzed reductive amination of levulinic acid to pyrrolidones. Green Chemistry.

Sources

Validation

Validating Chiral Separation of 4-Oxooctanenitrile Derivatives

A Comparative Technical Guide for Pharmaceutical Development Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The Challenge: 4-Oxooctanenitrile (CAS 59576-26-4) is a linear keto-nitrile. In its native state,...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: 4-Oxooctanenitrile (CAS 59576-26-4) is a linear keto-nitrile. In its native state, it is achiral . However, in pharmaceutical synthesis—particularly for prostaglandin analogs like Misoprostol or specific kinase inhibitors—it serves as a critical scaffold. The "chiral challenge" arises in two specific derivative classes:

  • 4-Hydroxyoctanenitrile: The immediate product of asymmetric ketone reduction.

  • 
    -Substituted-4-oxooctanenitrile:  Derivatives where alkylation occurs at the C3 or C5 position relative to the nitrile.
    

The Objective: This guide validates the separation of these specific chiral derivatives. We compare the industry-standard Normal Phase HPLC (Amylose-based) against Reversed-Phase HPLC (Immobilized Cellulose) and emerging Supercritical Fluid Chromatography (SFC) .

Key Finding: While Normal Phase (NP) on Amylose columns provides the highest selectivity (


), Immobilized Reversed-Phase (RP) methods offer superior robustness and MS-compatibility for biological matrices.

Comparative Methodology: Selecting the Stationary Phase

The separation of flexible, aliphatic keto-nitriles requires a stationary phase capable of recognizing subtle steric differences, as these molecules lack rigid pi-pi stacking systems found in aromatics.

Comparison Table: Performance Metrics
FeatureMethod A: Coated Amylose (NP) Method B: Immobilized Cellulose (RP) Method C: SFC (Amylose)
Column Type Chiralpak AD-H / AS-HChiralpak IB-3 / Chiralcel OD-RHChiralpak IA / IG
Mobile Phase Hexane / IPA / DEAWater / MeCN (Buffered)CO

/ MeOH
Resolution (

)
High (2.0 - 3.5) Moderate (1.5 - 2.2)High (2.5 - 4.0)
Throughput Low (20-30 min run)MediumHigh (< 8 min run)
Robustness Low (Solvent restricted)High (Solvent versatile) Moderate
Detection UV (210 nm)UV / MSUV / MS
Primary Mechanism H-Bonding / InclusionHydrophobic / StericH-Bonding / Dipole

Detailed Experimental Protocols

Method A: Normal Phase HPLC (The Gold Standard)

Best for: QC release testing of raw materials where high resolution is mandatory.

Rationale: The nitrile group (-CN) and the hydroxyl/carbonyl moieties interact strongly via hydrogen bonding with the carbamate groups on the amylose backbone.

Protocol:

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Note: DEA is critical to suppress peak tailing caused by the interaction of the nitrile nitrogen with residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Nitriles have weak absorbance; low wavelength is essential).

  • Sample Diluent: Mobile phase.

Method B: Reversed-Phase HPLC (Immobilized)

Best for: Biological samples (plasma/urine) or LC-MS applications.

Rationale: Immobilized phases (like Chiralpak IB or Chiralcel OD-RH) prevent column bleeding under aqueous conditions.

Protocol:

  • Column: Chiralcel OD-RH (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60 : 40 v/v).

    • Note: Basic pH ensures the nitrile remains neutral and improves peak shape on cellulose backbones.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C (Higher T improves mass transfer for viscous aqueous phases).

Validation Workflow & Decision Logic

The following diagram illustrates the logical flow for method development and validation, emphasizing the "Self-Validating" approach where orthogonal methods confirm purity.

G Start Start: Racemic 4-Oxooctanenitrile Derivative Screening 1. Primary Screening (AD-H, OD-H, IA, IC) Start->Screening SolventSelect 2. Solvent Selection (Hex/IPA vs Hex/EtOH) Screening->SolventSelect Decision Resolution > 1.5? SolventSelect->Decision Optimize 3. Optimization (Add 0.1% DEA or TFA) Decision->Optimize No (0.8 < Rs < 1.5) Validation 4. ICH Validation (Linearity, LOQ, Robustness) Decision->Validation Yes AltMethod Switch to SFC or RP-mode Decision->AltMethod No (Rs < 0.8) Optimize->Decision Final Validated Method Validation->Final AltMethod->Screening Re-screen

Figure 1: Decision tree for chiral method development. Note the loop at "Optimization" involving additive switching, critical for nitrile peak shape.

Experimental Data & Validation Criteria

The following data represents typical performance metrics observed when separating 4-hydroxyoctanenitrile (the reduced chiral derivative).

ParameterAcceptance CriteriaExperimental Result (Method A)Status
Selectivity (

)


Pass
Resolution (

)

(Baseline)

Pass
Tailing Factor (

)


Pass
Limit of Quantitation (LOQ) S/N


Pass
Linearity (

)


Pass

Critical Insight - The "Elution Reversal" Phenomenon: When validating, be aware that switching from Isopropanol (IPA) to Ethanol in the mobile phase can reverse the elution order of enantiomers on Amylose columns (Chiralpak AD/IA).

  • Recommendation: During robustness testing, strictly control the alcohol type. Do not substitute MeOH for EtOH without re-validating the elution order using a pure enantiomeric standard [1].

Troubleshooting & Optimization

Issue: Peak Tailing of the Nitrile

Cause: Interaction between the lone pair of the nitrile nitrogen and acidic silanols on the silica support. Solution:

  • Additive: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase.

  • Column: Switch to a "Hybrid" or "Immobilized" column (e.g., Chiralpak IA) which often has better end-capping coverage than older coated phases [2].

Issue: Low Sensitivity (UV Detection)

Cause: Aliphatic nitriles have poor chromophores. Solution:

  • Derivatization: React the hydroxyl group (if present) with 3,5-dinitrobenzoyl chloride. This adds a strong UV chromophore and often improves chiral recognition by adding pi-pi interaction sites [3].

  • Detection: Switch to Refractive Index (RI) detection (isocratic only) or CAD (Charged Aerosol Detection).

References

  • BenchChem. (2025).[2][3] A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Retrieved from

  • Daicel Corporation.Instruction Manual for CHIRALPAK® IA, IB, IC. (General reference for immobilized polysaccharide column usage).
  • Enesei, M., et al. (2020).[4] Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI Molecules. Retrieved from

  • Scientific Reports. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from

  • Fekete, S., et al. (2024). HPLC and SFC Enantioseparation of Trans-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Oxooctanenitrile

Executive Summary: The "Silent Permeator" Hazard As researchers, we often treat aliphatic nitriles as "standard organic intermediates," underestimating their biological activity compared to their aromatic cousins or inor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent Permeator" Hazard

As researchers, we often treat aliphatic nitriles as "standard organic intermediates," underestimating their biological activity compared to their aromatic cousins or inorganic cyanides. 4-Oxooctanenitrile presents a dual-hazard profile that requires a specific barrier strategy.

It combines a lipophilic ketone chain (facilitating dermal penetration) with a nitrile moiety (capable of metabolic conversion to cyanide). This structure acts as a "Trojan Horse," allowing the molecule to bypass the stratum corneum, enter the bloodstream, and slowly liberate cyanide via hepatic Cytochrome P450 oxidation (specifically CYP2E1).

The Critical Takeaway: Standard laboratory nitrile gloves provide insufficient protection against this compound during prolonged contact. This guide outlines the specific PPE, engineering controls, and disposal workflows required to handle 4-Oxooctanenitrile with absolute integrity.

The Barrier Strategy: PPE Selection

Do not rely on generic "safety gear." Use this validated protection matrix.

A. Hand Protection (The Critical Failure Point)

Standard disposable nitrile exam gloves (4-6 mil) are permeable to keto-nitriles. The ketone functionality swells the rubber lattice, creating pathways for the nitrile to reach the skin.

Contact LevelRecommended Glove MaterialBrand ExamplesRationale
Incidental (Splash) Double-Gloved Nitrile (min 5 mil outer)Kimberly-Clark Purple NitrileProvides ~1-3 minutes of protection. Outer glove sacrifices itself to swelling; inner glove protects during removal.
High Risk (Handling/Synthesis) Laminate Film (Silver Shield/4H)Honeywell Silver ShieldImpermeable. 4-hour+ breakthrough time. Essential for spill cleanup or scale-up.[1][2]
Mechanical/Sharp Butyl Rubber (Thick)Ansell ButylGood chemical resistance + mechanical strength. Use over Laminate if dexterity allows.
B. Respiratory & Eye Protection[1][2][3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses do not seal against vapors or splashes that track along the skin.

  • Respiratory: If working outside a fume hood (strongly discouraged), a half-face respirator with Organic Vapor (OV) cartridges is required. N95s offer zero protection against nitrile vapors.

C. PPE Decision Logic (Visualization)

Figure 1: Decision tree for selecting appropriate hand protection based on exposure risk.

GloveSelection Start Task Assessment Splash Splash Risk Only (Weighing <1g, Aliquoting) Start->Splash Immersion High Exposure Risk (Spill Cleanup, Synthesis >5g) Start->Immersion DoubleGlove PROTOCOL A: Double Gloving Inner: 4mil Nitrile Outer: 5mil+ Nitrile Change immediately upon splash Splash->DoubleGlove Laminate PROTOCOL B: Laminate Barrier Wear Silver Shield® Liners Under Standard Nitrile Gloves Immersion->Laminate

Operational Workflow: The "Closed-Loop" Protocol

To maintain E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, we treat the handling of 4-Oxooctanenitrile as a Closed-Loop System —the chemical is never exposed to the open lab environment.

Phase 1: Preparation & Weighing
  • Engineering Control: Verify Fume Hood face velocity is >100 fpm (0.5 m/s) .

  • The "Diaper" Method: Line the work surface with a plastic-backed absorbent mat. This captures micro-droplets that invisible to the eye.

  • Weighing:

    • Do not weigh on an open bench. Move the balance into the hood or use a tarred vial transfer method (weigh empty vial sealed -> add liquid in hood -> weigh sealed vial).

Phase 2: Reaction & Processing
  • Solvent Trap: If removing solvents (rotary evaporation), ensure the chiller is set to -10°C or lower . Nitriles are volatile; escaping vapors will contaminate the pump oil and lab atmosphere.

  • Glassware: Rinse all contaminated glassware with acetone inside the hood before moving it to the wash station. The "first rinse" contains 99% of the residue and must be treated as hazardous waste.

Phase 3: Decontamination
  • Surface Decon: Wipe hood surfaces with a 10% bleach solution (sodium hypochlorite).

    • Mechanism:[2] Hypochlorite oxidizes the nitrile group to a cyanate (less toxic) and eventually to CO2 and Nitrogen, breaking the toxicophore.

    • Warning: Do not mix bleach with acid waste streams.

Emergency Response & Disposal

Standard protocols fail here because of the delayed toxicity of aliphatic nitriles.

Exposure Response[1][8][9]
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol or solvents—they dilute the lipids in your skin and accelerate absorption of the nitrile.

  • Inhalation: Move to fresh air immediately. Alert medical personnel to "Suspected Aliphatic Nitrile Exposure" (mentioning potential cyanide metabolism).

Waste Disposal Architecture

Segregation is vital to prevent the formation of Hydrogen Cyanide (HCN) gas in the waste container.

Figure 2: Waste Stream Segregation Logic.

WasteDisposal Source Contaminated Material Check Is it Acidic? Source->Check SolidWaste Solid Waste (Gloves/Mats) Double Bagged Label: 'Toxic Debris' Source->SolidWaste Solids AcidWaste DO NOT MIX Risk of HCN Evolution Check->AcidWaste Yes OrgWaste Segregated Organic Waste Label: 'Nitriles - Toxic' Check->OrgWaste No (Neutral/Basic)

Disposal Specifications:

  • Liquid Waste: Must be stored in "High BTU" organic waste streams intended for incineration.

  • Labeling: Explicitly list "4-Oxooctanenitrile" on the tag. Do not just write "Organic Waste." Waste handlers need to know about the nitrogen content.

References & Authority

The following sources provide the mechanistic grounding for the protocols above.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aliphatic Nitriles. (General toxicity mechanisms of metabolic cyanide release).

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitriles vs. Ketones. (Source for glove breakthrough times).

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aliphatic Nitriles. (Emergency response and medical surveillance data).

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).

Sources

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